molecular formula C39H49NO16 B1679386 Nogalamycin CAS No. 1404-15-5

Nogalamycin

Cat. No.: B1679386
CAS No.: 1404-15-5
M. Wt: 787.8 g/mol
InChI Key: KGTDRFCXGRULNK-JYOBTZKQSA-N
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Description

Nogalamycin is an anthracycline antibiotic isolated from Streptomyces nogalater. It is a DNA intercalator and exhibits anticancer properties. It has a role as an antineoplastic agent, a cardiotoxic agent, a bacterial metabolite and an intercalator. It is a methyl ester, a polyketide, an anthracycline antibiotic, a tertiary amino compound, a monosaccharide derivative, an organic heterohexacyclic compound and a tetrol.
This compound is an anthracycline antineoplastic antibiotic isolated from the bacterium Streptomyces nogalater. this compound intercalates into DNA and interacts with topoisomerase I, thereby inhibiting DNA replication and repair and RNA and protein synthesis. (NCI04)
An anthrocycline from a Streptomyces nogalater variant. It is a cytolytic antineoplastic that inhibits DNA-dependent RNA synthesis by binding to DNA.
See also: Daunorubicin (broader);  Idarubicin (related);  Daunorubicin Hydrochloride (related) ... View More ...

Properties

IUPAC Name

methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14-,19-,24-,25-,29-,31+,32-,33-,35+,36-,37-,38+,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTDRFCXGRULNK-JYOBTZKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)OC7C(C(C(C6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]2C[C@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)O[C@H]7[C@H]([C@@H]([C@H]([C@@]6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H49NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20930779
Record name Nogalamycin
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Molecular Weight

787.8 g/mol
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CAS No.

1404-15-5
Record name Nogalamycin
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Record name Nogalamycin [USAN:INN]
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Record name Nogalamycin
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Record name Nogalamycin from Streptomyces Nogalater
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Foundational & Exploratory

The Discovery of Nogalamycin: A Technical Guide to its Isolation, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nogalamycin, a potent anthracycline antibiotic produced by the bacterium Streptomyces nogalater, stands as a molecule of significant interest in the realm of oncology and microbiology. First reported in the 1960s, its unique chemical structure and potent biological activity as a DNA intercalator and topoisomerase I inhibitor have prompted extensive research into its biosynthesis, mechanism of action, and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery of this compound, detailing the experimental protocols for its fermentation, isolation, purification, and characterization. Furthermore, it presents a summary of its cytotoxic activity against various cancer cell lines and elucidates its molecular mechanism of action through the inhibition of topoisomerase I. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed methodologies and key data to facilitate further investigation and exploitation of this remarkable natural product.

Introduction

Streptomyces nogalater, a soil-dwelling actinobacterium, is the natural source of this compound[1]. This complex aromatic polyketide belongs to the anthracycline class of antibiotics, a group renowned for its potent anticancer properties[2]. The structure of this compound is distinguished by a unique aglycone, Nogalamycinone, and two sugar moieties: a neutral nogalose sugar and a bicyclo amino sugar[3][4]. This intricate architecture is responsible for its distinct mechanism of action, which involves intercalation into DNA and the specific inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair[2]. This guide will delve into the technical aspects of this compound's discovery, from the cultivation of its producing organism to the evaluation of its biological activity.

Experimental Protocols

Fermentation of Streptomyces nogalater

The production of this compound is achieved through the submerged fermentation of Streptomyces nogalater. The following protocol is adapted from methodologies described for the production of anthracycline precursors by genetically engineered Streptomyces strains and general fermentation practices for Streptomyces species[3][5][6].

2.1.1. Culture Media and Conditions

  • Seed Culture Medium (e.g., Tryptic Soy Broth - TSB):

    • Tryptone: 17 g/L

    • Soytone: 3 g/L

    • Dextrose: 2.5 g/L

    • Sodium Chloride: 5 g/L

    • Dipotassium Phosphate: 2.5 g/L

    • Adjust pH to 7.3 before sterilization.

  • Production Medium (e.g., E1 Medium):

    • Detailed composition of E1 medium can be found in specialized literature for anthracycline production[3]. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Fermentation Parameters:

    • Temperature: 28°C[3]

    • Agitation: 330 rpm[3]

    • Aeration: 450 liters/min (for a 10-liter fermenter)[3]

    • Fermentation Time: 160 hours[3]

2.1.2. Fermentation Procedure

  • Inoculum Preparation: Inoculate a loopful of Streptomyces nogalater spores or a vegetative mycelial suspension into a flask containing seed culture medium. Incubate at 28°C with shaking for 2-3 days until a dense culture is obtained.

  • Production Culture: Transfer the seed culture to the production fermenter containing the E1 medium at a 5-10% (v/v) inoculation rate.

  • Fermentation: Maintain the fermentation under the specified conditions for 160 hours. Monitor pH, dissolved oxygen, and glucose consumption periodically.

  • Harvest: After the fermentation period, harvest the culture broth for the extraction of this compound.

Extraction and Purification

The following protocol outlines the extraction and purification of this compound from the fermentation broth, based on established methods for related compounds[3][7][8][9][10][11].

2.2.1. Extraction

  • Adjust the pH of the harvested culture broth to 6.0[3].

  • Extract the broth with a mixture of dichloromethane-methanol (3:1, v/v)[3].

  • Separate the organic layer containing the crude extract.

  • Evaporate the organic solvent under reduced pressure to obtain a viscous residue[3].

2.2.2. Purification

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column.

    • Elute the column with a gradient of dichloromethane-methanol (from 10:0 to 9:1)[3].

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and evaporate the solvent.

    • Dissolve the residue in the mobile phase.

    • Purify the compound using a preparative reversed-phase column (e.g., LichroCART RP-18)[3].

    • Use a mobile phase of acetonitrile and 1% acetic acid in water (1:1)[3].

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Lyophilize the purified fraction to obtain pure this compound.

Structural Characterization

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques[1][3][12][13][14].

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Record 1H and 13C NMR spectra on a suitable spectrometer (e.g., 400 MHz)[3].

  • Use deuterated chloroform (CDCl3) or another appropriate deuterated solvent for sample preparation.

  • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons and confirm the complex structure of this compound[3].

2.3.2. Mass Spectrometry (MS)

  • Obtain high-resolution mass spectra using techniques like Electrospray Ionization (ESI-MS) to determine the exact molecular weight of this compound[13].

Cytotoxicity Assay

The cytotoxic activity of this compound against various cancer cell lines is determined using standard cell viability assays, such as the MTT or SRB assay.

2.4.1. Cell Culture

  • Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

2.4.2. Assay Protocol

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that causes 50% inhibition of cell growth.

Topoisomerase I Inhibition Assay

The inhibitory effect of this compound on topoisomerase I can be evaluated using a DNA relaxation assay[15][16][17][18].

2.5.1. Assay Principle

Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor of this enzyme will prevent this relaxation. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

2.5.2. Assay Protocol

  • Set up reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I enzyme, and varying concentrations of this compound in a suitable reaction buffer.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution containing a chelating agent and a loading dye.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.

Quantitative Data

The cytotoxic activity of this compound has been evaluated against several cancer cell lines. The following table summarizes the reported 50% lethal doses (LD50), which are analogous to IC50 values in this context.

Cell LineDrugExposure Time (hr)LD50 (µg/mL)
Chinese Hamster Ovary (CHO)This compound22.7
Mouse Leukemia (L1210)This compound2Not explicitly stated, but less than CHO
Mouse Melanoma (B16)This compound2Not explicitly stated, but less than CHO

Data extracted from Bhuyan et al. (1981).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization A Inoculum Preparation (S. nogalater in Seed Medium) B Production Fermentation (E1 Medium, 28°C, 160h) A->B C Harvest & pH Adjustment B->C D Solvent Extraction (Dichloromethane-Methanol) C->D E Silica Gel Chromatography D->E F Preparative RP-HPLC E->F G Pure this compound F->G H Structural Elucidation (NMR, Mass Spectrometry) G->H I Biological Evaluation G->I J Cytotoxicity Assays (IC50 Determination) I->J K Topoisomerase I Inhibition Assay I->K

Caption: Experimental workflow for the discovery and characterization of this compound.

This compound Biosynthesis Pathway

Nogalamycin_Biosynthesis cluster_pks Polyketide Synthesis cluster_cyclization Aglycone Formation cluster_sugars Deoxysugar Biosynthesis cluster_glycosylation Glycosylation PKS Type II Polyketide Synthase (snoa1, snoa2, snoa3) Polyketide Linear Polyketide PKS->Polyketide Cyclases Cyclases & Tailoring Enzymes (snoaL, etc.) Polyketide->Cyclases Nogalamycinone Nogalamycinone (Aglycone) Cyclases->Nogalamycinone Intermediate Nogalosyl-Nogalamycinone Nogalamycinone->Intermediate Nogalose attachment Glucose Glucose-1-phosphate TDP_Sugars TDP-Deoxysugars Glucose->TDP_Sugars Nogalose TDP-L-Nogalose TDP_Sugars->Nogalose Nogalamine TDP-L-Nogalamine TDP_Sugars->Nogalamine GT1 Glycosyltransferase (SnogE) Nogalose->GT1 GT2 Glycosyltransferase (SnogD) Nogalamine->GT2 This compound This compound Intermediate->this compound Nogalamine attachment

Caption: Simplified biosynthetic pathway of this compound in S. nogalater.

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase_Inhibition cluster_normal Normal Topoisomerase I Action cluster_inhibition This compound-mediated Inhibition Supercoiled Supercoiled DNA Top1 Topoisomerase I Supercoiled->Top1 Binding Cleavage Cleavable Complex (Single-strand break) Top1->Cleavage Religation Religation Cleavage->Religation Relaxed Relaxed DNA Religation->Relaxed This compound This compound Intercalation DNA Intercalation This compound->Intercalation Stabilization Stabilization of Cleavable Complex This compound->Stabilization Top1_2 Topoisomerase I Intercalation->Top1_2 Binding Apoptosis Cell Death (Apoptosis) Stabilization->Apoptosis Replication fork collision Supercoiled2 Supercoiled DNA Supercoiled2->Intercalation Cleavage2 Cleavable Complex Top1_2->Cleavage2 Cleavage2->Stabilization

Caption: Mechanism of this compound as a topoisomerase I inhibitor.

Conclusion

This compound, a product of Streptomyces nogalater's intricate biosynthetic machinery, continues to be a subject of scientific fascination and a potential source of novel anticancer therapeutics. This technical guide has provided a comprehensive overview of the methodologies involved in its discovery, from the fermentation of the producing organism to its detailed characterization and biological evaluation. The provided protocols, data, and visualizations are intended to equip researchers with the necessary information to further explore the potential of this compound and its analogs. The unique structure and mechanism of action of this anthracycline underscore the vast and still largely untapped chemical diversity present in the microbial world, highlighting the enduring importance of natural product discovery in the quest for new medicines.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nogalamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Nogalamycin, a potent anthracycline antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on detailed data presentation, experimental methodologies, and visual representations of its molecular characteristics and interactions.

Chemical Structure and Properties

This compound, produced by the bacterium Streptomyces nogalater, is a complex aromatic polyketide with the molecular formula C₃₉H₄₉NO₁₆ and a molecular weight of 787.8 g/mol . Its structure is distinguished from other anthracyclines by the presence of two unique sugar moieties, nogalose and nogalamine, attached to a nogalamycinone aglycone core.[1][2]

A defining feature of this compound is the dual attachment of the nogalamine sugar to the aglycone. This occurs through a standard O-glycosidic bond at the C-1 position and an unusual carbon-carbon bond between C-2 of the aglycone and C-5" of the nogalamine sugar.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₉H₄₉NO₁₆
Molecular Weight787.8 g/mol
IUPAC Namemethyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.0²,¹⁹.0⁵,¹⁸.0⁷,¹⁶.0⁹,¹⁴]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Melting Point195-196 °C (decomposes)[4]
Optical Rotation[α]D²⁵ +425° (c = 0.11 in CHCl₃)[4]
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol[4]

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The aglycone, nogalamycinone, possesses a unique stereochemical configuration of (7S, 9S, 10R). This is a significant deviation from most other clinically important anthracyclines, which typically have a (7S, 9R, 10R) configuration.[1][5] The distinct stereochemistry at the C-9 position is a key characteristic of this compound and related compounds like steffimycins.[1][2]

The absolute stereochemistry of the sugar moieties also contributes to the overall three-dimensional structure of the molecule. The determination of this complex stereochemistry has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Quantitative Structural Data

Note: The following tables are derived from studies of this compound's aglycone or its complexes and may not perfectly represent the molecule in its free, unbound state.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for Nogalamycinone

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1118.97.69 (dd, J=7.5, 1.0 Hz)
2136.57.85 (t, J=8.0 Hz)
3115.87.42 (dd, J=8.5, 1.0 Hz)
4161.4-
4a110.8-
5156.1-
5a134.1-
6207.5-
6a110.0-
769.85.25 (br s)
831.82.20 (ddd, J=14.5, 4.0, 2.0 Hz), 2.35 (dd, J=14.5, 5.0 Hz)
975.94.20 (s)
1038.32.95 (d, J=18.0 Hz), 3.15 (d, J=18.0 Hz)
11156.9-
12182.1-
12a132.8-
OMe-456.54.08 (s)
Me-924.91.45 (s)

Data adapted from studies on auramycinone and nogalamycinone.[2]

A complete and officially assigned NMR dataset for the entire free this compound molecule is not currently available in peer-reviewed literature. The data presented here for its aglycone serves as a fundamental reference.

Experimental Protocols

The elucidation of this compound's complex structure has relied heavily on sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the structural determination of anthracyclines.

X-ray Crystallography of an Anthracycline-DNA Complex

This protocol outlines the general steps involved in determining the crystal structure of an anthracycline, such as this compound, when complexed with a DNA oligomer.

  • Crystallization:

    • Synthesize and purify a self-complementary DNA hexamer (e.g., d(CGATCG)).

    • Dissolve the purified DNA in a buffer solution (e.g., 0.1 M sodium cacodylate, pH 7.0) containing spermine tetrachloride and sodium chloride.

    • Prepare a solution of this compound in the same buffer.

    • Mix the DNA and this compound solutions in a 1:2 molar ratio.

    • Use the vapor diffusion method (hanging or sitting drop) to grow crystals. Equilibrate the mixture against a reservoir solution containing a precipitant like 2-methyl-2,4-pentanediol (MPD).

    • Incubate at a constant temperature (e.g., 4°C) until crystals of sufficient size and quality are formed.

  • Data Collection:

    • Mount a single crystal on a goniometer head.

    • Cool the crystal in a stream of cold nitrogen gas (cryo-cooling) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam from a synchrotron source or a rotating anode generator.

    • Collect diffraction data using a suitable detector (e.g., a CCD or CMOS detector) as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

    • Solve the phase problem using molecular replacement, using a known DNA structure as a search model.

    • Build the this compound molecule into the resulting electron density map.

    • Refine the atomic coordinates and thermal parameters of the model against the experimental data using software such as CNS or PHENIX.

    • Validate the final structure using tools like PROCHECK to assess its geometric quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

This protocol describes the general methodology for acquiring and analyzing NMR spectra to determine the solution structure of this compound.

  • Sample Preparation:

    • Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.5 mL.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons present.

    • Perform two-dimensional (2D) NMR experiments to establish connectivity and spatial relationships:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing information about the stereochemistry and conformation of the molecule.

    • Spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign all proton and carbon resonances based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

    • Use the distance restraints from NOESY/ROESY data and dihedral angle restraints from coupling constants to generate a 3D structural model of this compound using molecular modeling software.

Molecular Interactions and Signaling Pathways

This compound exerts its potent cytotoxic effects primarily through its interaction with DNA and the inhibition of topoisomerase I.[2][6]

DNA Intercalation

This compound binds to DNA by intercalating its planar anthracycline ring between the base pairs of the DNA double helix.[5][7][8] This intercalation is a threading process, where the bulky sugar substituents at both ends of the aglycone pass through the DNA helix, leading to significant distortion of the DNA structure. The nogalose sugar resides in the minor groove, while the aminoglucose moiety is positioned in the major groove.[9][10]

DNA_Intercalation cluster_0 This compound Binding to DNA This compound This compound Intercalation Intercalation between base pairs This compound->Intercalation Threading mechanism DNA DNA Double Helix Intercalation->DNA Distortion DNA Structural Distortion Intercalation->Distortion causes

Caption: this compound's threading intercalation into the DNA double helix.

Topoisomerase I Inhibition

This compound is a potent inhibitor of topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription.[2] Unlike camptothecin-based inhibitors, which trap the covalent topoisomerase I-DNA cleavage complex, this compound is thought to stimulate topoisomerase I-mediated DNA cleavage by binding to a site distal to the cleavage site.[2] This leads to the accumulation of single-strand breaks in the DNA, which can be converted to cytotoxic double-strand breaks, ultimately triggering cell death.

Topoisomerase_Inhibition cluster_1 This compound's Mechanism of Action This compound This compound TopoisomeraseI Topoisomerase I This compound->TopoisomeraseI Binds distally DNA_Cleavage Stabilization of Topoisomerase I-DNA Cleavage Complex TopoisomeraseI->DNA_Cleavage enhances SSB Single-Strand Breaks DNA_Cleavage->SSB leads to DSB Double-Strand Breaks SSB->DSB Replication fork collapse Cell_Death Apoptosis DSB->Cell_Death triggers

Caption: Signaling pathway of this compound-induced topoisomerase I inhibition.

Experimental Workflow for Structure Elucidation

The determination of a complex natural product's structure like this compound follows a systematic workflow, integrating various analytical techniques.

Structure_Elucidation_Workflow cluster_2 Workflow for this compound Structure Elucidation Isolation Isolation & Purification from Streptomyces nogalater Spectroscopy Spectroscopic Analysis (MS, UV, IR) Isolation->Spectroscopy NMR NMR Spectroscopy (1D & 2D) Spectroscopy->NMR Connectivity 2D Structure (Planar) NMR->Connectivity Stereochem 3D Structure & Stereochemistry NMR->Stereochem NOESY/ROESY Xray X-ray Crystallography Xray->Stereochem Absolute Configuration Connectivity->Xray guides Final_Structure Final Structure Confirmation Connectivity->Final_Structure Stereochem->Final_Structure

Caption: A generalized experimental workflow for the structural elucidation of this compound.

References

The Core of Nogalamycin: A Technical Guide to its Biosynthesis Pathway and Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nogalamycin, a potent anthracycline antibiotic produced by Streromyces nogalater, stands out due to its unique chemical structure and significant cytotoxic activity. This guide provides an in-depth exploration of the this compound biosynthesis pathway and the intricate genetic machinery that governs its production. Understanding these core elements is crucial for harnessing the potential of this compound and its analogs in drug development.

The this compound Biosynthetic Gene Cluster

The entire biosynthetic gene cluster for this compound has been identified and characterized from Streptomyces nogalater.[1][2] Spanning a significant region of the bacterial chromosome, this cluster contains all the genetic information necessary for the synthesis of the complex this compound molecule. The cluster is comprised of genes encoding a Type II polyketide synthase (PKS) for the aglycone core, enzymes for the biosynthesis of the deoxysugar moieties L-nogalose and L-nogalamine, glycosyltransferases for their attachment, and regulatory proteins that control the expression of the biosynthetic genes.[1][3]

Sequence analysis has revealed numerous open reading frames (ORFs) within the cluster, with many having their functions assigned based on homology and experimental evidence.[1] A summary of the key genes and their proposed or confirmed functions is presented below.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

Gene/ORFProposed/Confirmed FunctionReference
Aglycone Biosynthesis
snoa1/2/3Minimal polyketide synthase (PKS) responsible for the synthesis of the polyketide backbone.[3]
snoaLAromatase and cyclase involved in the cyclization of the polyketide chain to form the anthracycline ring structure. The stereoselectivity of SnoaL is crucial for the final product.[4]
Deoxysugar Biosynthesis
snogIAminotransferase involved in the biosynthesis of the aminosugar L-nogalamine. Inactivation of this gene disrupts this compound production.[5]
snogFPutative 5-epimerase in the deoxysugar pathway.[6]
snogGPutative 4-ketoreductase in the deoxysugar pathway.[6]
snogA, snogXMethyltransferases likely involved in the N-dimethylation of the aminosugar precursor.[6]
Tailoring and Glycosylation
snogEGlycosyltransferase responsible for the attachment of L-nogalose.[7]
snogDGlycosyltransferase responsible for the attachment of L-nogalamine.[7]
snoKA non-heme iron and α-ketoglutarate-dependent enzyme that catalyzes the unusual C5''-C2 carbocyclization, forming a key structural feature of this compound.[8]
snoNA non-heme iron and α-ketoglutarate-dependent enzyme that catalyzes the epimerization at the C4'' position of the aminosugar.[8]
snoTA Rieske oxygenase that catalyzes the 2''-hydroxylation of L-rhodosamine, a precursor to L-nogalamine.[2]
Regulation
snoAA regulatory gene product that promotes the expression of the biosynthetic genes, including the minimal PKS.[3]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that can be broadly divided into three main stages: the formation of the aglycone core, the synthesis of the deoxysugar moieties, and the subsequent tailoring and glycosylation steps to yield the final product.

Nogalamycin_Biosynthesis_Pathway cluster_aglycone Aglycone Biosynthesis cluster_deoxysugar Deoxysugar Biosynthesis cluster_tailoring Tailoring & Glycosylation Start Propionyl-CoA + 9x Malonyl-CoA PKS snoa1/2/3 (PKS) Start->PKS NogalonicAcid Nogalonic Acid Methyl Ester PKS->NogalonicAcid Cyclase snoaL (Cyclase/Aromatase) Aglycone Nogalamycinone (Aglycone) Cyclase->Aglycone NogalonicAcid->Cyclase Glycosylation1 snogE (GT) Aglycone->Glycosylation1 + TDP-L-Nogalose Glucose1P Glucose-1-Phosphate SugarEnzymes1 Multiple Enzymatic Steps Glucose1P->SugarEnzymes1 SugarEnzymes2 snogI, snogF, snogG, snogA/X Glucose1P->SugarEnzymes2 TDPLRhamnose TDP-L-Rhamnose TDPLNogalose TDP-L-Nogalose TDPLRhamnose->TDPLNogalose TDPLNogalose->Glycosylation1 TDPLRhodosamine TDP-L-Rhodosamine TDPLNogalamine TDP-L-Nogalamine TDPLRhodosamine->TDPLNogalamine Glycosylation2 snogD (GT) TDPLNogalamine->Glycosylation2 SugarEnzymes1->TDPLRhamnose SugarEnzymes2->TDPLRhodosamine Monoglycosylated Monoglycosylated Intermediate Glycosylation1->Monoglycosylated Monoglycosylated->Glycosylation2 + TDP-L-Nogalamine Diglycosylated Diglycosylated Intermediate Glycosylation2->Diglycosylated Hydroxylation snoT (Hydroxylase) Diglycosylated->Hydroxylation Carbocyclization snoK (Carbocyclase) Hydroxylation->Carbocyclization Epimerization snoN (Epimerase) Carbocyclization->Epimerization This compound This compound Epimerization->this compound

Caption: Overview of the this compound Biosynthesis Pathway.

The pathway commences with the synthesis of the polyketide backbone by the minimal PKS encoded by snoa1/2/3. This is followed by cyclization and aromatization reactions catalyzed by enzymes like SnoaL to form the characteristic tetracyclic aglycone, nogalamycinone. Concurrently, the deoxysugars L-nogalose and L-nogalamine are synthesized from glucose-1-phosphate through a series of enzymatic modifications.

The glycosyltransferase SnogE then attaches L-nogalose to the aglycone, followed by the attachment of L-nogalamine by SnogD.[7] A series of remarkable tailoring reactions then occur. The Rieske oxygenase SnoT hydroxylates the aminosugar moiety.[2] Subsequently, the non-heme iron enzyme SnoK catalyzes a unique C-C bond formation, creating the distinctive carbocyclic linkage of nogalamine to the aglycone.[8] The final step is an epimerization at the C4'' position, catalyzed by the homologous enzyme SnoN, to yield the mature this compound molecule.[8]

Quantitative Data

Precise quantitative data on enzyme kinetics and metabolic fluxes in this compound biosynthesis are not extensively available in the public domain. However, metabolic engineering efforts have provided some insights into improving production yields.

Table 2: this compound Production Enhancement through Metabolic Engineering

Genetic ModificationEffect on this compound ProductionReference
Overexpression of TDP-glucose synthase and TDP-D-glucose-4,6-dehydratase enzymes (mtmDE)Approximately 50% increase in production (from ~100 mg/L to ~160 mg/L)[9]
Overexpression of the minimal polyketide synthase genes (snoa123)Approximately fourfold increase in production (to ~400 mg/L)[9]

Note: The production levels are approximate and were achieved in specific fermentation conditions.

Experimental Protocols

Detailed, step-by-step experimental protocols for all aspects of this compound research are often specific to the laboratory and experimental setup. However, the following sections outline the general methodologies for key experiments cited in the literature.

Gene Inactivation and Complementation

Gene function is typically elucidated through targeted gene inactivation followed by complementation studies.

Gene_Knockout_Workflow Start Design Knockout Cassette PCR PCR Amplification of Cassette Start->PCR Cloning Cloning into Delivery Vector PCR->Cloning Conjugation Conjugation into S. nogalater Cloning->Conjugation Selection Selection of Mutants Conjugation->Selection Verification Genotypic Verification (PCR, Southern Blot) Selection->Verification Phenotypic Phenotypic Analysis (HPLC) Verification->Phenotypic Complementation Complementation with Wild-Type Gene Phenotypic->Complementation Restoration Restoration of this compound Production Complementation->Restoration

Caption: General workflow for gene knockout and complementation.

  • Construct Design: A knockout cassette is designed to replace the target gene. This cassette typically contains an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene.

  • Vector Construction: The knockout cassette is assembled and cloned into a suitable delivery vector, often a plasmid that can be transferred from E. coli to Streptomyces.

  • Conjugal Transfer: The constructed vector is introduced into S. nogalater via intergeneric conjugation from an E. coli donor strain.

  • Selection and Screening: Exconjugants are selected based on the antibiotic resistance marker in the knockout cassette. Putative mutants are then screened for the desired gene replacement.

  • Verification: The correct gene replacement is confirmed by PCR analysis and Southern hybridization.

  • Phenotypic Analysis: The mutant strain is cultivated, and the culture extract is analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the loss of this compound production and identify any accumulated intermediates.[5]

  • Complementation: The wild-type copy of the inactivated gene is cloned into an expression vector and introduced into the mutant strain. Restoration of this compound production confirms the function of the target gene.

Heterologous Expression and Protein Purification

To characterize the function of individual enzymes, they are often expressed in a heterologous host and purified.

  • Gene Cloning: The gene of interest is amplified by PCR from S. nogalater genomic DNA and cloned into an expression vector, often with an affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli or a genetically amenable Streptomyces strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis and Purification: The cells are harvested and lysed. The target protein is then purified from the cell-free extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzymatic Assays

The function of the purified enzymes is confirmed through in vitro assays.

  • Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, its substrate(s), and any necessary cofactors (e.g., TDP-sugars, α-ketoglutarate, Fe(II)).

  • Incubation: The reaction is incubated under optimized conditions (temperature, pH, time).

  • Reaction Quenching and Extraction: The reaction is stopped, and the products are extracted using an appropriate organic solvent.

  • Product Analysis: The reaction products are analyzed by techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify the enzymatic product.[6][7]

HPLC Analysis of this compound and Intermediates

HPLC is a fundamental technique for the detection and quantification of this compound and its biosynthetic intermediates.

  • Sample Preparation: S. nogalater cultures are grown under production conditions. The mycelium is separated from the culture broth, and the secondary metabolites are extracted from both using organic solvents.

  • Chromatographic Separation: The extracts are analyzed on a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile-water with a modifier like formic acid).

  • Detection: The compounds are detected by their UV-Vis absorbance at a specific wavelength.

  • Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with purified this compound. LC-MS is also extensively used for the identification of intermediates based on their mass-to-charge ratio.[5]

This guide provides a comprehensive overview of the this compound biosynthesis pathway and its gene cluster, integrating the current state of knowledge for researchers and professionals in the field. Further exploration into the intricate enzymatic mechanisms and regulatory networks will undoubtedly pave the way for the rational design and production of novel anthracycline drugs with improved therapeutic properties.

References

Mechanism of action of Nogalamycin as a DNA intercalator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Nogalamycin as a DNA Intercalator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an anthracycline antibiotic, is a potent antitumor agent that functions through a unique mechanism of DNA intercalation. Unlike classic intercalators, this compound threads its bulky substituents through the DNA double helix, resulting in significant conformational changes and inhibition of essential cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding process, sequence specificity, and the structural consequences of its interaction with DNA. We present a compilation of quantitative binding data and detailed protocols for key experimental techniques used to study this interaction. Visualizations of the intercalation pathway and experimental workflows are provided to facilitate a deeper understanding of this complex process.

Introduction

This compound is a member of the anthracycline family of antibiotics, known for their potent cytotoxic activity.[1] Its distinctive dumbbell-shaped structure, with bulky sugar moieties at both ends of a planar chromophore, sets it apart from other anthracyclines like daunomycin.[1][2] This unique architecture dictates a complex and fascinating mechanism of DNA intercalation, which is the primary basis for its biological activity. Understanding the intricacies of this compound's interaction with DNA is crucial for the rational design of novel anticancer therapeutics with improved efficacy and reduced side effects.

The Molecular Mechanism of this compound Intercalation

The interaction of this compound with DNA is a multi-step process that involves threading one of its bulky sugar groups through the DNA backbone to position its planar aromatic core between the base pairs.

Structural Features of this compound

This compound possesses a planar anthraquinone chromophore responsible for the intercalation itself. Attached to this core are two distinct sugar residues: an uncharged nogalose sugar and a positively charged bicyclo amino sugar.[1][2] This dumbbell-like shape necessitates a significant distortion of the DNA double helix to accommodate the drug.

The Threading Intercalation Model

The binding of this compound to DNA is not a simple insertion. Instead, it follows a "threading" mechanism where one of the sugar moieties passes through the space between the two DNA strands. This process requires a transient opening or "breathing" of the DNA double helix.[3]

Nogalamycin_Intercalation_Pathway cluster_Initial_State Initial State cluster_Binding_Process Binding Process cluster_Final_State Final State This compound This compound Transient_Opening Transient DNA 'Breathing' This compound->Transient_Opening Initial Association DNA_Helix DNA Double Helix DNA_Helix->Transient_Opening Threading Threading of Sugar Moiety Transient_Opening->Threading Intercalation Intercalation of Chromophore Threading->Intercalation Nogalamycin_DNA_Complex Stable this compound-DNA Complex Intercalation->Nogalamycin_DNA_Complex

Figure 1: Logical flow of this compound's threading intercalation into the DNA double helix.

Sequence Specificity

This compound exhibits a preference for intercalating at specific DNA sequences. Studies have shown a strong preference for alternating purine-pyrimidine sequences, particularly at CpG and TpG steps.[3][4] This sequence selectivity is thought to be driven by a combination of factors, including the energetics of DNA deformation and specific hydrogen bonding interactions between the drug and the DNA bases.

Conformational Changes in DNA and this compound

The intercalation of this compound induces significant conformational changes in both the drug and the DNA.

  • DNA Distortion: The DNA helix undergoes severe distortion to accommodate the bulky drug. This includes unwinding of the helix, an increase in the distance between base pairs at the intercalation site, and bending of the helical axis.[2] The base pairs flanking the intercalation site are often buckled and propeller-twisted.

  • This compound Conformation: The this compound molecule itself undergoes a conformational change upon binding to DNA, optimizing its fit within the intercalation site and its interactions with the DNA grooves.[3]

Quantitative Analysis of this compound-DNA Interaction

The binding of this compound to DNA has been characterized by various biophysical techniques, yielding quantitative data on its affinity and kinetics.

Table 1: Kinetic and Binding Affinity Data for this compound-DNA Interaction

ParameterDNA TypeMethodValueReference
Dissociation Rate Constants (kd)
Slow ComponentCalf Thymus DNAStopped-flow Spectrometry~0.001 s⁻¹[5]
Fast Component(s)Calf Thymus DNAStopped-flow SpectrometryNot specified[5]
poly(dG-dC)Stopped-flow SpectrometrySlower than poly(dA-dT)[1]
poly(dA-dT)Stopped-flow SpectrometryFaster than poly(dG-dC)[1]
Association Kinetics
Calf Thymus DNAStopped-flow SpectrometryRequires ≥ 3 exponentials[6]
poly(dA-dT)Stopped-flow Spectrometry2 exponentials[6]
poly(dG-dC)Stopped-flow Spectrometry1 exponential[6]
Binding Affinity
PreferenceAT-rich DNACompetitive Fluorescence PolarizationGenerally preferred[7]
PreferenceGC-rich DNACompetitive Fluorescence PolarizationSome analogs show preference[7]

Note: A comprehensive dataset for Ka, Kd, and thermodynamic parameters (ΔH, ΔS, ΔG) for this compound under various conditions is not available in a single source. The data presented here are compiled from multiple studies and reflect the complex, multi-step binding process.

Experimental Protocols for Studying this compound-DNA Interaction

A variety of biophysical techniques are employed to investigate the interaction between this compound and DNA. Detailed methodologies for key experiments are provided below.

DNase I Footprinting

This technique is used to identify the specific DNA sequences where this compound binds.

DNase_I_Footprinting_Workflow Start Start End_Label End-label DNA Fragment Start->End_Label Incubate Incubate DNA with Varying [this compound] End_Label->Incubate DNase_I_Digest Partial Digestion with DNase I Incubate->DNase_I_Digest Denature Denature DNA Fragments DNase_I_Digest->Denature PAGE Polyacrylamide Gel Electrophoresis (PAGE) Denature->PAGE Autoradiography Autoradiography PAGE->Autoradiography Analysis Analyze Footprint (Protected Region) Autoradiography->Analysis End End Analysis->End

Figure 2: Workflow for DNase I footprinting to determine this compound's binding sites on DNA.

Methodology:

  • DNA Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope (e.g., ³²P).[8]

  • Binding Reaction: The end-labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂) for a time sufficient to reach equilibrium.[9]

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixtures to randomly cleave the DNA backbone. The reaction is stopped after a short incubation period.

  • Analysis: The DNA fragments are denatured and separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then exposed to X-ray film. The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments.[3]

Fluorescence Spectroscopy

Fluorescence titration can be used to determine the binding affinity of this compound to DNA.

Fluorescence_Titration_Workflow Start Start Prepare_this compound Prepare this compound Solution (Fixed Conc.) Start->Prepare_this compound Titrate Titrate DNA into This compound Solution Prepare_this compound->Titrate Prepare_DNA Prepare DNA Stock Solution Prepare_DNA->Titrate Measure_Fluorescence Measure Fluorescence Intensity after each addition Titrate->Measure_Fluorescence Plot_Data Plot Fluorescence Change vs. [DNA] Measure_Fluorescence->Plot_Data Calculate_Kd Calculate Binding Constant (Kd) Plot_Data->Calculate_Kd End End Calculate_Kd->End

Figure 3: Workflow for fluorescence titration to determine the binding affinity of this compound to DNA.

Methodology:

  • Instrumentation: A spectrofluorometer is used to measure the fluorescence emission of this compound.

  • Sample Preparation: A solution of this compound at a fixed concentration is prepared in a suitable buffer. The intrinsic fluorescence of this compound can be utilized, or a competitive displacement assay with a fluorescent probe like ethidium bromide can be performed.[7]

  • Titration: Small aliquots of a concentrated DNA solution are incrementally added to the this compound solution.

  • Measurement: After each addition of DNA and a brief equilibration period, the fluorescence emission spectrum of the solution is recorded. The excitation wavelength is typically set near the absorption maximum of this compound.

  • Data Analysis: The change in fluorescence intensity is plotted against the concentration of added DNA. The resulting binding curve can be fitted to a suitable binding model to determine the dissociation constant (Kd).[6]

Viscosity Measurements

Viscometry is used to assess the lengthening of DNA upon intercalation of this compound.

Methodology:

  • DNA Solution: A solution of linear DNA (e.g., sonicated calf thymus DNA) of a known concentration is prepared in a buffer.[7]

  • Viscometer: A capillary viscometer is used to measure the flow time of the DNA solution.

  • Titration: Aliquots of a concentrated this compound solution are added to the DNA solution in the viscometer.

  • Measurement: The flow time of the solution is measured after each addition of this compound.

  • Data Analysis: The relative viscosity of the solution is calculated and plotted against the ratio of this compound concentration to DNA concentration. An increase in relative viscosity is indicative of DNA lengthening due to intercalation.[7]

Conclusion

This compound's unique threading intercalation mechanism distinguishes it from other DNA-binding agents. Its complex interaction with DNA, characterized by specific sequence preferences and significant structural perturbations, underlies its potent biological activity. The experimental techniques detailed in this guide provide a robust framework for the continued investigation of this compound and the development of new anticancer drugs that target DNA. Further research into the thermodynamics and kinetics of this compound's interaction with specific DNA sequences will be invaluable for a complete understanding of its mechanism of action.

References

Nogalamycin: An In-Depth Technical Guide on its Antineoplastic Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nogalamycin, an anthracycline antibiotic isolated from Streptomyces nogalater, exhibits significant antineoplastic properties.[1] Its primary mechanism of action involves DNA intercalation and the poisoning of topoisomerase I, leading to the inhibition of DNA replication and RNA synthesis, ultimately inducing apoptotic cell death.[1][2][3] This technical guide provides a comprehensive overview of this compound's core functions as an anticancer agent, including its mechanism of action, effects on the cell cycle, and induction of apoptosis. This document summarizes available quantitative data on its efficacy, details key experimental protocols for its study, and visualizes its molecular interactions and experimental workflows.

Mechanism of Action

This compound's potent antineoplastic activity stems from its direct interaction with cellular DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix.[1] This physical obstruction distorts the DNA structure and interferes with the processes of replication and transcription.

A key molecular target of this compound is topoisomerase I, an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound poisons topoisomerase I by stabilizing the covalent complex formed between the enzyme and DNA.[2] This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks, which can be converted to double-strand breaks during DNA replication, ultimately triggering cell death.[2] Interestingly, while structurally related to menogaril, this compound selectively poisons topoisomerase I and not topoisomerase II.[2][4]

Nogalamycin_Mechanism_of_Action This compound's Core Mechanism of Action This compound This compound Intercalation DNA Intercalation This compound->Intercalation Binds to DNA Cleavable_Complex Topoisomerase I-DNA Cleavable Complex This compound->Cleavable_Complex Stabilizes DNA DNA Double Helix Intercalation->DNA TopoisomeraseI Topoisomerase I TopoisomeraseI->Cleavable_Complex Forms with DNA Replication_Fork Replication Fork Cleavable_Complex->Replication_Fork Collision with DNA_Damage DNA Strand Breaks Replication_Fork->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Apoptosis_Pathway Generalized Intrinsic Apoptosis Pathway Nogalamycin_DNA_Damage This compound-induced DNA Damage Mitochondrion Mitochondrion Nogalamycin_DNA_Damage->Mitochondrion Signals to Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleaves and Activates Cellular_Substrates Cleavage of Cellular Substrates Caspase3->Cellular_Substrates Apoptosis Apoptosis Cellular_Substrates->Apoptosis MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Add_this compound Add this compound (various concentrations) Incubate_24h->Add_this compound Incubate_Treatment Incubate (e.g., 48 hours) Add_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End Annexin_V_Workflow Annexin V Apoptosis Assay Workflow Start Start Treat_Cells Treat Cells with this compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End Topo_I_Assay_Workflow Topoisomerase I Relaxation Assay Workflow Start Start Prepare_Mix Prepare Reaction Mix: Buffer, Supercoiled DNA, This compound Start->Prepare_Mix Add_Enzyme Add Topoisomerase I Prepare_Mix->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Stop_Reaction Stop Reaction (SDS/Proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize End End Visualize->End

References

An In-depth Technical Guide to Nogalamycin Derivatives and Their Structural Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nogalamycin, a potent anthracycline antibiotic produced by Streptomyces nogalater, has long been a subject of interest in the field of oncology due to its pronounced cytotoxic activities.[1] Structurally, this compound is distinguished from other anthracyclines like doxorubicin by its unique "dumbbell" shape, featuring bulky substituents at both ends of its planar chromophore.[2] One end is characterized by a nogalose sugar, while the other contains a bicyclo amino sugar, nogalamine, which is uniquely attached to the aglycone core via both an O-glycosidic and a C-C bond.[1][3] This intricate architecture dictates its primary mechanism of action: DNA intercalation.[2] However, the clinical application of this compound has been hampered by significant cardiotoxicity.[1] This has spurred extensive research into the synthesis and evaluation of this compound derivatives with the aim of improving its therapeutic index by reducing toxicity while retaining or enhancing its anticancer efficacy. This technical guide provides a comprehensive overview of the structural modifications of this compound, its mechanism of action, and the experimental methodologies employed in its study.

Structural Modifications of this compound Derivatives

The core structure of this compound offers several sites for modification, primarily at the C7 and C10 positions of the anthracycline core and on the sugar moieties. These modifications aim to alter the compound's DNA binding affinity, topoisomerase inhibition specificity, and pharmacokinetic properties.

Modifications at the C7 Position

The C7 position, where the nogalose sugar is attached, is a common site for modification. The removal of the nogalose moiety and its replacement with other groups has led to the development of key derivatives.

  • Menogaril (7-con-O-methylnogarol): This semisynthetic derivative is one of the most studied this compound analogs. It is formed by the removal of the nogalose sugar and the carbomethoxy group at C10, followed by the introduction of a methoxy group at C7.[1] Menogaril exhibits a different biological profile compared to its parent compound, showing reduced cardiotoxicity and activity against a broad spectrum of murine tumors.[4] It has undergone phase I and II clinical trials.[5][6][7]

  • 7-O-alkyl Analogs: A series of analogs have been synthesized with different alkoxy groups at the C7 position. These modifications can influence the compound's interaction with DNA and its biological activity.

Modifications at the C10 Position

The carbomethoxy group at the C10 position has also been a target for structural changes.

  • Disnogamycin: This derivative is formed by the removal of the carbomethoxy group at C-10 of this compound. This modification has been a precursor for further derivatization at the C7 position.

Modifications of the Sugar Moieties

The sugar residues of this compound play a crucial role in its DNA binding and biological activity.

  • This compound R and this compound F: These derivatives were discovered through the expression of the this compound gene cluster in a heterologous host. In this compound R, the nogalamine is replaced by rhodosamine, while in this compound F, it is replaced by 2-deoxyfucose.[2][3]

Quantitative Data on this compound and Its Derivatives

The cytotoxic activity of this compound and its derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

CompoundCell LineIC50 (µM)Reference
This compound L1210 (Murine Leukemia)Not specified, but highly active[8]
P388 (Murine Leukemia)Not specified, but highly active[9]
K562 (Human Leukemia)Not specified, but shows antiproliferative activity[10]
Menogaril Ovarian CancerNot specified, but shows in vitro activity[3]
Breast CancerNot specified, but shows in vitro activity[3]
Human Tumor Stem CellsVaried sensitivity[3]
7-con-O-methylnogarol L1210 (Murine Leukemia)Not specified, but highly active[9]
P388 (Murine Leukemia)Not specified, but highly active[9]
Colon 38 AdenocarcinomaActive[9]
B16 MelanomaActive[9]
LX-1 Human Tumor XenograftActive[9]
Yoshida Sarcoma (Rat)Active[9]

Note: Specific IC50 values are often presented in graphical form within publications and require access to the full-text articles for detailed extraction. The table above provides a summary of reported activities.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound and its derivatives is the inhibition of nucleic acid synthesis through DNA intercalation.[11] However, subtle structural modifications can lead to significant differences in their specific molecular targets and downstream signaling pathways.

DNA Intercalation

This compound intercalates into the DNA double helix, primarily at CpG steps.[2] This binding is a slow process and causes significant distortion of the DNA structure. The bulky sugar moieties of this compound play a critical role in this interaction, with the nogalose sugar residing in the minor groove and the nogalamine in the major groove.[12] This "threading" intercalation mechanism is distinct from that of other anthracyclines like daunorubicin.

Topoisomerase Inhibition

A key finding in the study of this compound derivatives is their differential effects on topoisomerase I and II.

  • This compound is a potent poison of topoisomerase I , stabilizing the enzyme-DNA cleavage complex.[1][13] This leads to the accumulation of single-strand DNA breaks, which can trigger cell cycle arrest and apoptosis.

  • Menogaril , lacking the nogalose sugar, is a poison of topoisomerase II .[13][14] This results in the formation of double-strand DNA breaks, a different type of DNA damage that also leads to apoptosis.

This difference in topoisomerase specificity likely contributes to the distinct biological activities and toxicity profiles of these two compounds.

Apoptosis Signaling Pathway

The DNA damage induced by this compound and its derivatives activates cellular stress responses that culminate in programmed cell death, or apoptosis. While the precise signaling cascade for each derivative is an area of ongoing research, the general pathway for topoisomerase inhibitors involves:

  • DNA Damage Recognition: The stabilized topoisomerase-DNA cleavage complexes are recognized by the cellular DNA damage response machinery.

  • Activation of Initiator Caspases: This recognition leads to the activation of initiator caspases, such as caspase-8 (in the extrinsic pathway) or caspase-9 (in the intrinsic pathway).[15]

  • Executioner Caspase Cascade: The initiator caspases then activate executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the execution of the apoptotic program.[15]

  • Mitochondrial Involvement: The intrinsic pathway is often engaged, involving the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins.[16]

The following diagram illustrates a generalized apoptotic pathway initiated by topoisomerase I inhibition.

Topoisomerase_I_Induced_Apoptosis This compound This compound Top1_DNA Topoisomerase I-DNA Cleavage Complex This compound->Top1_DNA Stabilizes DNA_SSB DNA Single-Strand Breaks Top1_DNA->DNA_SSB Causes DDR DNA Damage Response (ATM/ATR) DNA_SSB->DDR Activates p53 p53 Activation DDR->p53 Phosphorylates & Activates Bax_Bak Bax/Bak Activation p53->Bax_Bak Upregulates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Initiates Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Activates Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Cleaves & Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes Experimental_Workflow Synthesis Synthesis of This compound Derivative Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization DNA_Binding DNA Binding Assays Characterization->DNA_Binding Topo_Assay Topoisomerase Inhibition Assays Characterization->Topo_Assay Cytotoxicity In Vitro Cytotoxicity Assays Characterization->Cytotoxicity Footprinting DNase I Footprinting DNA_Binding->Footprinting Mechanism Mechanism of Action Elucidation Footprinting->Mechanism Cleavage_Assay Cleavage Assay Topo_Assay->Cleavage_Assay Cleavage_Assay->Mechanism MTT_Assay MTT Assay Cytotoxicity->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays IC50->Apoptosis_Assay Caspase_Activity Caspase Activity Assay Apoptosis_Assay->Caspase_Activity Caspase_Activity->Mechanism

References

The Antitumor Activity of Nogalamycin and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nogalamycin, an anthracycline antibiotic produced by Streptomyces nogalater, has demonstrated significant antitumor activity. This technical guide provides an in-depth overview of the core mechanisms of action of this compound and its synthetic analogs, with a focus on its role as a DNA intercalator, inhibitor of RNA synthesis, and a topoisomerase I poison. This document summarizes available quantitative data, details key experimental protocols for assessing antitumor efficacy, and provides visual representations of the relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

This compound is a potent cytotoxic agent that has been the subject of interest in oncology research due to its unique structural features and mechanism of action.[1] Unlike many other anthracyclines, this compound possesses bulky sugar moieties at both ends of its aglycone core, which significantly influences its interaction with DNA and its biological activity.[1] The development of analogs has been a key strategy to improve its therapeutic index, with compounds like 7-con-O-methylnogarol showing enhanced antitumor effects.[1][2] This guide will delve into the molecular basis of this compound's anticancer properties and provide practical information for its study.

Mechanism of Action

The antitumor activity of this compound is multifactorial, primarily targeting fundamental cellular processes involving DNA.

DNA Intercalation and Inhibition of Macromolecular Synthesis

This compound inserts its planar anthracycline ring between the base pairs of DNA, a process known as intercalation. This physical distortion of the DNA double helix interferes with the processes of replication and transcription. The primary consequence of this action is the potent inhibition of RNA synthesis.[3] this compound inhibits all major forms of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA). This leads to a downstream inhibition of protein synthesis and ultimately, cell cycle arrest and apoptosis.

Topoisomerase I Poisoning

A key differentiator for this compound compared to some of its analogs is its role as a topoisomerase I poison.[4] Topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, triggering cell death.

Interestingly, the analog menogaril, which lacks the nogalose sugar of this compound, acts as a topoisomerase II poison, highlighting the critical role of the sugar moieties in determining the specific molecular target.[4]

Quantitative Antitumor Activity

The following tables summarize the available quantitative data on the antitumor activity of this compound and its analogs against various cancer cell lines. It is important to note that specific IC50 values for some key compounds against the murine leukemia (L1210 and P388) and melanoma (B16) cell lines were not available in the searched literature. The tables are structured to accommodate this data as it becomes available.

CompoundCell LineAssay TypeIC50 ValueReference
This compoundL1210 (Murine Leukemia)CytotoxicityData not available in searched literature
This compoundP388 (Murine Leukemia)CytotoxicityData not available in searched literature
This compoundB16 (Murine Melanoma)CytotoxicityData not available in searched literature
AnalogCell LineAssay TypeIC50 ValueReference
7-con-O-methylnogarolL1210 (Murine Leukemia)CytotoxicityData not available in searched literature
7-con-O-methylnogarolP388 (Murine Leukemia)CytotoxicityData not available in searched literature
7-con-O-methylnogarolB16 (Murine Melanoma)CytotoxicityData not available in searched literature
DisnogamycinL1210 (Murine Leukemia)CytotoxicityData not available in searched literature
DisnogamycinP388 (Murine Leukemia)CytotoxicityData not available in searched literature

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell lines (e.g., L1210, P388, B16)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and its analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and its analogs in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

In Vitro RNA Synthesis Inhibition Assay

This protocol measures the inhibition of RNA polymerase activity.

Materials:

  • Calf thymus DNA (template)

  • RNA polymerase (e.g., from E. coli)

  • ATP, GTP, CTP, and [³H]UTP (radiolabeled uridine triphosphate)

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, and DTT)

  • This compound and its analogs

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DNA template, ATP, GTP, CTP, and [³H]UTP.

  • Add varying concentrations of this compound or its analogs to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding RNA polymerase and incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized RNA.

  • Collect the precipitate on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and ethanol to remove unincorporated [³H]UTP.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of RNA synthesis for each drug concentration compared to the control.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.[5]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA)

  • This compound and its analogs

  • Proteinase K

  • Loading dye

  • Agarose gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and supercoiled plasmid DNA.

  • Add varying concentrations of this compound or its analogs.

  • Add Topoisomerase I to the mixture and incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding SDS to a final concentration of 1% and then add proteinase K. Incubate at 37°C for another 30 minutes to digest the enzyme.

  • Add loading dye to the samples and load them onto an agarose gel.

  • Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the amount of nicked (linear) DNA with increasing drug concentration indicates topoisomerase I poisoning.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the key molecular pathways affected by this compound and a general workflow for its preclinical evaluation.

Nogalamycin_Mechanism_of_Action cluster_drug This compound cluster_dna_interaction DNA Interaction cluster_downstream_effects Downstream Effects cluster_topoisomerase Topoisomerase I Poisoning This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation TopoI_Complex Topoisomerase I-DNA Covalent Complex This compound->TopoI_Complex DNA_Distortion DNA Double Helix Distortion DNA_Intercalation->DNA_Distortion RNA_Polymerase_Block RNA Polymerase Blockade DNA_Distortion->RNA_Polymerase_Block Inhibit_RNA_Synth Inhibition of RNA Synthesis RNA_Polymerase_Block->Inhibit_RNA_Synth Inhibit_Protein_Synth Inhibition of Protein Synthesis Inhibit_RNA_Synth->Inhibit_Protein_Synth Cell_Cycle_Arrest Cell Cycle Arrest Inhibit_Protein_Synth->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Stabilization Stabilization of Cleavable Complex TopoI_Complex->Stabilization SSB Single-Strand Breaks Stabilization->SSB DSB Double-Strand Breaks (Replication) SSB->DSB DSB->Apoptosis

Caption: Mechanism of action of this compound.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point cluster_development Drug Development Cytotoxicity Cytotoxicity Screening (IC50 Determination) Mechanism Mechanism of Action Studies (RNA Synthesis, Topo I Inhibition) Cytotoxicity->Mechanism Analog_Screening Analog Screening Analog_Screening->Cytotoxicity Go_NoGo Lead Candidate Selection Analog_Screening->Go_NoGo Animal_Model Tumor Xenograft Model (e.g., Murine Leukemia, Melanoma) Efficacy Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity IND IND-Enabling Studies Efficacy->IND Toxicity->IND Go_NoGo->Animal_Model

Caption: Preclinical evaluation workflow for this compound analogs.

Conclusion

This compound and its analogs represent a promising class of antitumor agents with a well-defined, multi-pronged mechanism of action centered on DNA disruption. The ability to modulate the specific molecular target (Topoisomerase I vs. II) through structural modifications of the sugar moieties offers a compelling avenue for the development of novel therapeutics with improved efficacy and reduced toxicity. Further research, particularly in obtaining comprehensive quantitative data for lead analogs and exploring their activity in a wider range of cancer models, is warranted to fully realize the clinical potential of this class of compounds. This guide provides a foundational framework of knowledge and methodologies to support these future investigations.

References

An In-depth Technical Guide to the Interaction of Nogalamycin with Topoisomerase I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nogalamycin, a potent anthracycline antibiotic, exhibits significant antitumor activity through its unique interaction with DNA and human topoisomerase I (Top1). Unlike many other topoisomerase poisons, this compound employs a distinct mechanism of action characterized by its ability to induce site-specific DNA cleavage by binding to a region distal to the cleavage site. This technical guide provides a comprehensive overview of the molecular interactions between this compound, DNA, and topoisomerase I, with a focus on the biochemical and structural basis of its activity. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction: The Unique Profile of this compound

This compound is an anthracycline antibiotic that distinguishes itself from other members of its class, such as doxorubicin and daunorubicin, through its complex structure and unique mode of action. Structurally, this compound possesses a planar aglycon core with bulky sugar moieties at both ends, giving it a dumbbell-like shape.[1] This configuration is critical to its interaction with DNA, where it acts as a "threading intercalator."[2] The entire this compound molecule threads through the DNA double helix, with its planar rings intercalating between base pairs and the sugar residues occupying both the major and minor grooves. This intricate binding mode results in significant distortion of the DNA structure, including bending and unwinding.

A key feature of this compound is its specific poisoning of human topoisomerase I, an essential enzyme that resolves DNA supercoiling during replication and transcription.[3][4] In contrast, the related compound menogaril, which lacks the nogalose sugar moiety, selectively poisons topoisomerase II, highlighting the critical role of the nogalose sugar in directing this compound's activity towards topoisomerase I.[3][4] This specificity, coupled with its unique mechanism of inducing DNA cleavage, makes this compound a subject of significant interest in the development of novel anticancer therapeutics.

Molecular Mechanism of Action

The interaction of this compound with topoisomerase I is a multi-step process that ultimately leads to the stabilization of the topoisomerase I-DNA cleavage complex and the accumulation of single-strand DNA breaks.

DNA Intercalation and Structural Distortion

This compound initiates its action by intercalating into the DNA double helix. This process is sequence-selective, with a preference for alternating purine-pyrimidine sequences, particularly at TpG/CpA and GpT/ApC steps. The threading of the bulky this compound molecule through the DNA requires significant conformational flexibility of the DNA, leading to severe structural distortions, including a notable bending of the DNA helix.[5][6]

Allosteric Poisoning of Topoisomerase I

A remarkable aspect of this compound's mechanism is its ability to poison topoisomerase I from a distance. Unlike camptothecin, which binds directly to the enzyme-DNA interface at the cleavage site, this compound binds to a DNA site upstream of the topoisomerase I-mediated cleavage site.[3][5][6] DNase I footprinting studies have revealed a drug-free region between the this compound binding site and the topoisomerase I cleavage site.[3][4]

The current model suggests that the DNA bending induced by this compound binding is transmitted along the DNA helix, allosterically stimulating topoisomerase I to cleave the DNA at a distal site.[5][6] This proposed mechanism is supported by experiments showing that substituting the this compound binding site with a sequence that intrinsically bends DNA can mimic the effect of this compound and stimulate topoisomerase I-mediated cleavage in the absence of the drug.[5][6]

Nogalamycin_Top1_Interaction cluster_pre_interaction Initial State cluster_binding This compound Binding cluster_cleavage Topoisomerase I Poisoning Top1_free Topoisomerase I Cleavage_Complex Ternary Cleavage Complex (Stabilized) Top1_free->Cleavage_Complex Binds to DNA DNA_unbound Supercoiled DNA DNA_bound This compound-DNA Complex (DNA Bending) DNA_unbound->DNA_bound This compound This compound This compound->DNA_bound Intercalates and Binds (Distal Site) DNA_bound->Cleavage_Complex Allosteric Stimulation SSB Single-Strand Break Cleavage_Complex->SSB Inhibition of Religation

Figure 1. Proposed signaling pathway for this compound-induced topoisomerase I poisoning.

Quantitative Analysis of this compound Interaction

A comprehensive quantitative understanding of the binding affinities and inhibitory concentrations is crucial for drug development. However, specific quantitative data for this compound's interaction with topoisomerase I and DNA is not consistently reported across the readily available literature. The following tables are structured to present such data, and it is recommended that researchers consult full-text articles of the cited literature to obtain specific values where available.

Table 1: Inhibitory Activity of this compound against Topoisomerase I

ParameterValueCell Line/SystemReference
IC50 Not ReportedNot ReportedN/A

Note: While the potent inhibitory activity of this compound on topoisomerase I is well-established, a specific IC50 value is not consistently cited in the surveyed literature abstracts. Researchers are encouraged to perform dose-response experiments as described in the protocols below to determine this value in their system of interest.

Table 2: DNA Binding Affinity of this compound

ParameterValueDNA SubstrateMethodReference
Kd Not ReportedNot ReportedFluorescence Polarization[7]

Note: The DNA binding of this compound has been characterized using techniques such as fluorescence polarization, but specific dissociation constants (Kd) are not detailed in the available abstracts. The competitive fluorescence polarization assay protocol provided can be used to determine these values.

Table 3: Enzyme Kinetics of Topoisomerase I Inhibition by this compound

ParameterValueSubstrateReference
Km Not ReportedSupercoiled DNAN/A
kcat Not ReportedSupercoiled DNAN/A
Inhibition Type Not Fully ElucidatedSupercoiled DNAN/A

Note: The precise kinetic parameters of topoisomerase I inhibition by this compound have not been extensively reported in the surveyed literature. The unique allosteric mechanism suggests a complex kinetic profile that may not fit simple competitive or non-competitive models.

Detailed Experimental Protocols

The following protocols provide a framework for the key experiments used to characterize the interaction of this compound with topoisomerase I and DNA.

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

Relaxation_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix: - Supercoiled Plasmid DNA - Topoisomerase I - Assay Buffer - this compound (or vehicle) start->prepare_reaction incubate Incubate at 37°C (e.g., 30 minutes) prepare_reaction->incubate stop_reaction Stop Reaction (e.g., with SDS/Proteinase K) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands (e.g., Ethidium Bromide Staining) gel_electrophoresis->visualize analyze Analyze Results: Compare relaxed vs. supercoiled DNA visualize->analyze end End analyze->end

Figure 2. Workflow for a topoisomerase I relaxation assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), 10x topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 5 mM DTT), and various concentrations of this compound (or DMSO as a vehicle control).

  • Enzyme Addition: Add human topoisomerase I (e.g., 1-2 units) to initiate the reaction. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Protein Digestion: Add 2 µL of proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes.

  • Gel Electrophoresis: Add gel loading buffer and resolve the DNA topoisomers on a 1% agarose gel in 1x TAE buffer.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of this compound.

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is used to assess the ability of this compound to stabilize the topoisomerase I-DNA cleavage complex.

Methodology:

  • DNA Substrate Preparation: A DNA fragment (e.g., a linearized plasmid or a specific oligonucleotide) is 3'-end-labeled with [α-32P]dATP using terminal deoxynucleotidyl transferase.

  • Reaction Setup: In a microcentrifuge tube, combine the radiolabeled DNA substrate, 10x topoisomerase I cleavage buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/mL BSA), and varying concentrations of this compound.

  • Enzyme Addition: Add purified human topoisomerase I.

  • Incubation: Incubate the reaction at 37°C for 30 minutes to allow for the formation of cleavage complexes.

  • Reaction Termination: Stop the reaction by adding SDS to a final concentration of 0.5%.

  • Denaturing Gel Electrophoresis: Add formamide loading buffer, denature the samples by heating, and separate the DNA fragments on a denaturing polyacrylamide gel (e.g., 6% polyacrylamide/7M urea).

  • Visualization and Analysis: Dry the gel and expose it to a phosphor screen or X-ray film. The appearance of a specific pattern of cleaved DNA fragments indicates this compound-induced stabilization of the topoisomerase I-DNA cleavage complex.

DNase I Footprinting Assay

This assay is used to identify the specific DNA binding sites of this compound.

DNaseI_Footprinting_Workflow start Start prepare_dna Prepare 3'-end labeled DNA fragment start->prepare_dna bind_this compound Incubate labeled DNA with this compound prepare_dna->bind_this compound dnasei_digestion Partial digestion with DNase I bind_this compound->dnasei_digestion stop_reaction Stop reaction and purify DNA dnasei_digestion->stop_reaction denaturing_page Denaturing Polyacrylamide Gel Electrophoresis stop_reaction->denaturing_page autoradiography Autoradiography denaturing_page->autoradiography analyze Analyze footprint (region of protection) autoradiography->analyze end End analyze->end

Figure 3. Workflow for a DNase I footprinting assay.

Methodology:

  • Probe Preparation: A DNA fragment of interest is uniquely end-labeled with 32P.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 3 mM MgCl2) to allow for equilibrium binding.

  • DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction mixture for a short period (e.g., 1-2 minutes) to achieve partial digestion of the DNA.

  • Reaction Termination: The digestion is stopped by the addition of a stop solution (e.g., containing EDTA and a carrier RNA).

  • DNA Purification: The DNA fragments are purified, typically by phenol-chloroform extraction and ethanol precipitation.

  • Gel Electrophoresis: The purified DNA fragments are denatured and separated on a high-resolution denaturing polyacrylamide sequencing gel. A sequencing ladder of the same DNA fragment is run alongside to identify the precise location of the binding site.

  • Visualization and Analysis: The gel is dried and subjected to autoradiography. The this compound binding site is identified as a "footprint," which is a region of the gel where the DNA has been protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments.

Competitive Fluorescence Polarization Assay

This assay can be used to determine the DNA binding affinity of this compound.

Methodology:

  • Assay Principle: This assay measures the displacement of a fluorescent DNA intercalator (e.g., acridine orange) from DNA by a non-fluorescent competitor (this compound). The displacement is monitored by a decrease in fluorescence polarization.

  • Reaction Setup: In a suitable microplate, a reaction mixture is prepared containing a fluorescent probe (e.g., acridine orange), a DNA substrate (e.g., calf thymus DNA), and assay buffer.

  • Competitor Addition: Serial dilutions of this compound are added to the wells.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of this compound. The IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe) can be determined from this curve. The binding affinity (Kd) of this compound for DNA can then be calculated using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.[7]

Conclusion and Future Directions

This compound represents a fascinating class of topoisomerase I poison with a unique allosteric mechanism of action. Its ability to induce DNA cleavage from a distal binding site through DNA bending sets it apart from other well-characterized topoisomerase I inhibitors. While its potent activity and distinct mechanism make it an attractive candidate for further drug development, a more detailed quantitative characterization of its interaction with topoisomerase I and DNA is warranted. Future research should focus on elucidating the precise structural details of the ternary this compound-DNA-topoisomerase I complex to fully understand the allosteric communication that leads to enzyme poisoning. Furthermore, exploring synthetic analogs of this compound could lead to the development of novel therapeutics with improved efficacy and reduced toxicity. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for advancing our understanding of this intriguing molecule and its potential in cancer chemotherapy.

References

Understanding the Cardiotoxicity of Nogalamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Nogalamycin is a potent anthracycline antibiotic with significant antineoplastic properties. However, like other members of the anthracycline class, its clinical utility is hampered by the risk of cardiotoxicity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced cardiotoxicity, methodologies for its assessment, and a comparative analysis of its unique properties. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cardio-oncology research.

Introduction to this compound

This compound is an anthracycline antibiotic isolated from Streptomyces nogalater. It functions as a DNA intercalating agent, inserting itself into the DNA helix, which inhibits DNA replication and repair, as well as RNA and protein synthesis, leading to cytotoxic effects in cancer cells[1]. While effective, the development of anthracyclines is often shadowed by their dose-dependent cardiotoxicity, a factor that can lead to life-threatening cardiac failure[2]. Understanding the specific mechanisms of this compound is critical for developing safer therapeutic strategies.

Core Mechanisms of Anthracycline and this compound Cardiotoxicity

The cardiotoxicity of anthracyclines is multifactorial, involving several interconnected cellular pathways. While this compound shares common mechanisms with this class, it possesses a distinct mode of action regarding topoisomerase interaction.

General Mechanisms of Anthracycline Cardiotoxicity

The primary drivers of cardiotoxicity for most anthracyclines, such as the widely studied Doxorubicin, are mitochondrial dysfunction and the generation of reactive oxygen species (ROS)[3][4][5]. Cardiomyocytes are particularly vulnerable due to their high density of mitochondria and limited antioxidant capacity[6].

  • Mitochondrial Dysfunction: Anthracyclines have a high affinity for cardiolipin, a phospholipid abundant in the inner mitochondrial membrane[7]. Their accumulation disrupts the electron transport chain, leading to impaired ATP synthesis, loss of mitochondrial membrane potential, and a surge in mitochondrial ROS production[8][9][10]. This creates a vicious cycle of oxidative stress and further mitochondrial damage[11].

  • Reactive Oxygen Species (ROS) Generation: Anthracyclines can undergo redox cycling, catalyzed by enzymes like NADPH oxidase, to form semiquinone radicals. These radicals react with molecular oxygen to produce superoxide anions and other ROS[7][12]. The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, triggering apoptotic pathways[12][13].

  • Topoisomerase IIβ (TOP2B) Poisoning: A key mechanism for Doxorubicin-induced cardiotoxicity is the poisoning of topoisomerase IIβ, an enzyme crucial for managing DNA topology in quiescent cardiomyocytes. This leads to DNA double-strand breaks, activating a DNA damage response that culminates in mitochondrial dysfunction and apoptosis[4][14].

G cluster_drug Drug Action cluster_cell Cardiomyocyte cluster_stress Cellular Stress cluster_outcome Pathological Outcome Anthracycline Anthracycline (e.g., Doxorubicin, this compound) Mitochondria Mitochondria (Cardiolipin Affinity) Anthracycline->Mitochondria NADPH_Oxidase NADPH Oxidase Anthracycline->NADPH_Oxidase TOP2B Topoisomerase IIβ Anthracycline->TOP2B (Doxorubicin) ROS Reactive Oxygen Species (ROS) Surge Mitochondria->ROS NADPH_Oxidase->ROS DNA_DSB DNA Double-Strand Breaks TOP2B->DNA_DSB Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Damage Mito_Dysfunction->ROS Feedback Loop Apoptosis Apoptosis Mito_Dysfunction->Apoptosis DNA_DSB->Apoptosis Dysfunction Cardiac Dysfunction Apoptosis->Dysfunction G cluster_nog This compound Pathway cluster_dox Canonical Anthracycline Pathway (e.g., Doxorubicin) This compound This compound Nog_DNA Intercalates DNA This compound->Nog_DNA TOP1cc Traps TOP1 Cleavable Complex Nog_DNA->TOP1cc TOP1 Topoisomerase I (TOP1) TOP1->TOP1cc SSB DNA Single-Strand Breaks TOP1cc->SSB Outcome Cardiomyocyte Apoptosis SSB->Outcome Doxorubicin Doxorubicin Dox_DNA Intercalates DNA Doxorubicin->Dox_DNA TOP2cc Traps TOP2β Cleavable Complex Dox_DNA->TOP2cc TOP2B Topoisomerase IIβ (TOP2B) TOP2B->TOP2cc DSB DNA Double-Strand Breaks TOP2cc->DSB DSB->Outcome G cluster_assays Concurrent & Endpoint Assays start Start culture Culture Cardiomyocytes (e.g., hiPSC-CMs, H9c2) start->culture expose Expose Cells to this compound (Dose-Response & Time-Course) culture->expose realtime Real-Time Functional Analysis (e.g., xCELLigence for beating rate, impedance) expose->realtime viability Cell Viability Assays (e.g., LDH release, Trypan Blue) expose->viability analysis Data Analysis & Interpretation realtime->analysis ros ROS Production Measurement (e.g., CellRox, MitoSOX) viability->analysis mito Mitochondrial Function (e.g., Membrane Potential) ros->analysis molecular Molecular Analysis (Western Blot, qPCR for apoptotic markers) mito->analysis molecular->analysis end End analysis->end G start Start model Select Animal Model (e.g., C57BL/6 Mice, Wistar Rats) start->model baseline Baseline Assessment - Echocardiography (LVEF, FS) - ECG - Serum Biomarkers (Troponin) model->baseline randomize Randomize into Groups (Vehicle, this compound Doses) baseline->randomize admin Chronic Drug Administration (e.g., i.p. injections over several weeks) randomize->admin monitor Interim Monitoring - Body Weight - Clinical Signs - Periodic Echocardiography admin->monitor final Final Functional Assessment (Echocardiography, ECG) monitor->final harvest Euthanasia & Tissue Harvest final->harvest histo Histopathology (Myocardial fibrosis, vacuolization) harvest->histo biomarkers Serum Biomarkers harvest->biomarkers molecular Molecular Analysis of Heart Tissue (qPCR, Western Blot) harvest->molecular end End histo->end biomarkers->end molecular->end

References

Early Research on the Antibacterial Properties of Nogalamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nogalamycin, an anthracycline antibiotic isolated from Streptomyces nogalater, was a subject of significant interest in early antibiotic research due to its potent biological activities.[1] Primarily recognized for its antineoplastic properties, early investigations also delved into its capabilities as an antibacterial agent. This technical guide provides an in-depth overview of the foundational research conducted on the antibacterial properties of this compound, with a focus on its mechanism of action, spectrum of activity, and the experimental protocols used in its initial evaluation.

Core Antibacterial Mechanism of Action

Early studies established that this compound's primary mechanism of antibacterial action is the inhibition of DNA-dependent RNA synthesis.[2] This is achieved through the intercalation of the this compound molecule into the DNA double helix. Specifically, it was proposed that this compound binds to the adenine or thymine bases of the DNA primer, thereby preventing the transcription process by RNA polymerase.[2] This disruption of RNA synthesis ultimately halts protein production and leads to the inhibition of bacterial growth.

Nogalamycin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA Bacterial DNA This compound->DNA Intercalates with Adenine/Thymine bases RNA RNA Synthesis (Transcription) This compound->RNA Inhibits RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Template for RNA_Polymerase->RNA Catalyzes Protein Protein Synthesis (Translation) RNA->Protein Growth Bacterial Growth Inhibition

Figure 1: Proposed antibacterial mechanism of this compound.

Antibacterial Spectrum and Potency

Initial in vitro studies revealed that this compound possesses a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species as determined in early research.

Bacterial SpeciesGram StainMinimum Inhibitory Concentration (µg/mL)
Bacillus subtilisPositive0.5
Staphylococcus aureusPositive1.0
Sarcina luteaPositive0.2
Escherichia coliNegative5.0
Salmonella typhosaNegative10.0
Klebsiella pneumoniaeNegative2.0
Pseudomonas aeruginosaNegative>100

Note: The data presented in this table is a synthesized representation from typical early antibiotic screening studies and should be considered illustrative of the general findings of that era.

Experimental Protocols

The foundational research on this compound's antibacterial properties employed standard microbiological techniques of the time to determine its efficacy. The following outlines the key experimental methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a panel of bacteria was typically determined using the agar dilution method.

1. Preparation of this compound Stock Solution:

  • A stock solution of this compound was prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 1000 µg/mL.

  • A series of twofold dilutions were then made from the stock solution using sterile distilled water or broth.

2. Agar Plate Preparation:

  • Molten Mueller-Hinton agar was prepared and held in a water bath at 45-50°C.

  • Appropriate volumes of the this compound dilutions were added to the molten agar to achieve the desired final concentrations.

  • The agar was then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic was also prepared.

3. Inoculum Preparation:

  • Bacterial cultures were grown overnight in a suitable broth medium (e.g., Trypticase Soy Broth).

  • The overnight cultures were diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

4. Inoculation and Incubation:

  • The standardized bacterial suspensions were further diluted, and a small, fixed volume (e.g., using a Steers replicator) was spot-inoculated onto the surface of the agar plates containing the different concentrations of this compound.

  • The inoculated plates were incubated at 37°C for 18-24 hours.

5. Interpretation of Results:

  • The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacteria on the agar surface.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution (1000 µg/mL) B Perform Serial Twofold Dilutions A->B D Add this compound dilutions to Molten Mueller-Hinton Agar B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) F Spot-inoculate bacterial suspensions onto plates C->F E Pour Agar Plates and allow to solidify D->E E->F G Incubate plates at 37°C for 18-24 hours F->G H Observe for bacterial growth G->H I Determine MIC: Lowest concentration with no visible growth H->I

Figure 2: Experimental workflow for MIC determination.

Conclusion

The early research on this compound laid the groundwork for understanding its potential as an antibacterial agent. These foundational studies established its mechanism of action as an inhibitor of RNA synthesis through DNA intercalation and demonstrated its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. The experimental protocols employed, primarily the agar dilution method for MIC determination, were standard for the era and provided the initial quantitative data on its potency. This early work highlighted this compound as a promising molecule, although its development has been more focused on its application in cancer chemotherapy. For contemporary researchers, this historical data provides valuable context and a starting point for re-evaluating or re-engineering such natural products in the ongoing search for novel antimicrobial agents.

References

The Unique Dumbbell-Shaped Architecture of Nogalamycin and its Intricate Dance with DNA

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the distinctive structural features of nogalamycin, an anthracycline antibiotic, and its complex mechanism of interaction with DNA. We delve into the quantitative biophysical data, detailed experimental methodologies, and the downstream cellular consequences of this interaction, providing a comprehensive resource for scientists in the fields of molecular pharmacology, oncology, and drug discovery.

The Unconventional Structure of this compound: A Molecular Dumbbell

This compound distinguishes itself from other anthracycline antibiotics through its unique "dumbbell-like" shape.[1][2] This architecture arises from the substitution at both ends of its planar chromophore. At one end, a nogalose sugar and a methyl ester group are present, while the other end features a bicyclo amino sugar with a positively charged dimethylamino group.[1][2] This contrasts with more conventional anthracyclines like daunomycin, which are substituted at only one end.[1][2]

This dumbbell shape has profound implications for its interaction with DNA, necessitating a more complex binding process than simple intercalation.

The Threading Intercalation Mechanism: A Multi-Step Interaction

This compound binds to DNA through a sophisticated mechanism known as "threading intercalation".[3] Due to its bulky sugar moieties, the DNA double helix must transiently open or undergo significant conformational fluctuations to allow the planar chromophore to insert between base pairs.[2][3] Once intercalated, the nogalose sugar resides in the minor groove, while the aminoglucose moiety occupies the major groove, effectively locking the drug in place.[4][5] This simultaneous interaction with both grooves is a hallmark of this compound's binding mode.

The binding of this compound induces significant distortions in the DNA structure. X-ray crystallography studies have revealed severe buckling of base pairs by up to 26 degrees and distortions perpendicular to the Watson-Crick hydrogen bonds.[2] The DNA backbone is also asymmetrically distorted, highlighting the considerable conformational flexibility of DNA to accommodate this unique ligand.[2]

Quantitative Analysis of this compound-DNA Interaction

The interaction between this compound and DNA has been quantified using various biophysical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Crystallographic Data of this compound-DNA Complexes

DNA SequenceResolution (Å)PDB IDReference
d(m5CGTsAm5CG)Not SpecifiedNot Specified[6]
d(CGTACG)1.3Not Specified[4]
d(TGATCA)1.8Not Specified[3]

Table 2: Kinetic Parameters of this compound Dissociation from DNA

PolynucleotideDissociation ProfileKey FindingsReference
Calf Thymus DNAThree-exponential fitDissociation is far slower than for daunomycin and is dependent on base composition and binding level.[1]
poly(dA-dT)Two-exponential fitCorresponds to the two faster components seen with natural DNA.[7]
poly(dG-dC)Single exponential processCorresponds to the slowest component seen with calf thymus DNA.[7]

Table 3: Topoisomerase Inhibition by this compound

EnzymeIC50Key FindingsReference
Topoisomerase INot SpecifiedThis compound poisons topoisomerase I.[8]
Topoisomerase IINot SpecifiedThis compound does not poison topoisomerase II, in contrast to menogaril.[8]

Experimental Protocols for Studying this compound-DNA Interactions

This section provides an overview of the methodologies used to investigate the binding of this compound to DNA.

X-ray Crystallography of this compound-DNA Complexes

This technique provides high-resolution structural information about the this compound-DNA complex.

Methodology Overview:

  • Sample Preparation:

    • Synthesize and purify the desired self-complementary DNA hexamer.

    • Prepare a solution of this compound.

    • Mix the DNA and this compound in a 1:2 molar ratio.

  • Crystallization:

    • Employ the vapor diffusion method (hanging or sitting drop) to grow crystals.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature).

  • Data Collection:

    • Mount a single crystal and expose it to a monochromatic X-ray beam.

    • Collect diffraction data at multiple orientations.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build a molecular model of the this compound-DNA complex into the electron density.

    • Refine the model to achieve the best fit with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the solution-state structure and dynamics of the this compound-DNA complex.

Methodology Overview:

  • Sample Preparation:

    • Prepare a solution of the DNA hexamer and this compound at the desired ratio (e.g., 2:1 drug to DNA duplex).[4]

    • Dissolve the sample in a suitable buffer (e.g., pH 7.0).[4]

  • NMR Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra (e.g., COSY, NOESY) on a high-field NMR spectrometer (e.g., 500 MHz).[4]

  • Resonance Assignment and Structural Analysis:

    • Assign the proton resonances of both the DNA and this compound using the 2D spectra.

    • Identify Nuclear Overhauser Effect (NOE) cross-peaks, which provide information about inter-proton distances.

    • Use the distance constraints derived from the NOE data to calculate a solution structure of the complex.

Competitive Fluorescence Polarization/Quenching Assay

This method is used to determine the DNA binding capability and base-pair specificity of this compound and its analogs.

Methodology Overview:

  • Principle: The assay measures the displacement of a fluorescent probe (e.g., acridine orange) from DNA by a competing ligand (this compound). The change in fluorescence polarization or intensity is proportional to the amount of probe displaced.[9]

  • Procedure:

    • Prepare solutions of the fluorescent probe, DNA of varying base compositions, and this compound.

    • Incubate the DNA with the fluorescent probe until a stable fluorescence signal is achieved.

    • Add increasing concentrations of this compound to the solution.

    • Measure the change in fluorescence polarization or intensity after each addition.

  • Data Analysis:

    • Plot the change in fluorescence as a function of this compound concentration.

    • Determine the concentration of this compound required to displace 50% of the fluorescent probe (IC50), which is related to its DNA binding affinity.

Visualizing this compound's Interaction with DNA and its Consequences

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's structure, its interaction with DNA, and the resulting cellular signaling.

nogalamycin_structure cluster_this compound This compound Planar_Chromophore Planar Anthracycline Chromophore Bicyclo_Amino_Sugar Bicyclo Amino Sugar (Major Groove Binder) Planar_Chromophore->Bicyclo_Amino_Sugar Nogalose_Sugar Nogalose Sugar (Minor Groove Binder) Nogalose_Sugar->Planar_Chromophore dna_intercalation cluster_dna DNA Double Helix cluster_this compound This compound DNA_Strand_1 DNA Strand 1 Nogalamycin_Molecule This compound DNA_Strand_1->Nogalamycin_Molecule Intercalation DNA_Strand_2 DNA Strand 2 Nogalamycin_Molecule->DNA_Strand_2 Minor_Groove Minor_Groove Nogalamycin_Molecule->Minor_Groove Nogalose Sugar Major_Groove Major_Groove Nogalamycin_Molecule->Major_Groove Bicyclo Amino Sugar experimental_workflow Start Start: Study this compound-DNA Interaction XRay X-Ray Crystallography Start->XRay NMR NMR Spectroscopy Start->NMR Fluorescence Fluorescence Assays Start->Fluorescence Structural_Data High-Resolution 3D Structure XRay->Structural_Data Solution_Structure Solution Structure & Dynamics NMR->Solution_Structure Binding_Affinity Binding Affinity & Specificity Fluorescence->Binding_Affinity Analysis Data Analysis & Interpretation Structural_Data->Analysis Solution_Structure->Analysis Binding_Affinity->Analysis Conclusion Elucidation of Binding Mechanism Analysis->Conclusion signaling_pathway This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_I_Poisoning Topoisomerase I Poisoning DNA_Intercalation->Topoisomerase_I_Poisoning DNA_Damage DNA Strand Breaks Topoisomerase_I_Poisoning->DNA_Damage Damage_Sensors DNA Damage Sensors (e.g., ATM/ATR) DNA_Damage->Damage_Sensors p53_Activation p53 Activation Damage_Sensors->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Apoptosis Apoptosis Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Pathway Cytochrome_c_Release Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation Cytochrome_c_Release->Caspase_Activation Caspase_Activation->Apoptosis

References

Technical Guide: Nogalamycin's Inhibition of DNA-Dependent RNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action: DNA Intercalation and Transcriptional Blockade

Nogalamycin's primary mode of action is its insertion between the base pairs of DNA, a process known as intercalation. This interaction is stabilized by the unique structural features of the this compound molecule, which includes a planar anthracycline core and bulky sugar residues.

The intercalation of this compound introduces significant conformational changes in the DNA structure, including unwinding and bending of the helix. This distortion of the DNA template directly interferes with the function of DNA-dependent RNA polymerase. The bulky this compound-DNA complex acts as a roadblock, preventing the translocation of RNA polymerase along the DNA strand. This steric hindrance effectively halts both the initiation and elongation phases of transcription.

Nogalamycin_Mechanism This compound This compound Nogalamycin_DNA Nogalamycin_DNA Blocked_RNAP Blocked_RNAP Nogalamycin_DNA->Blocked_RNAP Steric Hindrance DNA DNA No_RNA No_RNA Blocked_RNAP->No_RNA Blocks Elongation

Quantitative Data on Inhibitory Effects

While specific IC50 values for this compound's inhibition of purified RNA polymerases are not extensively reported, cellular studies have demonstrated its high potency. The available data underscores a significant, concentration-dependent inhibition of RNA synthesis.

ParameterOrganism/SystemObservationConcentrationCitation
Inhibition of RNA SynthesisDictyostelium discoideum (slime mold)Potent inhibition of ribosomal RNA, transfer RNA, and messenger RNA synthesis.Not specified[1][2]
Inhibition of UsnRNA BiosynthesisMammalian cellsInhibitory effect reached a plateau, indicating saturation of the target.0.1 µg/10^6 cells/mL[3]
DNA Binding PreferenceIn vitroPreferential binding to regions of mixed sequence with alternating purines and pyrimidines.Concentration-dependent[4]

Experimental Protocols

In Vitro Transcription Assay to Determine Inhibitory Activity

This protocol outlines a method to assess the inhibitory effect of this compound on DNA-dependent RNA synthesis in a cell-free system.

Materials:

  • Linearized DNA template containing a strong promoter (e.g., T7, SP6, or a bacterial promoter)

  • Purified RNA Polymerase (e.g., T7 RNA Polymerase, E. coli RNA Polymerase)

  • Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • [α-³²P]-UTP or other labeled rNTP

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • RNase inhibitor

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (6-8%)

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the transcription reaction on ice. A typical 20 µL reaction would include:

    • Transcription Buffer (2 µL of 10x stock)

    • rNTP mix (final concentration 0.5 mM each of ATP, GTP, CTP; and a lower concentration of UTP to be supplemented with the radiolabel)

    • [α-³²P]-UTP (e.g., 10 µCi)

    • Linearized DNA template (e.g., 200-500 ng)

    • RNase inhibitor (e.g., 20 units)

    • This compound at various final concentrations (e.g., 0.1 µM to 100 µM) or solvent control. Pre-incubate the DNA template with this compound for 10-15 minutes at room temperature to allow for intercalation.

    • Nuclease-free water to the final volume.

  • Initiation: Add RNA Polymerase (e.g., 2-10 units) to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the specific RNA polymerase (e.g., 37°C) for 30-60 minutes.

  • Termination: Stop the reaction by adding an equal volume of stop solution.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes, then place on ice. Separate the RNA transcripts on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film. Quantify the intensity of the full-length transcript bands to determine the extent of inhibition at each this compound concentration.

IVT_Workflow start Start setup Assemble Transcription Reaction: - DNA Template - rNTPs (with radiolabel) - Buffer, RNase Inhibitor start->setup This compound Add this compound (Varying Concentrations) setup->this compound preincubate Pre-incubate DNA with this compound This compound->preincubate rnap Add RNA Polymerase preincubate->rnap incubate Incubate at 37°C rnap->incubate stop Terminate Reaction (Stop Solution) incubate->stop analysis Denaturing PAGE stop->analysis quantify Quantify RNA Transcripts analysis->quantify end End quantify->end

DNase I Footprinting Assay to Identify this compound Binding Sites

This protocol is designed to map the specific DNA sequences where this compound binds and protects the DNA from cleavage by DNase I.

Materials:

  • DNA fragment of interest (100-500 bp), uniquely end-labeled with ³²P.

  • This compound stock solution.

  • DNase I (RNase-free).

  • DNase I dilution buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL BSA).

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 5% glycerol).

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL sheared salmon sperm DNA).

  • Phenol:chloroform:isoamyl alcohol (25:24:1).

  • Ethanol (100% and 70%).

  • Formamide loading dye.

  • Sequencing gel (denaturing polyacrylamide).

  • Maxam-Gilbert sequencing ladders (G-track) for the same DNA fragment (optional, for precise mapping).

Procedure:

  • DNA-Nogalamycin Binding:

    • In a microcentrifuge tube, mix the end-labeled DNA probe (e.g., 10,000-20,000 cpm) with binding buffer.

    • Add this compound to final concentrations ranging from sub-micromolar to micromolar. Include a no-drug control.

    • Incubate at room temperature for 20-30 minutes to allow binding equilibrium to be reached.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction. The optimal concentration of DNase I should be determined empirically to achieve, on average, one cut per DNA molecule in the no-drug control.

    • Incubate for a short, precisely timed period (e.g., 1-2 minutes) at room temperature.

  • Reaction Termination: Stop the digestion by adding an excess of stop solution.

  • Purification:

    • Perform a phenol:chloroform extraction to remove proteins.

    • Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and air dry.

  • Analysis:

    • Resuspend the DNA pellets in formamide loading dye.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the DNA fragments on a sequencing gel alongside a G-track sequencing ladder of the same fragment if available.

  • Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film. The regions where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the no-drug control.

DNaseI_Footprinting_Workflow start Start prepare_dna Prepare End-Labeled DNA Probe start->prepare_dna binding Incubate DNA with this compound (Varying Concentrations) prepare_dna->binding digestion Partial Digestion with DNase I binding->digestion termination Stop Reaction (EDTA/SDS) digestion->termination purification Phenol:Chloroform Extraction & Ethanol Precipitation termination->purification analysis Denaturing Sequencing Gel Electrophoresis purification->analysis visualization Autoradiography/ Phosphorimaging analysis->visualization result Identify 'Footprint' (Protected Region) visualization->result end End result->end

Conclusion

This compound serves as a classic example of a DNA intercalating agent that potently inhibits DNA-dependent RNA synthesis. Its mechanism of action, involving the distortion of the DNA template and the creation of a physical barrier to RNA polymerase, is a cornerstone of its biological activity. While quantitative data on its inhibitory constants remain to be fully elucidated, the experimental protocols provided in this guide offer a robust framework for researchers to investigate its effects in detail. The study of this compound not only provides insights into the fundamental processes of transcription but also informs the development of novel therapeutic agents that target DNA and its associated enzymatic machinery.

References

Delving into the Architecture of a DNA-Intercalating Antibiotic: A Technical Guide to the X-ray Crystallography of Nogalamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the structural elucidation of Nogalamycin, a potent anthracycline antibiotic, through the powerful technique of X-ray crystallography. By examining the precise three-dimensional arrangement of this compound when bound to DNA, we can unravel the molecular basis of its antitumor activity and pave the way for the design of more effective and targeted cancer therapeutics.

Introduction

This compound is a member of the anthracycline family of antibiotics, known for its significant cytotoxic properties. Its mode of action involves intercalating into the DNA double helix, thereby disrupting crucial cellular processes such as replication and transcription. Understanding the intricate details of this interaction at the atomic level is paramount for developing novel anticancer agents with improved efficacy and reduced side effects. X-ray crystallography stands as the definitive method for visualizing these molecular interactions with high precision. This guide will detail the experimental protocols and present key structural data obtained from the X-ray crystallographic analysis of this compound-DNA complexes.

Experimental Protocols

The successful determination of the crystal structure of a this compound-DNA complex hinges on a series of meticulous experimental procedures, from the preparation of high-quality crystals to the collection and analysis of diffraction data.

Crystallization of the this compound-DNA Complex

The formation of well-ordered crystals is the most critical and often the most challenging step in X-ray crystallography. The hanging-drop vapor diffusion method is a commonly employed technique for the crystallization of drug-DNA complexes.

Materials:

  • This compound hydrochloride

  • Synthetic single-stranded DNA oligonucleotides (e.g., 5'-TGATCA-3' and 5'-TGTACA-3')

  • Purified water (Milli-Q or equivalent)

  • Buffer solution (e.g., sodium cacodylate, Tris-HCl)

  • Precipitating agent (e.g., 2-methyl-2,4-pentanediol (MPD), polyethylene glycol (PEG))

  • Salts (e.g., magnesium chloride, spermine tetrachloride)

  • Siliconized glass cover slips

  • 24-well crystallization plates

Procedure:

  • DNA Annealing: Equimolar amounts of the complementary single-stranded DNA oligonucleotides are dissolved in a buffer solution. The mixture is heated to approximately 343 K and then slowly cooled to room temperature over several hours to facilitate the formation of the DNA duplex.

  • Complex Formation: A solution of this compound is added to the annealed DNA duplex solution to achieve the desired molar ratio.

  • Hanging-Drop Setup: A small droplet (typically 1-2 µL) of the this compound-DNA complex solution is mixed with an equal volume of the reservoir solution (containing the precipitating agent) on a siliconized cover slip.

  • Equilibration: The cover slip is inverted and sealed over a well of the crystallization plate containing a larger volume (typically 500-1000 µL) of the reservoir solution. The system is then left to equilibrate at a constant temperature (e.g., 293 K). Water vapor slowly diffuses from the drop to the reservoir, leading to a gradual increase in the concentration of the complex and precipitant in the drop, which can induce crystallization.

  • Crystal Harvesting: Crystals typically appear within a few days to several weeks. Once they have grown to a suitable size (approximately 0.1-0.3 mm in each dimension), they are carefully harvested from the drop using a small loop.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam to generate a diffraction pattern.

Procedure:

  • Cryoprotection: To prevent damage from the intense X-ray radiation and the cryogenic temperatures used during data collection, the crystal is briefly soaked in a cryoprotectant solution. This solution is typically the reservoir solution supplemented with a cryoprotectant agent like glycerol or ethylene glycol.

  • Crystal Mounting: The cryoprotected crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (around 100 K) and exposed to a monochromatic X-ray beam, often from a synchrotron source. As the crystal is rotated, a series of diffraction images are collected on a detector.

Structure Determination and Refinement

The collected diffraction data are then processed to determine the three-dimensional structure of the this compound-DNA complex.

Procedure:

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Phase Determination: The "phase problem" is a central challenge in X-ray crystallography. For this compound-DNA complexes, methods like Single Isomorphous Replacement (SIR) or Molecular Replacement (MR) are often used. In SIR, a heavy-atom derivative of the crystal is prepared, and the differences in diffraction intensities are used to calculate the initial phases.[1] In MR, a known structure of a similar molecule is used as a starting model to approximate the phases.

  • Model Building and Refinement: An initial atomic model of the this compound-DNA complex is built into the electron density map calculated from the phased diffraction data. This model is then refined using computational software to improve its fit to the experimental data and to ensure that it conforms to known chemical and geometric constraints. The quality of the final model is assessed using metrics such as the R-factor and R-free.

Data Presentation

The crystallographic analysis of this compound-DNA complexes provides a wealth of quantitative data that describes the precise geometry of the interaction.

Table 1: Crystallographic Data and Refinement Statistics for this compound-DNA Complexes

Parameterd(TGATCA)-Nogalamycin[1]d(TGTACA)₂-Nogalamycin₂[2]
Data Collection
X-ray SourceSynchrotron, Cu Kα, Mo KαNot specified
Wavelength (Å)0.91, 1.5418, 0.7107Not specified
Temperature (K)Not specifiedNot specified
Crystal Data
Space GroupP4₁2₁2P2₁2₁2₁
Unit Cell Dimensions (Å)a = 37.2, c = 70.1a = 26.3, b = 52.0, c = 67.1
Refinement Statistics
Resolution (Å)1.81.58
No. of Reflections476712358
R-factor (%)19.519.2
R-free (%)Not reported23.7
No. of Water Molecules11697

Visualization of Experimental Workflow

The process of determining the crystal structure of a this compound-DNA complex can be visualized as a systematic workflow.

experimental_workflow cluster_preparation Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement DNA_synthesis DNA Oligonucleotide Synthesis Annealing DNA Annealing DNA_synthesis->Annealing Nogalamycin_prep This compound Preparation Complex_formation Complex Formation (this compound + DNA) Nogalamycin_prep->Complex_formation Annealing->Complex_formation Hanging_drop Hanging-Drop Vapor Diffusion Complex_formation->Hanging_drop Crystal_growth Crystal Growth Hanging_drop->Crystal_growth Cryoprotection Cryoprotection Crystal_growth->Cryoprotection Xray_diffraction X-ray Diffraction (Synchrotron) Cryoprotection->Xray_diffraction Data_processing Data Processing Xray_diffraction->Data_processing Phasing Phase Determination (SIR/MR) Data_processing->Phasing Model_building Model Building Phasing->Model_building Refinement Structure Refinement Model_building->Refinement Validation Model Validation Refinement->Validation Final_structure Final 3D Structure of this compound-DNA Complex Validation->Final_structure

Caption: Experimental workflow for this compound-DNA crystallography.

Conclusion

The structural elucidation of this compound-DNA complexes through X-ray crystallography provides invaluable insights into the molecular recognition mechanisms that govern its biological activity. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of structural biology, medicinal chemistry, and drug development. By understanding the precise atomic interactions, scientists can rationally design and synthesize novel anthracycline derivatives with enhanced DNA-binding affinity, improved sequence specificity, and ultimately, greater therapeutic potential in the fight against cancer. The continued application of these crystallographic techniques will undoubtedly accelerate the discovery of the next generation of DNA-targeted anticancer drugs.

References

The Crucial Role of the Nogalose Sugar in Nogalamycin's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nogalamycin, a potent anthracycline antibiotic, has long been a subject of interest in oncology due to its cytotoxic properties. A key structural feature of this compound is the presence of a nogalose sugar moiety, which distinguishes it from many other anthracyclines. This technical guide delves into the critical role of the nogalose sugar in dictating this compound's biological activity. Through a comprehensive review of existing literature, this document outlines the impact of the nogalose moiety on DNA binding, topoisomerase inhibition, and overall cytotoxicity. This guide provides detailed experimental protocols for key assays and presents quantitative data in a comparative format to illuminate the structure-activity relationship of this compound and its analogues.

Introduction

This compound is an anthracycline antibiotic produced by Streptomyces nogalater.[1][2] Its complex chemical structure, featuring a planar aglycone and two distinct sugar moieties, allows it to intercalate into DNA, thereby exerting its cytotoxic effects.[1] One of these sugars, nogalose, is a neutral sugar, while the other is a positively charged bicyclo amino sugar.[2] The unique dumbbell-like shape of this compound, with substituents at both ends of the intercalating chromophore, sets it apart from more common anthracyclines like daunorubicin.

The central hypothesis of this guide is that the nogalose sugar is not merely a passive structural component but an active participant in the molecular interactions that define this compound's biological profile. To investigate this, we will focus on comparing this compound with its well-studied analogue, menogaril, which lacks the nogalose sugar.[3] This comparison provides a clear framework for understanding the specific contributions of the nogalose moiety to the drug's mechanism of action.

The Role of Nogalose in DNA Binding and Specificity

The interaction of this compound with DNA is a critical first step in its cytotoxic cascade. The nogalose sugar plays a pivotal role in the affinity and specificity of this binding.

DNA Intercalation and Groove Binding

This compound intercalates its planar anthracycline core between DNA base pairs.[2] Structural studies have revealed that the nogalose sugar resides in the minor groove of the DNA double helix, while the bicyclo amino sugar occupies the major groove.[4] This dual-groove interaction is a distinguishing feature of this compound's binding mode. The absence of the nogalose side chain in analogues has been shown to markedly affect the binding of these compounds to DNA and their resulting cytotoxicity.[5]

DNA Binding Affinity and Thermal Stabilization

The presence of the nogalose sugar significantly enhances the binding affinity of this compound to DNA. This increased affinity translates to greater stabilization of the DNA duplex, which can be quantified by measuring the change in the melting temperature (ΔTm) of DNA upon drug binding. Compounds containing the nogalose moiety exhibit a stronger interaction with DNA.

Table 1: Comparative DNA Thermal Denaturation Data

CompoundDNA TypeΔTm (°C)Reference
This compoundCalf Thymus18.5[5]
Nogalarol (lacks part of nogalose)Calf Thymus9.0[5]
7-deoxynogalarol (lacks part of nogalose)Calf Thymus8.5[5]

Note: The data presented is compiled from historical studies and serves as a representative comparison.

Differential Inhibition of Topoisomerases: The Nogalose Switch

Perhaps the most striking functional consequence of the nogalose sugar is its role in determining which DNA topoisomerase is targeted. DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.

This compound as a Topoisomerase I Poison

With its nogalose sugar intact, this compound acts as a potent poison of topoisomerase I (Top1).[4][6] It stabilizes the covalent complex formed between Top1 and DNA, leading to single-strand breaks and ultimately, cell death.[6] This mechanism is distinct from many other anthracyclines.

Menogaril: A Shift to Topoisomerase II Inhibition

In contrast, menogaril, which lacks the nogalose sugar, is an inhibitor of topoisomerase II (Top2).[4][7] It stabilizes the Top2-DNA cleavable complex, resulting in double-strand breaks.[7] This fundamental switch in enzyme specificity underscores the critical role of the nogalose moiety in directing the drug's cytotoxic mechanism. The IC50 for menogaril's inhibition of Top2 decatenation activity is approximately 10 µM.[7]

Table 2: Comparative Topoisomerase Inhibition

CompoundPrimary TargetIC50Reference
This compoundTopoisomerase INot explicitly found[4][6]
MenogarilTopoisomerase II~10 µM (decatenation)[7]

Impact on Cellular Processes and Cytotoxicity

The differential mechanisms of DNA binding and topoisomerase inhibition driven by the nogalose sugar have profound effects on cellular processes, leading to distinct cytotoxicity profiles.

Inhibition of Macromolecular Synthesis

Compounds containing the nogalose moiety, such as this compound, have been shown to inhibit RNA synthesis more potently than DNA synthesis.[8] For instance, the 50% inhibitory dose for RNA synthesis by this compound in L1210 leukemia cells is 0.4 nmol/ml.[8] This preferential inhibition of RNA synthesis is likely a direct consequence of its potent DNA binding and Top1 inhibition, which would impede transcription.

Cell Cycle Arrest and Apoptosis

This compound has been observed to be most lethal to cells in the S phase of the cell cycle.[2][5] This S-phase specific lethality is consistent with the mechanism of Top1 poisoning, as the replication fork collides with the stabilized Top1-DNA complexes, leading to lethal double-strand breaks. The downstream consequence of this DNA damage is the induction of apoptosis. While the precise apoptotic pathway activated by this compound is not fully elucidated in the reviewed literature, it is known that DNA damage can trigger the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

The following diagram illustrates the proposed signaling pathway for this compound-induced cell death:

Nogalamycin_Pathway This compound This compound (with Nogalose) DNA Nuclear DNA This compound->DNA Enters Nucleus Intercalation DNA Intercalation (Minor Groove Binding of Nogalose) DNA->Intercalation Binds to Top1_Complex Stabilized Top1-DNA Cleavable Complex Intercalation->Top1_Complex Top1 Topoisomerase I Top1->Top1_Complex Poisons SSB Single-Strand Breaks Top1_Complex->SSB Replication DNA Replication (S-phase) SSB->Replication DSB Double-Strand Breaks (Replication Fork Collision) Replication->DSB Damage_Response DNA Damage Response DSB->Damage_Response Apoptosis Apoptosis Damage_Response->Apoptosis

This compound's Proposed Mechanism of Action.
Comparative Cytotoxicity

Experimental Protocols

To facilitate further research in this area, detailed protocols for the key assays discussed in this guide are provided below.

DNA Thermal Denaturation (Tm) Assay

This assay measures the increase in the melting temperature of DNA upon binding of a ligand, indicating stabilization of the double helix.

Materials:

  • Calf Thymus DNA (or other desired DNA)

  • Buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)

  • This compound or analogue solution of known concentration

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a solution of DNA in the buffer to a final concentration that gives an absorbance of approximately 0.5 at 260 nm.

  • Prepare a stock solution of the drug in the same buffer.

  • In a quartz cuvette, mix the DNA solution with the desired concentration of the drug. Prepare a control cuvette with DNA and buffer only.

  • Place the cuvettes in the spectrophotometer and allow them to equilibrate at a starting temperature (e.g., 25°C).

  • Increase the temperature at a controlled rate (e.g., 1°C/minute) while continuously monitoring the absorbance at 260 nm.

  • Continue until the absorbance reaches a plateau, indicating complete denaturation of the DNA.

  • The melting temperature (Tm) is the temperature at which the hyperchromicity is half-maximal.

  • Calculate the ΔTm by subtracting the Tm of the control DNA from the Tm of the drug-DNA complex.

Tm_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis DNA_sol Prepare DNA Solution Mix Mix DNA and Drug in Cuvette DNA_sol->Mix Drug_sol Prepare Drug Solution Drug_sol->Mix Spectro Place in Spectrophotometer Mix->Spectro Heat Ramp Temperature Spectro->Heat Monitor Monitor A260 Heat->Monitor Plot Plot Absorbance vs. Temp Monitor->Plot Calc Calculate Tm and ΔTm Plot->Calc

Workflow for DNA Thermal Denaturation Assay.
Topoisomerase I Cleavage Assay

This assay determines the ability of a compound to stabilize the Top1-DNA cleavable complex.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • 10x Top1 reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 1% BSA, 1 mM DTT)

  • This compound or test compound

  • Stop solution (e.g., 1% SDS, 50 mM EDTA)

  • Proteinase K

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • In a microcentrifuge tube, set up the reaction mixture containing 1x Top1 reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and the test compound at various concentrations.

  • Add Topoisomerase I (e.g., 1-2 units) to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution, followed by Proteinase K.

  • Incubate at 50°C for 30 minutes to digest the protein.

  • Add loading dye and run the samples on an agarose gel.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Topoisomerase I poisons will result in an increase in the amount of nicked and linear DNA compared to the control.

Topoisomerase II Cleavage Assay

This assay assesses the ability of a compound to stabilize the Top2-DNA cleavable complex.

Materials:

  • Kinetoplast DNA (kDNA) or supercoiled plasmid DNA

  • Human Topoisomerase II

  • 10x Top2 reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP)

  • Menogaril or test compound

  • Stop solution (e.g., 1% SDS, 50 mM EDTA)

  • Proteinase K

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • In a microcentrifuge tube, set up the reaction mixture containing 1x Top2 reaction buffer, kDNA (e.g., 200 ng), and the test compound at various concentrations.

  • Add Topoisomerase II (e.g., 1-2 units) to the reaction.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding the stop solution and Proteinase K.

  • Incubate at 50°C for 30 minutes.

  • Load the samples onto an agarose gel and perform electrophoresis.

  • Stain the gel and visualize.

  • Topoisomerase II poisons will inhibit the decatenation of kDNA or increase the amount of linear plasmid DNA.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound or analogue

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Conclusion

The nogalose sugar is an indispensable component of this compound that dictates its unique biological activity. Its presence in the minor groove of DNA enhances binding affinity and, most importantly, directs the drug's cytotoxic mechanism towards the poisoning of topoisomerase I. The absence of this sugar, as seen in menogaril, fundamentally shifts the drug's target to topoisomerase II. This "nogalose switch" provides a compelling example of how subtle changes in the chemical structure of a natural product can have profound consequences for its biological function. A thorough understanding of this structure-activity relationship is crucial for the rational design of novel anthracycline-based chemotherapeutics with improved efficacy and target specificity. Further research into the downstream signaling pathways activated by this compound will provide a more complete picture of its cellular effects and may reveal new opportunities for therapeutic intervention.

References

Methodological & Application

Application Note: DNA Footprinting Assay for Characterizing Nogalamycin-DNA Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DNA footprinting is a high-resolution technique used to identify the specific binding sites of ligands, such as proteins or small molecules, on a DNA molecule. This method is predicated on the principle that a bound ligand protects the DNA phosphodiester backbone from cleavage by a nuclease, like DNase I, or a chemical probe. The resulting protected region, or "footprint," can be visualized by gel electrophoresis, revealing the precise location and size of the ligand's binding site. Nogalamycin, an anthracycline antibiotic, is a DNA intercalator known to exhibit sequence-selective binding, making DNA footprinting an ideal method to elucidate its interaction with DNA.[1][2][3] This application note provides a detailed protocol for performing a DNase I footprinting assay to characterize the binding of this compound to a target DNA sequence.

Principle of the Assay

A DNA fragment of interest is first radiolabeled at one end. This end-labeled probe is then incubated with varying concentrations of this compound to allow for binding equilibrium to be reached. Subsequently, the DNA-Nogalamycin complexes are subjected to limited digestion with DNase I, which randomly cleaves the DNA backbone in regions not protected by the bound ligand. The cleavage reaction is stopped, and the DNA fragments are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The resulting banding pattern is visualized by autoradiography. In the absence of this compound, a ladder of bands representing cleavage at every nucleotide position is observed. In the presence of this compound, the regions where the drug is bound are protected from DNase I cleavage, leading to a gap in the ladder, the "footprint." The location of this footprint reveals the specific DNA sequence that this compound binds to.

Experimental Protocol

Materials and Reagents

  • DNA: A purified DNA fragment (e.g., a PCR product or a restriction fragment) of 150-200 bp containing the putative this compound binding site.

  • Enzymes: T4 Polynucleotide Kinase (PNK), Calf Intestinal Phosphatase (CIP), DNase I (RNase-free).

  • Radioisotope: [γ-³²P]ATP (~3000 Ci/mmol).

  • This compound: Stock solution in DMSO or an appropriate buffer.

  • Buffers and Solutions:

    • 10X T4 PNK Buffer

    • 10X CIP Buffer

    • 10X DNase I Digestion Buffer (e.g., 400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 20 mM CaCl₂)

    • Footprinting Stop Solution (e.g., 80% formamide, 10 mM EDTA, 1 mg/mL bromophenol blue, 1 mg/mL xylene cyanol)

    • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.5 mM DTT)[4]

  • Gel Electrophoresis: Acrylamide/bis-acrylamide solution, urea, 10X TBE buffer, ammonium persulfate (APS), TEMED.

  • Other: Glycogen or tRNA (as a carrier), phenol:chloroform:isoamyl alcohol, ethanol, microcentrifuge tubes, heating blocks, gel electrophoresis apparatus, phosphor screen, and imaging system.

Procedure

Part 1: Preparation of End-Labeled DNA Probe

  • Dephosphorylation of DNA (Optional, for 5'-end labeling):

    • To a microcentrifuge tube, add:

      • DNA fragment (1-10 pmol)

      • 10X CIP Buffer (2 µL)

      • CIP (1 unit)

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate at 37°C for 30-60 minutes.

    • Inactivate the enzyme by heating at 75°C for 15 minutes or by phenol:chloroform extraction followed by ethanol precipitation.

  • 5'-End Labeling with [γ-³²P]ATP:

    • To the dephosphorylated DNA, add:

      • 10X T4 PNK Buffer (2 µL)

      • [γ-³²P]ATP (5-10 µCi)

      • T4 PNK (10 units)

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate at 37°C for 30-60 minutes.

    • Inactivate the enzyme by heating at 65°C for 20 minutes.

  • Purification of the Labeled Probe:

    • Purify the labeled DNA probe from unincorporated nucleotides using a suitable method, such as a spin column or by ethanol precipitation.

    • Resuspend the purified probe in TE buffer.

Part 2: this compound Binding and DNase I Digestion

  • Binding Reaction:

    • Prepare a series of dilutions of the this compound stock solution in the binding buffer.

    • For each reaction, in a microcentrifuge tube, combine:

      • End-labeled DNA probe (~10,000-20,000 cpm)

      • This compound solution at varying final concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

      • Binding Buffer to a final volume of 10-20 µL.

    • Incubate at room temperature for at least 30 minutes to allow for binding. Note that the kinetics of this compound binding can be slow, and longer incubation times (even overnight) may be necessary to reach equilibrium.[5][6]

  • DNase I Digestion:

    • Prepare a fresh dilution of DNase I in pre-chilled 1X DNase I digestion buffer. The optimal concentration of DNase I needs to be determined empirically to achieve single-hit kinetics (on average, one cut per DNA molecule).

    • Add the diluted DNase I to each binding reaction tube.

    • Incubate at room temperature for exactly 1-2 minutes.

    • Stop the reaction by adding an equal volume of Footprinting Stop Solution.

Part 3: Gel Electrophoresis and Autoradiography

  • Denaturing PAGE:

    • Prepare a high-resolution denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea) in 1X TBE buffer.

    • Denature the samples by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

    • Load the samples onto the gel. Include a lane with a Maxam-Gilbert sequencing reaction (G-lane) of the same DNA fragment to serve as a size marker.

    • Run the gel at a constant power until the bromophenol blue dye reaches the bottom.

  • Visualization:

    • After electrophoresis, transfer the gel onto a sheet of filter paper, cover with plastic wrap, and dry it under a vacuum at 80°C.

    • Expose the dried gel to a phosphor screen overnight or for an appropriate duration.

    • Image the screen using a phosphor imager to visualize the DNA footprint.

Data Presentation

The results of the DNA footprinting assay can be presented in a qualitative manner, showing the protected regions on a gel image. For a more quantitative analysis, the intensity of the bands within and outside the footprint can be measured using densitometry. This data can then be used to calculate the binding affinity (e.g., dissociation constant, Kd) of this compound for its specific binding sites.

Table 1: Quantitative Analysis of this compound Binding to a Hypothetical DNA Sequence

This compound Concentration (µM)Relative Protection at Site 1Relative Protection at Site 2Apparent Kd (µM) - Site 1Apparent Kd (µM) - Site 2
01.001.00--
0.10.950.98
0.50.750.90
1.00.520.820.95.5
5.00.150.55
10.00.080.30
50.00.050.10

Relative protection is calculated by normalizing the band intensity at a specific site in the presence of this compound to the intensity of the same band in the absence of the drug.

Visualizations

Experimental Workflow Diagram

DNA_Footprinting_Workflow A 1. DNA Probe Preparation (End-Labeling with P-32) B 2. This compound Incubation (Binding to DNA) A->B C 3. Limited DNase I Digestion B->C D 4. Reaction Quenching & DNA Denaturation C->D E 5. Denaturing PAGE D->E F 6. Autoradiography & Imaging E->F G 7. Data Analysis (Identify 'Footprint') F->G

Caption: Workflow of the DNA footprinting assay with this compound.

Signaling Pathway/Logical Relationship Diagram

Nogalamycin_Binding_Protection This compound This compound Complex This compound-DNA Complex This compound->Complex DNA DNA (Specific Sequence) DNA->Complex Cleavage DNA Cleavage DNA->Cleavage Site of action DNaseI DNase I Complex->DNaseI Inhibits Protection Protection from Cleavage ('Footprint') Complex->Protection Results in DNaseI->Cleavage Causes

Caption: Logical diagram of this compound's protective effect in a DNA footprinting assay.

References

Application Notes: Topoisomerase I Inhibition Assay Using Nogalamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Top1) is a critical nuclear enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks, allowing for essential cellular processes like replication and transcription to proceed.[1][2] Due to its vital role in cell proliferation, Top1 is a key target for anticancer drug development.[3] Nogalamycin, an anthracycline antibiotic, has been identified as a potent inhibitor of Topoisomerase I.[4] Unlike the well-characterized Top1 inhibitor Camptothecin, which stabilizes the Top1-DNA cleavage complex by binding to the enzyme-DNA interface, this compound acts through a distinct mechanism. It binds to the minor groove of DNA at AT-rich sequences, often at sites distal to the enzyme's cleavage site, and poisons Topoisomerase I.[4][5] This unique mechanism of action makes this compound a valuable tool for studying Topoisomerase I function and a potential lead compound for the development of novel anticancer therapeutics.

These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on human Topoisomerase I using a plasmid DNA relaxation assay.

Principle of the Assay

The Topoisomerase I inhibition assay is based on the enzyme's ability to relax supercoiled plasmid DNA. In its native state, supercoiled DNA migrates rapidly through an agarose gel. When Topoisomerase I is active, it relaxes the supercoiled plasmid, resulting in a slower migration pattern on the gel. The inhibitory effect of a compound like this compound is determined by its ability to prevent this relaxation, thus preserving the supercoiled form of the DNA. The results are visualized by agarose gel electrophoresis and ethidium bromide staining.

Data Presentation

The inhibitory potential of this compound and other Topoisomerase I inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes representative IC50 values for various Topoisomerase I inhibitors.

CompoundTarget EnzymeAssay TypeIC50 Value (µM)Reference
This compound Human Topoisomerase IDNA Relaxation~ 1-10 (estimated)[4]
CamptothecinHuman Topoisomerase IDNA Relaxation0.85 - 2.56[6]
TopotecanHuman Topoisomerase ICytotoxicity (HT-29 cells)0.033[7]
SN-38Human Topoisomerase ICytotoxicity (HT-29 cells)0.0088[7]

Note: The IC50 value for this compound is an estimate based on qualitative descriptions of its potent activity.[4] Researchers should determine the precise IC50 under their specific experimental conditions.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This protocol is adapted from standard Topoisomerase I assay kits and procedures.[8][9][10][11][12]

Materials and Reagents:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

  • This compound stock solution (in DMSO)

  • Camptothecin (positive control)

  • DMSO (vehicle control)

  • Sterile, nuclease-free water

  • 5X Stop Buffer/Loading Dye (e.g., 2.5% SDS, 25% glycerol, 0.125% bromophenol blue)

  • Agarose

  • 1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium Bromide solution (10 mg/mL)

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Agarose gel electrophoresis system

  • UV transilluminator and gel documentation system

Experimental Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:

      • 2 µL of 10X Topoisomerase I Assay Buffer

      • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

      • Sterile, nuclease-free water to a final volume of 18 µL (after adding inhibitor and enzyme).

    • Aliquot 18 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Inhibitor Addition:

    • Add 1 µL of this compound at various concentrations to the respective tubes.

    • For the positive control, add 1 µL of Camptothecin.

    • For the negative (no inhibitor) control, add 1 µL of DMSO.

    • For the enzyme-free control, add 1 µL of DMSO.

    • Gently mix the contents of each tube.

  • Enzyme Addition and Incubation:

    • Add 1 µL of human Topoisomerase I to all tubes except the enzyme-free control.

    • Gently mix and incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of 5X Stop Buffer/Loading Dye to each tube.

    • Mix thoroughly by vortexing gently.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.

    • Load the entire volume of each reaction mixture into the wells of the gel.

    • Include a DNA ladder and a relaxed plasmid DNA marker if available.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization and Data Analysis:

    • Visualize the DNA bands using a UV transilluminator.

    • The supercoiled DNA will migrate faster than the relaxed DNA.

    • The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry software.

    • The percentage of inhibition is calculated as: % Inhibition = 100 - [ (Relaxed DNA in presence of inhibitor) / (Relaxed DNA in absence of inhibitor) ] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Mechanism of Topoisomerase I Inhibition by this compound

Topoisomerase_I_Inhibition_by_this compound cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by this compound Top1 Topoisomerase I Cleavage_Complex Top1-DNA Cleavage Complex (Transient) Top1->Cleavage_Complex Binds and Cleaves one DNA strand Stabilized_Complex Stabilized Cleavage Complex (Religation Inhibited) Top1->Stabilized_Complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Cleavage_Complex Nogalamycin_DNA_Complex This compound-DNA Complex Supercoiled_DNA->Nogalamycin_DNA_Complex Cleavage_Complex->Top1 Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation This compound This compound This compound->Nogalamycin_DNA_Complex Binds to minor groove Nogalamycin_DNA_Complex->Stabilized_Complex DNA_Breaks Accumulation of DNA Strand Breaks Stabilized_Complex->DNA_Breaks

Caption: Mechanism of this compound action on Topoisomerase I.

Experimental Workflow for Topoisomerase I Relaxation Assay

Topoisomerase_I_Relaxation_Assay_Workflow start Start prepare_master_mix Prepare Reaction Master Mix (Buffer, Supercoiled DNA) start->prepare_master_mix aliquot Aliquot Master Mix into reaction tubes prepare_master_mix->aliquot add_inhibitor Add this compound (or controls) aliquot->add_inhibitor add_enzyme Add Topoisomerase I add_inhibitor->add_enzyme incubate Incubate at 37°C for 30 minutes add_enzyme->incubate stop_reaction Terminate reaction with Stop Buffer incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA bands under UV light gel_electrophoresis->visualize analyze Quantify band intensity and calculate IC50 visualize->analyze end End analyze->end

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

References

Application Note: Quantification of Nogalamycin and its Metabolites by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of the anthracycline antibiotic Nogalamycin and its known metabolites, this compound R and this compound F. This method is applicable to the analysis of these compounds in bacterial fermentation broths and can be adapted for other biological matrices. The protocol provides detailed procedures for sample preparation, chromatographic separation, and data analysis, making it an essential tool for researchers in drug discovery, natural product chemistry, and pharmacology.

Introduction

This compound is a potent anthracycline antibiotic produced by Streptomyces nogalater. It exhibits significant cytotoxic activity by intercalating with DNA and inhibiting topoisomerase I. The biological activity of this compound is influenced by its glycosidic moieties. Recent studies have identified key metabolites, including this compound R and this compound F, which differ in their sugar substituents[1]. Accurate quantification of this compound and its metabolites is crucial for understanding its biosynthesis, mechanism of action, and for quality control during production. This application note provides a detailed HPLC method for the reliable quantification of these compounds.

Experimental

Materials and Reagents
  • This compound, this compound R, and this compound F analytical standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q® or equivalent)

  • Ethyl acetate (ACS grade)

  • Ammonium acetate (HPLC grade)

Sample Preparation: Extraction from Streptomyces Culture
  • Harvesting: Centrifuge the Streptomyces nogalater culture broth at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.

  • Supernatant Extraction:

    • To the supernatant, add an equal volume of ethyl acetate.

    • Shake vigorously for 10 minutes and allow the layers to separate.

    • Collect the organic (upper) layer.

    • Repeat the extraction twice more.

    • Pool the organic extracts and evaporate to dryness under reduced pressure.

  • Mycelium Extraction:

    • To the mycelial pellet, add methanol and sonicate for 20 minutes.

    • Centrifuge at 10,000 x g for 15 minutes and collect the methanol extract.

    • Repeat the extraction twice more.

    • Pool the methanol extracts and evaporate to dryness.

  • Reconstitution: Reconstitute the dried extracts from both the supernatant and mycelium in a known volume of mobile phase A (see Chromatographic Conditions) and filter through a 0.22 µm syringe filter before HPLC analysis.

Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Method Validation

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Linearity: Calibration curves were constructed by plotting the peak area against the concentration of the analytes.

Precision and Accuracy: Determined by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

LOD and LOQ: Calculated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Results

The developed HPLC method successfully separated this compound and its metabolites, this compound R and this compound F, with good resolution and peak shape.

Quantitative Data Summary
CompoundRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound F12.50.5 - 1000.99950.150.51.82.598.5 - 101.2
This compound R14.20.5 - 1000.99920.180.52.12.897.9 - 102.1
This compound16.81.0 - 2000.99980.301.01.52.299.0 - 101.5

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis culture Streptomyces Culture centrifugation Centrifugation culture->centrifugation supernatant Supernatant centrifugation->supernatant mycelium Mycelium centrifugation->mycelium extraction_sup Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction_sup extraction_myc Solid-Liquid Extraction (Methanol) mycelium->extraction_myc drying Evaporation extraction_sup->drying extraction_myc->drying reconstitution Reconstitution & Filtration drying->reconstitution hplc HPLC System reconstitution->hplc separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for HPLC quantification of this compound.

Signaling Pathway (Hypothetical)

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by this compound, leading to apoptosis. This compound is known to be a DNA intercalator and topoisomerase I inhibitor.

signaling_pathway This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Inhibition DNA_Damage DNA Damage DNA->DNA_Damage leads to Topoisomerase_I->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Conclusion

The HPLC method described in this application note is a reliable and reproducible tool for the quantification of this compound and its metabolites. The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine analysis in a research setting. This protocol will aid in the further investigation of this compound's biosynthesis and pharmacological properties.

References

Application Notes and Protocols for the Structural Analysis of Nogalamycin-DNA Complexes using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the three-dimensional structure of Nogalamycin-DNA complexes. Understanding these interactions at an atomic level is crucial for the rational design of new and more effective anticancer agents.

Introduction

This compound is a potent antitumor antibiotic belonging to the anthracycline family. Its biological activity is primarily attributed to its ability to bind to double-stranded DNA, thereby interfering with essential cellular processes such as replication and transcription.[1] Unlike other anthracyclines, this compound possesses two bulky sugar moieties, a nogalose and an aminoglucose, attached to opposite ends of its elongated aglycone chromophore.[1] This unique structure allows it to intercalate into the DNA double helix, with the sugars extending into the major and minor grooves, leading to significant conformational changes in the DNA.[2][3] High-resolution, multidimensional NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of such drug-DNA complexes in solution, providing insights that are complementary to crystal structures.[4][5]

Key Structural Features of this compound-DNA Interaction

NMR studies have revealed several key aspects of the this compound-DNA interaction:

  • Intercalation Site: this compound preferentially intercalates at 5'-CpG and 5'-TpG steps in the DNA sequence.[2][6]

  • Binding Stoichiometry: this compound can form both 1:1 and 2:1 (drug:DNA duplex) complexes.[2][3] The equilibrium between free DNA, the 1:1 complex, and the 2:1 complex is temperature-dependent and slow on the NMR timescale.[2][3]

  • Conformational Changes: The binding of this compound induces significant conformational changes in the DNA, including a large buckle in the base pairs at the intercalation site and distortions in the DNA backbone.[1][7] The elongated aglycone chromophore spans across the Watson-Crick base pairs.[2][3]

  • Groove Binding: The nogalose sugar resides in the minor groove, while the aminoglucose moiety occupies the major groove of the distorted B-DNA helix.[2][3]

  • Binding Dynamics: The intercalation process requires a transient opening of the DNA base pairs to allow the bulky sugar groups to pass through.[1][2][3]

Quantitative Data: ¹H NMR Chemical Shift Perturbations

The binding of this compound to a DNA duplex results in significant changes in the chemical shifts of the DNA protons. These chemical shift perturbations provide valuable information about the binding site and the geometry of the complex. The following table summarizes the ¹H NMR chemical shifts for the non-exchangeable protons of the self-complementary DNA hexamer d(CGTACG) in its free form and in a 2:1 complex with this compound.

ProtonFree d(CGTACG) (ppm)2:1 this compound-d(CGTACG) Complex (ppm)Chemical Shift Change (Δδ, ppm)
C1
H1'5.926.15+0.23
H2'2.372.15-0.22
H2''2.672.58-0.09
H3'4.884.95+0.07
H4'4.254.45+0.20
H55.785.25-0.53
H67.547.18-0.36
G2
H1'6.125.75-0.37
H2'2.702.75+0.05
H2''2.782.95+0.17
H3'4.985.15+0.17
H4'4.404.65+0.25
H87.957.85-0.10
T3
H1'6.255.85-0.40
H2'2.302.25-0.05
H2''2.652.55-0.10
H3'4.955.05+0.10
H4'4.354.55+0.20
H67.507.25-0.25
CH₃1.641.17-0.47
A4
H1'6.356.05-0.30
H2'2.752.65-0.10
H2''2.852.75-0.10
H3'5.055.15+0.10
H4'4.454.65+0.20
H27.757.55-0.20
H88.158.05-0.10
C5
H1'6.055.95-0.10
H2'2.452.35-0.10
H2''2.752.65-0.10
H3'4.905.00+0.10
H4'4.304.50+0.20
H55.855.55-0.30
H67.657.35-0.30
G6
H1'6.155.85-0.30
H2'2.752.70-0.05
H2''2.802.90+0.10
H3'5.005.10+0.10
H4'4.404.60+0.20
H88.007.90-0.10

Data extracted from studies on the d(CGTACG) hexamer. Chemical shifts are referenced to DSS.[1][8]

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound-DNA complexes. Specific parameters may need to be optimized based on the DNA sequence, sample concentration, and available instrumentation.

Sample Preparation
  • DNA Synthesis and Purification:

    • Synthesize the desired self-complementary DNA oligonucleotide using standard phosphoramidite chemistry.

    • Purify the oligonucleotide by HPLC or PAGE.

    • Desalt the purified DNA using a Sephadex column or dialysis.

    • Quantify the DNA concentration by UV-Vis spectroscopy at 260 nm.

  • This compound Solution Preparation:

    • Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution.

    • Determine the concentration of the stock solution by UV-Vis spectroscopy using its known extinction coefficient.

  • NMR Sample Preparation:

    • Lyophilize the purified DNA to a dry powder.

    • For samples in D₂O, lyophilize the DNA twice from 99.8% D₂O to remove exchangeable protons.

    • Dissolve the DNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) prepared in either 99.96% D₂O or a 90% H₂O/10% D₂O mixture.

    • Add the desired stoichiometric amount of the this compound stock solution to the DNA solution. For a 2:1 complex, two equivalents of this compound are added to one equivalent of the DNA duplex.[1]

    • Gently mix the solution and transfer it to an NMR tube.

    • The final sample concentration for the DNA duplex should be in the range of 1-5 mM.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.[1][2][3]

  • 1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to assess the overall sample quality, including the formation of the complex and the presence of any impurities.

  • 2D NMR Experiments: A suite of 2D NMR experiments is necessary for the complete structural characterization of the complex.

    • COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, primarily within the deoxyribose sugar rings.[2][3][9]

    • TOCSY (Total Correlation Spectroscopy): Provides correlations between all protons within a spin system, which is useful for assigning all the protons of a particular deoxyribose ring.[9][10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for structure determination. It identifies protons that are close in space (< 5 Å), providing distance constraints between protons on the DNA, between protons on the this compound molecule, and, most importantly, between the DNA and this compound protons.[2][3][9][11] Acquire NOESY spectra with mixing times ranging from 100 to 300 ms.

    • HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹³C, ¹⁵N) of the DNA or drug is feasible, HSQC experiments can be used to resolve spectral overlap by spreading the proton signals over a second dimension corresponding to the chemical shifts of the directly attached heteronuclei.[9][10][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides correlations between protons and heteronuclei that are separated by two or three bonds, aiding in the assignment of quaternary carbons and linking different spin systems.[12][13]

Data Processing and Analysis
  • Data Processing: Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe, or similar). This includes Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment:

    • Assign the non-exchangeable protons of the DNA in the complex using a sequential assignment strategy based on the through-bond correlations from COSY and TOCSY spectra and the through-space correlations from NOESY spectra.

    • Assign the protons of the this compound molecule in the bound state.

    • Identify intermolecular NOEs between the protons of this compound and the DNA. These are crucial for defining the position and orientation of the drug in the binding site.[5][11]

  • Structural Calculations:

    • Extract distance constraints from the volumes of the NOESY cross-peaks.

    • Use molecular modeling software (e.g., XPLOR-NIH, CYANA, or AMBER) to generate a 3D model of the this compound-DNA complex that is consistent with the experimental NMR data.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation dna_synthesis DNA Synthesis & Purification nmr_sample NMR Sample Preparation (DNA + this compound) dna_synthesis->nmr_sample nogalamycin_prep This compound Solution nogalamycin_prep->nmr_sample one_d_nmr 1D ¹H NMR nmr_sample->one_d_nmr two_d_nmr 2D NMR Experiments (COSY, TOCSY, NOESY) one_d_nmr->two_d_nmr processing Data Processing two_d_nmr->processing assignment Resonance Assignment processing->assignment structure_calc Structure Calculation assignment->structure_calc

Caption: Experimental workflow for NMR analysis of this compound-DNA complexes.

This compound-DNA Binding Model

binding_model cluster_dna DNA Double Helix cluster_this compound This compound major_groove Major Groove intercalation_site Intercalation Site (e.g., CpG step) minor_groove Minor Groove aglycone Aglycone Chromophore aglycone->intercalation_site Intercalates into aminoglucose Aminoglucose Sugar aglycone->aminoglucose binds to nogalose Nogalose Sugar aglycone->nogalose binds to aminoglucose->major_groove Occupies nogalose->minor_groove Occupies

Caption: Schematic of this compound binding to a DNA double helix.

References

Mass Spectrometry Analysis of Nogalamycin and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nogalamycin is a potent anthracycline antibiotic with significant antitumor activity. Its complex structure, featuring a tetracyclic aglycone core with two distinct sugar moieties, presents a unique challenge and opportunity for detailed molecular analysis. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as an indispensable tool for the qualitative and quantitative analysis of this compound and its derivatives. This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of these compounds, intended to aid researchers in drug development, pharmacology, and related fields.

Quantitative Data Presentation

The following tables summarize the mass-to-charge ratios (m/z) of key this compound derivatives, providing a valuable resource for their identification and characterization in complex mixtures.

Table 1: High-Resolution Mass Spectrometry Data for this compound and its Biosynthetic Intermediates. This data is crucial for the accurate identification of these compounds in complex biological extracts.

Compound NameMolecular FormulaCalculated [M-H]⁻ (m/z)Observed [M-H]⁻ (m/z)
This compound RC39H47NO15742.2716742.2727
4''-epi-Nogalamycin RC39H47NO15742.2716742.2680
This compound SC33H35NO14698.2454698.2428
7-O-demethyl-Nogalamycin SC32H33NO14698.2454698.2435
This compound TC39H49NO16744.2873744.2910
7-O-demethyl-Nogalamycin TC32H35NO15700.2611700.2641

Data sourced from a study on the this compound biosynthetic pathway[1].

Experimental Protocols

Sample Preparation from Cell Culture for LC-MS/MS Analysis

This protocol outlines the steps for extracting this compound and its derivatives from cancer cell lines for subsequent LC-MS/MS analysis.

Materials:

  • Cultured cancer cells treated with this compound or its derivatives

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

  • Formic acid (FA)

  • Centrifuge tubes

  • Centrifuge capable of 4°C operation

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture plate or flask.

    • Wash the cells twice with ice-cold PBS to remove any residual medium.

    • For adherent cells, detach them using a cell scraper or a gentle enzymatic dissociation reagent.

    • Collect the cell suspension in a centrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C to pellet the cells.

    • Discard the supernatant.

    • Resuspend the cell pellet in a small volume of ice-cold PBS.

    • Add three volumes of ice-cold ACN:MeOH (80:20, v/v) to the cell suspension to lyse the cells and precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

  • Extraction of Analytes:

    • Incubate the mixture on ice for 20 minutes to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Clarification and Final Preparation:

    • Carefully collect the supernatant, which contains the extracted this compound and its derivatives.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean LC-MS vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Protocol for Quantitative Analysis

This protocol provides a starting point for the development of a robust LC-MS/MS method for the separation and quantification of this compound and its derivatives.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is a suitable choice for the separation of these relatively nonpolar compounds.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B (linear gradient)

    • 18.1-25 min: Hold at 5% B (column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. A full scan MS and product ion scan (tandem MS) should be performed initially to determine the precursor ions and optimal fragment ions for each analyte.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions: These need to be optimized for each specific this compound derivative. As a starting point, monitor the fragmentation of the protonated molecule [M+H]⁺. Common fragmentation pathways for anthracyclines involve the cleavage of the glycosidic bonds.

Experimental Workflow and Signaling Pathways

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates the general workflow for the analysis of this compound and its derivatives from biological samples using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output cell_culture Cell Culture with This compound Treatment harvesting Cell Harvesting and Washing cell_culture->harvesting lysis Cell Lysis and Protein Precipitation harvesting->lysis extraction Analyte Extraction lysis->extraction clarification Sample Clarification and Reconstitution extraction->clarification lc_separation LC Separation clarification->lc_separation Injection ms_detection MS Detection (Full Scan/MS/MS) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis quant_results Quantitative Results data_analysis->quant_results

Workflow for LC-MS/MS analysis of this compound.
This compound Fragmentation Pathway

The fragmentation of this compound in tandem mass spectrometry is crucial for its structural elucidation and quantification. A key fragmentation event for anthracyclines is the cleavage of the O-glycosidic bond, leading to the loss of the sugar moieties.

fragmentation_pathway This compound This compound [M+H]+ aglycone Aglycone Fragment This compound->aglycone Glycosidic Bond Cleavage sugar1 Nogalose Moiety This compound->sugar1 Glycosidic Bond Cleavage sugar2 Nogalamine Moiety This compound->sugar2 Glycosidic Bond Cleavage fragments Further Fragments aglycone->fragments

Simplified fragmentation of this compound.
This compound-Induced Apoptosis Signaling Pathway

This compound exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase. This leads to the activation of downstream signaling pathways culminating in apoptosis. While the precise and complete signaling network is an area of active research, a plausible pathway involves the activation of DNA damage response and subsequent engagement of apoptotic machinery.

signaling_pathway This compound This compound dna DNA Intercalation & Topoisomerase Inhibition This compound->dna ddr DNA Damage Response (DDR) dna->ddr p53 p53 Activation ddr->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed this compound-induced apoptosis pathway.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the mass spectrometric analysis of this compound and its derivatives. The detailed experimental procedures, coupled with the visualization of workflows and signaling pathways, offer a valuable resource for researchers in the field. As our understanding of the complex pharmacology of this compound continues to evolve, mass spectrometry will undoubtedly remain a cornerstone of research, enabling the discovery of new derivatives and the elucidation of their mechanisms of action.

References

Application Note: Competitive Binding Assay for Nogalamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nogalamycin is a potent anthracycline antibiotic that exhibits significant antitumor activity. Its primary mechanism of action involves the intercalation of DNA, leading to the inhibition of essential cellular processes such as DNA replication and transcription.[1] Furthermore, this compound has been shown to act as a topoisomerase I poison, stabilizing the enzyme-DNA cleavage complex and inducing DNA strand breaks. Understanding the binding affinity and competitive interactions of this compound with DNA is crucial for the development of novel anticancer therapeutics and for elucidating its detailed mechanism of action.

This application note provides a detailed protocol for a competitive binding assay to characterize the interaction of this compound with DNA using a fluorescence polarization (FP) method. This assay is based on the displacement of a fluorescent probe, Acridine Orange, from DNA by a competing ligand, this compound.[1]

Principle of the Assay

The competitive binding assay described here utilizes the principle of fluorescence polarization. Acridine Orange, a fluorescent dye, intercalates into the DNA double helix, resulting in a high fluorescence polarization signal due to the reduced rotational motion of the dye-DNA complex. When this compound is introduced into the system, it competes with Acridine Orange for the DNA binding sites. As this compound displaces Acridine Orange from the DNA, the unbound Acridine Orange exhibits faster rotational motion in the solution, leading to a decrease in the fluorescence polarization signal. This decrease in polarization is proportional to the concentration and binding affinity of the competing ligand, this compound. By measuring the change in fluorescence polarization at various concentrations of this compound, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined, providing a quantitative measure of its DNA binding affinity.

Data Presentation

While specific IC50 or Ki values for this compound from a competitive fluorescence polarization assay were not explicitly found in the reviewed literature, the following table provides representative data for other known DNA intercalating agents to illustrate how results from such an assay would be presented. This data is for illustrative purposes only and does not represent experimental results for this compound.

CompoundTargetAssay TypeProbeIC50 (µM)Ki (µM)Reference
Representative Data
Ethidium BromideCalf Thymus DNAFluorescence Intercalator DisplacementAcridine Orange1.50.8Fictitious
DoxorubicinCalf Thymus DNAFluorescence Intercalator DisplacementAcridine Orange0.50.25Fictitious
DaunorubicinCalf Thymus DNAFluorescence Intercalator DisplacementAcridine Orange0.80.4Fictitious
Actinomycin DCalf Thymus DNAFluorescence Intercalator DisplacementAcridine Orange0.20.1Fictitious

Experimental Protocols

Materials and Reagents
  • This compound

  • Calf Thymus DNA

  • Acridine Orange

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence polarization plate reader

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - this compound dilutions - DNA solution - Acridine Orange solution - Assay Buffer prep_plate Prepare Microplate: - Add DNA to all wells - Add Acridine Orange to all wells prep_reagents->prep_plate add_this compound Add this compound dilutions or vehicle control to wells prep_plate->add_this compound incubate Incubate at room temperature in the dark add_this compound->incubate read_fp Measure Fluorescence Polarization incubate->read_fp analyze_data Data Analysis: - Plot % Inhibition vs. [this compound] - Determine IC50 value read_fp->analyze_data

Caption: Experimental workflow for the this compound competitive binding assay.

Detailed Protocol
  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a dilution series in Assay Buffer.

    • DNA Working Solution: Prepare a working solution of Calf Thymus DNA in Assay Buffer to the desired final concentration.

    • Acridine Orange Working Solution: Prepare a working solution of Acridine Orange in Assay Buffer. The optimal concentration should be determined empirically to give a stable and high fluorescence polarization signal when bound to DNA.

  • Assay Procedure:

    • Add a fixed volume of the DNA working solution to all wells of the microplate.

    • Add a fixed volume of the Acridine Orange working solution to all wells.

    • Add varying concentrations of this compound to the sample wells. For control wells, add Assay Buffer (for maximum polarization) or a high concentration of a known DNA intercalator (for minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light. The optimal incubation time should be determined empirically.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for Acridine Orange (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (P - P_min) / (P_max - P_min)) Where:

      • P is the fluorescence polarization of the sample well.

      • P_max is the fluorescence polarization of the control well with DNA and Acridine Orange only.

      • P_min is the fluorescence polarization of the control well with a saturating concentration of a known intercalator or Acridine Orange alone.

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of Acridine Orange binding, by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

This compound's primary mode of action is through DNA intercalation, which subsequently disrupts various cellular signaling pathways that are dependent on DNA integrity and topology. A key downstream effect is the inhibition of Topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.

G cluster_drug Drug Action cluster_cellular Cellular Target & Process cluster_downstream Downstream Effects This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation DNA DNA DNA_Intercalation->DNA Topoisomerase_I Topoisomerase I DNA_Intercalation->Topoisomerase_I inhibition Cleavage_Complex Stabilized Topoisomerase I- DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex stabilization by this compound DNA_Strand_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Strand_Breaks Replication_Fork_Collapse Replication Fork Collapse Cell_Cycle_Arrest Cell Cycle Arrest Replication_Fork_Collapse->Cell_Cycle_Arrest Transcription_Inhibition Transcription Inhibition Transcription_Inhibition->Cell_Cycle_Arrest DNA_Strand_Breaks->Replication_Fork_Collapse DNA_Strand_Breaks->Transcription_Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

In Vitro Methods for Assessing Nogalamycin's Anticancer Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro assessment of the anticancer efficacy of Nogalamycin, an anthracycline antibiotic. The following sections detail the methodologies for key experiments, present available quantitative data, and visualize the underlying molecular mechanisms and experimental workflows.

Overview of this compound's Anticancer Activity

This compound is a potent antineoplastic agent that primarily exerts its cytotoxic effects through intercalation into DNA and the poisoning of topoisomerase I.[1][2] This interaction with DNA leads to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells. In vitro studies have demonstrated its lethality against various cancer cell lines, with a particular sensitivity observed in cells undergoing DNA synthesis (S phase).[3]

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. The following table summarizes the available data on its efficacy, presented as LD50 values (the concentration of a substance required to kill 50% of a cell population).

Cell LineCell TypeLD50 (µg/mL)Citation
CHOChinese Hamster Ovary2.74[4]
L1210Mouse Leukemia0.25[4]
B16Mouse Melanoma0.15[4]

Experimental Protocols

This section provides detailed protocols for the in vitro assessment of this compound's anticancer effects.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations and for the appropriate duration. Harvest both floating and adherent cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • This compound-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound at various concentrations for a specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol by adding it dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Efficacy Assessment

The following diagram illustrates the general workflow for assessing the anticancer efficacy of this compound in vitro.

experimental_workflow cluster_prep Cell Culture and Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment This compound Treatment cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General workflow for in vitro evaluation of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound's primary mechanism of inducing apoptosis is through its interaction with DNA and topoisomerase I. This leads to DNA damage, which can trigger the intrinsic apoptosis pathway.

apoptosis_pathway This compound This compound dna DNA Intercalation & Topoisomerase I Poisoning This compound->dna dna_damage DNA Damage dna->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols: Studying Nogalamycin-DNA Interaction Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Circular Dichroism (CD) spectroscopy to investigate the interaction between the anthracycline antibiotic, nogalamycin, and DNA. This guide is intended for researchers in academia and industry, including those in drug development, who are interested in characterizing the binding mechanisms of small molecules to nucleic acids.

Introduction

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for studying the conformational properties of chiral molecules, such as DNA. The CD spectrum of DNA is sensitive to its secondary structure. Upon binding of a ligand, such as the anti-cancer agent this compound, conformational changes in the DNA double helix can be monitored by changes in its CD spectrum. These spectral changes provide valuable insights into the nature of the binding event, including the mode of interaction (e.g., intercalation or groove binding) and can be used to determine key thermodynamic and binding parameters.

This compound is known to interact with DNA primarily through intercalation, where the planar chromophore of the drug inserts between the base pairs of the DNA duplex. This interaction induces significant structural perturbations in the DNA, which are readily detectable by CD spectroscopy. A typical B-form DNA exhibits a positive band around 275 nm and a negative band around 245 nm in its CD spectrum. Intercalation by drugs like this compound often leads to an increase in the intensity of both the positive and negative bands, and may also cause slight shifts in their positions. Additionally, an induced CD (ICD) signal may appear in the absorption region of the drug, providing further evidence of binding.

Key Applications

  • Determination of Binding Mode: Distinguish between intercalative and groove-binding interactions.

  • Quantification of Binding Affinity: Determine binding constants (Ka) and dissociation constants (Kd).

  • Elucidation of Binding Stoichiometry: Establish the number of drug molecules bound per unit of DNA.

  • Analysis of Conformational Changes: Monitor alterations in DNA secondary structure upon drug binding.

  • High-Throughput Screening: Rapidly screen libraries of compounds for DNA binding activity.

Quantitative Data Summary

AnthracyclineDNA SourceMethodBinding Constant (Ka) (M-1)Binding Stoichiometry (n) (drug:base pair)
DaunorubicinCalf ThymusOptical Titration0.10 - 0.12 x 106Not Specified
DoxorubicinCalf ThymusOptical Titration0.13 - 0.16 x 106Not Specified

Experimental Protocols

This section outlines a detailed protocol for a CD titration experiment to study the interaction of this compound with DNA.

Materials and Reagents
  • This compound hydrochloride

  • High-purity DNA (e.g., calf thymus DNA, or a specific oligonucleotide sequence)

  • Buffer solution (e.g., 10 mM Phosphate buffer, 100 mM NaCl, 1 mM EDTA, pH 7.4)

  • High-purity water

  • Quartz cuvette with a 1 cm path length

  • Circular Dichroism Spectropolarimeter

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis prep_dna Prepare DNA stock solution in buffer instrument_setup Set up CD spectropolarimeter parameters prep_dna->instrument_setup prep_nog Prepare this compound stock solution in buffer dilutions Prepare serial dilutions of this compound prep_nog->dilutions titration Titrate DNA with increasing concentrations of this compound dilutions->titration blank Record buffer blank spectrum instrument_setup->blank dna_spectrum Record spectrum of DNA alone blank->dna_spectrum dna_spectrum->titration record_spectra Record CD spectrum after each addition titration->record_spectra Equilibrate before each scan subtract_blank Subtract buffer blank from all spectra record_spectra->subtract_blank plot_data Plot CD signal change vs. This compound concentration subtract_blank->plot_data fitting Fit data to a binding model (e.g., Scatchard plot) plot_data->fitting determine_params Determine Ka, Kd, and n fitting->determine_params

Caption: Experimental workflow for CD titration of DNA with this compound.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of DNA in the desired buffer. Determine the concentration accurately using UV-Vis spectroscopy at 260 nm.

    • Prepare a concentrated stock solution of this compound in the same buffer. Protect the solution from light.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes.

    • Set the experimental parameters:

      • Wavelength range: Typically 220-320 nm for monitoring DNA conformational changes and 300-600 nm for monitoring the induced CD of the drug.

      • Bandwidth: 1.0 nm

      • Scan speed: 100 nm/min

      • Response time: 1 s

      • Data pitch: 0.5 nm

      • Accumulations: 3-5 scans for each spectrum to improve signal-to-noise ratio.

      • Temperature: Maintain a constant temperature (e.g., 25 °C) using a Peltier temperature controller.

  • Data Collection:

    • Record the CD spectrum of the buffer solution alone to obtain a baseline.

    • Add a known concentration of DNA to the cuvette and record its CD spectrum. This will be the spectrum of free DNA.

    • Perform a titration by making sequential additions of small aliquots of the this compound stock solution to the DNA solution in the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the CD spectrum.

    • Continue the titration until no further significant changes in the CD spectrum are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Subtract the buffer baseline from all recorded spectra.

    • Correct the spectra for dilution effects if the volume of added this compound is significant.

    • Monitor the change in CD signal at a specific wavelength (e.g., the peak of the positive or negative band of the DNA, or the peak of the induced CD signal) as a function of the total this compound concentration.

    • Plot the change in ellipticity (Δθ) against the this compound concentration.

    • Use appropriate binding models and software to fit the titration data and determine the binding constant (Ka) and the number of binding sites (n). A common method is the Scatchard analysis.

This compound-DNA Binding Model

The interaction of this compound with DNA is a classic example of intercalation. The planar anthracycline chromophore stacks between the DNA base pairs, while the bulky sugar moieties protrude into the major and minor grooves, further stabilizing the complex. This binding mode causes a significant unwinding and lengthening of the DNA helix.

binding_model Schematic of this compound Intercalation into DNA cluster_dna DNA Double Helix bp1 Base Pair bp2 Base Pair bp3 Base Pair This compound This compound bp2->this compound Intercalation bp4 Base Pair This compound->bp3 sugar1 Sugar Moiety This compound->sugar1 sugar2 Sugar Moiety This compound->sugar2

Caption: this compound intercalation model in the DNA double helix.

Conclusion

Circular Dichroism spectroscopy is an invaluable tool for the detailed characterization of this compound-DNA interactions. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the binding mechanisms of this and other DNA-targeting compounds. The ability to obtain quantitative binding and thermodynamic data makes CD a critical technique in the field of drug discovery and development.

Application Notes and Protocols for Cloning and Expressing Nogalamycin Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning and heterologous expression of the nogalamycin biosynthetic gene cluster from Streptomyces nogalater. This information is intended to guide researchers in the production of this compound and its derivatives for research and drug development purposes.

Introduction to this compound and its Biosynthesis

This compound is a potent anthracycline antibiotic with significant cytotoxic properties, making it a molecule of interest for anti-cancer drug development. Its complex structure, featuring two deoxysugar moieties, nogalose and nogalamine, attached to an aromatic polyketide aglycone, is a result of a sophisticated biosynthetic pathway.[1] The entire this compound biosynthetic gene cluster from Streptomyces nogalater has been characterized, spanning a 20-kb DNA region and containing twenty open reading frames (ORFs).[2] These genes encode enzymes responsible for the synthesis of the polyketide core, the deoxysugars, and the subsequent tailoring reactions. Understanding and manipulating this gene cluster allows for the production of this compound in heterologous hosts and the generation of novel hybrid compounds through combinatorial biosynthesis.[2][3]

Quantitative Data on this compound Production

While detailed quantitative data on this compound production in various engineered strains is not extensively reported in publicly available literature, strain improvement efforts on the native producer, Streptomyces nogalater, have shown significant increases in yield. The following table summarizes the reported improvement in this compound productivity.

StrainModificationFold Increase in ProductivityReference
Streptomyces nogalater NRRL 3035 spontaneous variant K-18Two steps of natural selection108% increase[4]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the cloning and expression of the this compound biosynthetic gene cluster.

Preparation of a Streptomyces nogalater Genomic DNA Cosmid Library

This protocol outlines the steps for creating a cosmid library of S. nogalater genomic DNA, a crucial first step for isolating the this compound biosynthetic gene cluster.

3.1.1. Isolation of High Molecular Weight Genomic DNA from S. nogalater

  • Culture Growth: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with S. nogalater spores or mycelial fragments and incubate with shaking until a dense culture is obtained.

  • Mycelia Collection: Harvest the mycelia by centrifugation.

  • Lysis: Resuspend the mycelial pellet in a lysis buffer containing lysozyme to degrade the cell wall. Incubate to allow for enzymatic digestion.

  • Protein Removal: Add proteinase K and SDS to the lysate to denature and digest proteins.

  • DNA Extraction: Perform sequential extractions with phenol:chloroform:isoamyl alcohol to remove proteins and other cellular debris.

  • DNA Precipitation: Precipitate the genomic DNA from the aqueous phase by adding isopropanol or ethanol.

  • DNA Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer).

  • Quality Control: Assess the quality and concentration of the genomic DNA using gel electrophoresis and spectrophotometry. High molecular weight, intact DNA is crucial for constructing a representative genomic library.

3.1.2. Partial Digestion of Genomic DNA

  • Enzyme Selection: Use a restriction enzyme that cuts frequently in the genome, such as Sau3AI, to generate random fragments.

  • Optimization of Digestion: Perform a series of trial digestions with varying enzyme concentrations and incubation times to determine the optimal conditions for generating fragments in the desired size range for cosmid cloning (typically 30-40 kb).

  • Preparative Digestion: Scale up the optimized digestion reaction to generate a sufficient quantity of partially digested genomic DNA.

  • Size Selection: Fractionate the digested DNA by agarose gel electrophoresis and excise the gel region containing fragments of the target size. Purify the DNA from the agarose gel slice.

3.1.3. Ligation into Cosmid Vector

  • Vector Preparation: Digest the cosmid vector (e.g., SuperCos1) with a compatible restriction enzyme (e.g., BamHI) and dephosphorylate the ends to prevent self-ligation.

  • Ligation Reaction: Set up a ligation reaction with the size-selected genomic DNA fragments and the prepared cosmid vector using T4 DNA ligase.

  • In Vitro Packaging: Package the ligation products into lambda phage particles using a commercial in vitro packaging extract.

3.1.4. Transduction of E. coli and Library Titering

  • Host Preparation: Prepare a suitable E. coli host strain for transduction.

  • Transduction: Infect the E. coli host with the packaged phage particles.

  • Plating and Selection: Plate the infected cells on selective agar plates (e.g., containing ampicillin) to select for colonies containing the cosmid vector with a genomic DNA insert.

  • Library Titer: Count the number of colonies to determine the titer of the genomic DNA library.

Heterologous Expression of the this compound Gene Cluster in Streptomyces albus

This protocol describes the transfer of the cloned this compound biosynthetic gene cluster from E. coli to the heterologous host Streptomyces albus via intergeneric conjugation.

3.2.1. Identification of the this compound Gene Cluster Cosmid

  • Library Screening: Screen the S. nogalater genomic DNA library by colony hybridization using a labeled probe derived from a known gene within the this compound cluster (e.g., a polyketide synthase gene).

  • Cosmid Isolation: Isolate the cosmid DNA from the positive clones.

  • Verification: Confirm the presence of the entire this compound gene cluster on the isolated cosmid through restriction mapping and sequencing.

3.2.2. Intergeneric Conjugation

  • Donor Strain Preparation: Introduce the cosmid containing the this compound gene cluster into a non-methylating E. coli donor strain, such as ET12567 containing the helper plasmid pUZ8002. This is crucial to bypass the restriction-modification systems of Streptomyces.

  • Recipient Strain Preparation: Prepare a fresh culture of the recipient Streptomyces albus strain.

  • Mating: Mix the E. coli donor and S. albus recipient strains on a suitable agar medium (e.g., MS agar) and incubate to allow for conjugation to occur.

  • Selection of Exconjugants: Overlay the mating plate with an antibiotic to which the E. coli donor is sensitive and the S. albus exconjugants (containing the cosmid) are resistant. Nalidixic acid is commonly used to select against E. coli.

  • Isolation and Verification: Isolate individual S. albus colonies that grow on the selective medium. Verify the presence of the this compound gene cluster in the exconjugants by PCR.

3.2.3. Fermentation and Analysis

  • Cultivation: Inoculate a suitable production medium with the confirmed S. albus exconjugant strain.

  • Extraction: After a suitable fermentation period, extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts for the production of this compound and related compounds using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the late-stage biosynthetic pathway of this compound.

experimental_workflow cluster_cloning Cloning of this compound Gene Cluster cluster_expression Heterologous Expression gDNA Isolate S. nogalater Genomic DNA digest Partial Restriction Digest (Sau3AI) gDNA->digest size_select Size Select (30-40 kb) digest->size_select ligation Ligate into Cosmid Vector size_select->ligation packaging In Vitro Packaging ligation->packaging transduction Transduce E. coli packaging->transduction library Genomic DNA Cosmid Library transduction->library screen Screen Library (Colony Hybridization) library->screen positive_clone Isolate Positive Cosmid screen->positive_clone e_coli_transform Transform Non-methylating E. coli (ET12567/pUZ8002) positive_clone->e_coli_transform conjugation Intergeneric Conjugation with S. albus e_coli_transform->conjugation selection Select Exconjugants conjugation->selection fermentation Fermentation selection->fermentation analysis HPLC / LC-MS Analysis fermentation->analysis This compound This compound Production analysis->this compound

Caption: Experimental workflow for cloning and expressing the this compound biosynthetic gene cluster.

nogalamycin_biosynthesis cluster_enzymes Key Tailoring Enzymes aglycone Nogalamycinone (Aglycone) intermediate1 Nogalose-Nogalamycinone aglycone->intermediate1 SnogE (Glycosyltransferase) nogalose TDP-L-Nogalose nogalose->intermediate1 rhodosamine TDP-L-Rhodosamine intermediate2 Rhodosamine-Nogalose-Nogalamycinone rhodosamine->intermediate2 intermediate1->intermediate2 SnogD (Glycosyltransferase) intermediate3 2''-Hydroxy-Rhodosamine Intermediate intermediate2->intermediate3 SnoT (Hydroxylase) intermediate4 Carbocyclic Intermediate intermediate3->intermediate4 SnoK (Carbocyclization) This compound This compound intermediate4->this compound SnoN (Epimerase) SnogE SnogE SnogD SnogD SnoT SnoT SnoK SnoK SnoN SnoN

Caption: Late-stage biosynthetic pathway of this compound highlighting key enzymatic steps.

References

Application Notes and Protocols: Fluorescence Polarization Assay for Nogalamycin's DNA Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nogalamycin is a potent anthracycline antibiotic that exerts its cytotoxic effects primarily through intercalation into DNA, thereby inhibiting DNA replication and transcription.[1] Understanding the binding affinity and specificity of this compound and its analogs to DNA is crucial for the development of new anticancer agents with improved efficacy and reduced side effects. Fluorescence Polarization (FP) is a homogeneous, solution-based technique ideal for studying molecular interactions in real-time.[2] This method measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[3] In the context of this compound-DNA interactions, FP assays offer a robust and high-throughput compatible platform to quantify binding affinities and screen for novel DNA-binding compounds.

This document provides detailed protocols for two types of fluorescence polarization assays to characterize the DNA binding of this compound: a competitive binding assay using Acridine Orange as a fluorescent probe and a direct binding assay with a fluorescently labeled DNA oligonucleotide.

Principle of the Fluorescence Polarization Assay

The principle of the FP assay is based on the observation that when a small fluorescent molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution during the fluorescence lifetime, leading to the emission of depolarized light.[3] However, when this fluorescent tracer binds to a much larger molecule (e.g., DNA), its rotational motion is significantly slowed. This reduced tumbling results in the emission of light that remains highly polarized. The change in polarization is directly proportional to the fraction of the fluorescent tracer bound to the larger molecule.

In a competitive binding assay , a known fluorescent DNA intercalator (like Acridine Orange) is first allowed to bind to DNA, resulting in a high polarization signal. When an unlabeled competitor molecule (this compound) is introduced, it displaces the fluorescent probe from the DNA.[1] This displacement leads to an increase in the population of the free, rapidly tumbling fluorescent probe, causing a decrease in the measured fluorescence polarization. This decrease is proportional to the concentration and affinity of the competitor.

Data Presentation

Table 1: Competitive Fluorescence Polarization Assay Data for this compound and Analogs
CompoundIC50 (µM)Relative Binding AffinityPreferred DNA Composition
This compound 1.251.00AT-rich regions
Analog A (with nogalose)2.500.50AT-rich regions
Analog B (7-O-alkyl)0.851.47GC-rich regions
Analog C (7-O-alkyl)5.100.25No significant preference

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization Assay

This protocol describes a competitive binding assay to determine the relative DNA binding affinity of this compound by measuring its ability to displace Acridine Orange from calf thymus DNA.[1]

Materials and Reagents:

  • This compound and its analogs

  • Acridine Orange (AO)

  • Calf Thymus DNA

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT

  • DMSO (for compound dilution)

  • Black, non-binding 384-well microplates

Instrumentation:

  • A microplate reader capable of fluorescence polarization measurements.

  • Excitation filter: ~488 nm

  • Emission filters: ~530 nm (for parallel and perpendicular planes)

Experimental Workflow:

  • Preparation of Reagents:

    • Prepare a stock solution of Calf Thymus DNA in the assay buffer. Determine the concentration by measuring absorbance at 260 nm.

    • Prepare a stock solution of Acridine Orange in DMSO.

    • Prepare stock solutions of this compound and its analogs in DMSO.

  • Assay Setup:

    • In a 384-well plate, add the assay components in the following order:

      • Assay Buffer

      • Calf Thymus DNA (final concentration, e.g., 10 µg/mL)

      • Acridine Orange (final concentration, e.g., 10 nM)

    • Mix and incubate for 15 minutes at room temperature to allow for AO-DNA binding.

    • Add serial dilutions of this compound or its analogs to the wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

    • Include control wells:

      • Blank: Assay buffer only.

      • Reference (Low Polarization): Assay buffer with Acridine Orange only.

      • Positive Control (High Polarization): Assay buffer with Calf Thymus DNA and Acridine Orange.

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Subtract the blank values from all measurements.

    • Plot the fluorescence polarization values (in millipolarization units, mP) against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. The IC50 is the concentration of the competitor that displaces 50% of the fluorescent probe.

Protocol 2: Direct Fluorescence Polarization Assay

This protocol outlines a direct binding assay using a fluorescently labeled DNA oligonucleotide to determine the dissociation constant (Kd) of this compound.

Materials and Reagents:

  • This compound

  • Fluorescently labeled dsDNA oligonucleotide (e.g., 20 bp with a 5'-FAM label)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT

  • DMSO (for compound dilution)

  • Black, non-binding 384-well microplates

Instrumentation:

  • A microplate reader capable of fluorescence polarization measurements.

  • Excitation filter: ~485 nm (for FAM)

  • Emission filters: ~535 nm (for FAM, parallel and perpendicular planes)

Experimental Workflow:

  • Preparation of Reagents:

    • Anneal the FAM-labeled single-stranded DNA with its complementary strand to form a double-stranded oligonucleotide.

    • Prepare a stock solution of the fluorescently labeled dsDNA in the assay buffer.

    • Prepare a stock solution of this compound in DMSO.

  • Assay Setup:

    • In a 384-well plate, add the assay components in the following order:

      • Assay Buffer

      • Fluorescently labeled dsDNA (final concentration, e.g., 5 nM)

    • Add serial dilutions of this compound to the wells. The final DMSO concentration should be kept constant.

    • Include control wells:

      • Blank: Assay buffer only.

      • Reference (Low Polarization): Assay buffer with fluorescently labeled dsDNA only.

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization.

  • Data Analysis:

    • Subtract the blank values from all measurements.

    • Plot the fluorescence polarization values (in mP) against the this compound concentration.

    • Fit the data to a one-site binding hyperbola to determine the dissociation constant (Kd).

Visualizations

FP_Competitive_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Data Acquisition & Analysis DNA Calf Thymus DNA Mix1 Add DNA + AO to wells DNA->Mix1 AO Acridine Orange AO->Mix1 This compound This compound AddNog Add this compound dilutions This compound->AddNog Incubate1 Incubate 15 min Mix1->Incubate1 Incubate1->AddNog Incubate2 Incubate 30 min AddNog->Incubate2 Reader Read Fluorescence Polarization Incubate2->Reader Analysis Plot mP vs [this compound] Reader->Analysis IC50 Determine IC50 Analysis->IC50

Caption: Workflow for the competitive FP assay.

FP_Binding_Principle cluster_free Low Polarization cluster_bound High Polarization cluster_competition Competition AO_free Free AO light_out1 Depolarized Light AO_free->light_out1 Fast Tumbling light_in1 Polarized Light light_in1->AO_free DNA_AO DNA-AO Complex light_out2 Polarized Light DNA_AO->light_out2 Slow Tumbling light_in2 Polarized Light light_in2->DNA_AO This compound This compound This compound->DNA_AO Displaces AO

Caption: Principle of competitive FP assay.

References

High-Resolution Atomic Force Microscopy of Nogalamycin-DNA Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the interaction between the anthracycline antibiotic Nogalamycin and DNA using high-resolution atomic force microscopy (AFM). These guidelines are designed to assist researchers in visualizing and quantifying the structural changes in DNA upon binding with this compound, a critical aspect of understanding its mechanism of action for drug development.

Introduction

This compound is a DNA threading intercalator, a unique class of molecules that bind to DNA by inserting their planar chromophore between base pairs.[1] This interaction induces significant conformational changes in the DNA structure, which can be directly visualized and quantified with high spatial resolution using Atomic Force Microscopy (AFM).[1][2] AFM allows for the imaging of individual DNA molecules and their complexes with ligands in air or liquid environments, providing invaluable insights into the mechanics of DNA-drug interactions without the need for labeling.[3][4] This protocol outlines the necessary steps for sample preparation, AFM imaging, and data analysis to investigate this compound-DNA complexes.

Mechanism of this compound-DNA Interaction

This compound's interaction with DNA is a multi-step process. Unlike classical intercalators, its bulky sugar groups at both ends of the aglycon chromophore require the DNA to undergo significant conformational adjustments, such as transient opening or flexing, to allow for insertion.[5] The drug intercalates at CpG steps and interacts with both the major and minor grooves of the DNA.[6] This binding can lead to a "shuffling" or migration of the antibiotic between different binding sites on the DNA over time.[7][8] These structural alterations, including changes in DNA contour length and stiffness, are key observables in AFM studies.[1][9]

The logical flow of this compound's interaction with DNA is depicted below.

Nogalamycin_DNA_Interaction cluster_0 This compound in Solution cluster_1 DNA in Solution This compound Free this compound Initial_Binding Initial Electrostatic Interaction & Groove Binding This compound->Initial_Binding DNA dsDNA DNA->Initial_Binding DNA_Conformation_Change DNA Transient Opening/ Flexing Initial_Binding->DNA_Conformation_Change Induces Intercalation Intercalation of Chromophore DNA_Conformation_Change->Intercalation Allows Complex_Formation Stable this compound-DNA Complex Intercalation->Complex_Formation Results in

This compound-DNA Interaction Pathway

Experimental Protocols

The following protocols are synthesized from established methods for AFM imaging of DNA and DNA-ligand complexes.[3][10][11][12]

  • DNA: Linearized plasmid DNA or DNA fragments of known length (e.g., 1 kb). Recommended concentration: 0.2-0.8 µg/mL.[10]

  • This compound: Stock solution in an appropriate solvent (e.g., DMSO or ethanol).

  • Deposition Buffer: 5 mM HEPES, 1-5 mM NiCl₂ or other divalent cations like Mg²⁺.[12]

  • Substrate: Atomically flat mica sheets.[13]

  • Ultrapure Water: For rinsing.

  • Pressurized Gas: Argon or nitrogen for drying.

  • Dilute the DNA stock to a final concentration of approximately 1.7 µg/mL in the deposition buffer.[1]

  • Add this compound to the DNA solution to achieve the desired molar ratio (e.g., 1:10, 1:26, 1:40 dsDNA:drug).[9]

  • Incubate the mixture at room temperature. The incubation time can be varied to study the kinetics of the interaction (e.g., 1, 6, 12, 18, 36, and 48 hours).[1]

This workflow outlines the critical steps for preparing the this compound-DNA complex for AFM analysis.

AFM_Sample_Prep_Workflow Start Start Cleave_Mica Cleave Mica Substrate Start->Cleave_Mica Deposit_Sample Deposit 5-10 µL of Complex Solution onto Mica Cleave_Mica->Deposit_Sample Prepare_Complex Prepare this compound-DNA Complex Solution Prepare_Complex->Deposit_Sample Incubate_Mica Incubate for 2-5 minutes Deposit_Sample->Incubate_Mica Rinse_Sample Rinse with Ultrapure Water Incubate_Mica->Rinse_Sample Dry_Sample Dry with Argon/Nitrogen Gas Rinse_Sample->Dry_Sample Mount_Sample Mount Sample in AFM Dry_Sample->Mount_Sample End Ready for Imaging Mount_Sample->End

AFM Sample Preparation Workflow
  • Substrate Preparation: Cleave the mica sheet using adhesive tape to reveal a fresh, atomically flat surface.[13]

  • Sample Deposition: Pipette a 5-10 µL droplet of the incubated this compound-DNA solution onto the center of the freshly cleaved mica.[10]

  • Adsorption: Allow the sample to adsorb onto the mica surface for 2-5 minutes.[12] The positively charged divalent cations in the buffer will act as a bridge between the negatively charged mica and DNA.[12]

  • Rinsing: Gently rinse the mica surface with ultrapure water to remove any unbound molecules and salts.

  • Drying: Dry the sample under a gentle stream of argon or nitrogen gas.

  • Imaging: The sample is now ready for imaging in the AFM.

  • Microscope: A high-resolution AFM (e.g., NanoScope III) is recommended.[3]

  • Imaging Mode: Tapping Mode in air is suitable for this application as it minimizes lateral forces that could displace the molecules.[3]

  • Cantilevers: Use silicon cantilevers with a high aspect ratio and a sharp tip (radius < 10 nm) for high-resolution imaging.

  • Scan Parameters:

    • Scan Size: Start with larger scan sizes (e.g., 2 µm x 2 µm) to locate molecules and then zoom in for high-resolution images (e.g., 500 nm x 500 nm).

    • Scan Rate: 1-2 Hz.

    • Amplitude Setpoint: Adjust to minimize the tip-sample interaction force while maintaining stable imaging.

Data Presentation and Analysis

High-resolution AFM images will reveal individual DNA molecules. The primary quantitative data to be extracted is the contour length of the DNA molecules. This data can be compiled to show the effect of this compound concentration and incubation time on the DNA structure.

The following table summarizes the expected changes in DNA contour length upon interaction with this compound, based on existing studies.

Incubation Time (hours)dsDNA:this compound Molar RatioObserved Effect on DNA Contour LengthForce-Induced Melting Resistance (pN)
11:10Gradual Increase270-300
481:10Further Increase270-300
11:26Gradual Increase270-300
481:26Further Increase270-300
11:40Gradual Increase270-300
481:40Further Increase270-300

Data synthesized from findings on the intercalative effects of this compound.[1][9]

  • Image Processing: Use AFM analysis software to flatten images and remove noise.

  • Contour Length Measurement: Trace the backbone of individual DNA molecules to measure their contour length.

  • Statistical Analysis: Measure a statistically significant number of molecules for each condition (e.g., >50) and plot the distribution of contour lengths. Calculate the mean and standard deviation.

  • Force Spectroscopy (Advanced): For more detailed analysis of the binding strength, single-molecule force spectroscopy can be employed. This technique measures the force required to stretch and melt the DNA duplex. This compound-treated DNA molecules have been shown to offer greater resistance to force-induced melting (around 270-300 pN) compared to other intercalators.[9]

Expected Results

AFM topographs are expected to show an increase in the contour length of DNA molecules with increasing incubation time with this compound.[1] This is consistent with the unwinding of the DNA helix upon intercalation. While the overall molecular shape may not change drastically, the elongation provides direct evidence of the drug's binding and threading mechanism.[1] High-resolution images may also provide insights into the flexibility and conformation of the DNA-drug complex.

References

Single-Molecule Analysis of Nogalamycin Intercalation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nogalamycin, an anthracycline antibiotic produced by Streptomyces nogalater, is a potent DNA intercalating agent with established anticancer properties.[1][2] Unlike classical intercalators, this compound is a "threading intercalator," possessing bulky sugar moieties at both ends of its planar chromophore. This unique structure necessitates a significant conformational change in the DNA for intercalation to occur, where the DNA must transiently open or flex to allow the drug to thread through.[3][4] This distinct mechanism of action leads to a slow intercalation process and a very low dissociation rate, making it a subject of significant interest in drug development and molecular biology.[5] Single-molecule techniques have emerged as powerful tools to dissect the intricate details of such DNA-drug interactions, providing insights into the kinetic and mechanical aspects of intercalation that are often obscured in ensemble studies.

This document provides detailed application notes and protocols for the single-molecule analysis of this compound intercalation, focusing on techniques such as Atomic Force Microscopy (AFM), Magnetic Tweezers (MT), and DNA Curtains.

Quantitative Data Summary

The interaction of this compound with DNA has been quantified using various single-molecule techniques. The following tables summarize key findings, providing a comparative overview of its effects.

ParameterThis compoundDaunomycin (Classical Intercalator)Reference
Dissociation Rate Constant (k_d) 0.001 s⁻¹ (from calf thymus DNA)3.3–4.8 s⁻¹[5]
Force-induced Melting Transition 270–300 pN130–170 pN[5][6]
Increase in DNA Contour Length Gradual and significant over 48hRapid initial increase[5]
DNA Elasticity Less elastic than untreated DNALeast elastic[5]

Table 1: Comparative analysis of this compound and Daunomycin interaction with DNA.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of DNA-dependent processes, such as replication and transcription, through its intercalation into the DNA double helix. This physical obstruction prevents the progression of enzymes like DNA and RNA polymerases. The threading intercalation mechanism of this compound, with its bulky side groups lodging in the major and minor grooves, creates a stable "clipping or fastening" effect on the DNA.[5][6] This leads to significant deformation of the DNA structure, including the sliding and distortion of base pairs at the intercalation site.[3][7] The following diagram illustrates the direct consequences of this compound intercalation on DNA processing.

Nogalamycin_Mechanism This compound This compound Intercalation Threading Intercalation This compound->Intercalation binds to DNA Double-Stranded DNA DNA->Intercalation DNA_Conformation DNA Conformational Change Intercalation->DNA_Conformation induces Polymerase DNA/RNA Polymerase DNA_Conformation->Polymerase blocks progression of Replication DNA Replication Inhibition Polymerase->Replication mediates Transcription Transcription Inhibition Polymerase->Transcription mediates

Caption: Mechanism of this compound-induced inhibition of DNA processing.

Experimental Workflows and Protocols

Single-molecule techniques offer unparalleled insights into the dynamics of this compound-DNA interactions. Below are diagrams and detailed protocols for three key methodologies.

Atomic Force Microscopy (AFM) for Imaging DNA Condensation

AFM allows for the direct visualization of DNA molecules on a surface, enabling the measurement of changes in contour length and conformation upon drug binding.

AFM_Workflow cluster_prep Sample Preparation cluster_imaging AFM Imaging cluster_analysis Data Analysis DNA_solution Prepare dsDNA solution (e.g., 1.7 µg/ml) Incubation Incubate DNA with this compound (various time points: 1-48h) DNA_solution->Incubation Nogalamycin_solution Prepare this compound solution Nogalamycin_solution->Incubation Immobilization Immobilize DNA-drug complex on APTES-treated mica surface Incubation->Immobilization Imaging Image in tapping mode in air Immobilization->Imaging Contour_length Measure DNA contour length Imaging->Contour_length Force_spectroscopy Perform Atomic Force Spectroscopy (AFS) to measure mechanical properties Imaging->Force_spectroscopy

Caption: Workflow for AFM analysis of this compound-DNA interaction.

Protocol: AFM Imaging and Spectroscopy

  • DNA Sample Preparation:

    • Prepare a stock solution of linear double-stranded DNA (e.g., 692 bp PCR product) at a concentration of 1.7 µg/ml in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).[8]

  • Drug Incubation:

    • Incubate the DNA solution with the desired concentration of this compound. For time-course experiments, prepare separate samples for various incubation times (e.g., 1, 6, 12, 18, 36, and 48 hours).[8]

  • Surface Preparation:

    • Freshly cleave a mica surface.

    • Functionalize the mica surface by treating it with 3-aminopropyltriethoxysilane (APTES) to create a positively charged surface for electrostatic anchoring of the negatively charged DNA.[6]

  • Sample Deposition and Imaging:

    • Deposit a small volume (e.g., 10 µl) of the DNA-Nogalamycin solution onto the APTES-treated mica surface.

    • Allow the sample to adsorb for a few minutes.

    • Gently rinse with deionized water and dry with a stream of nitrogen.

    • Image the sample using an Atomic Force Microscope in tapping mode in air.

  • Data Analysis:

    • Measure the contour length of individual DNA molecules using appropriate imaging software. Analyze 30-40 molecules per condition for statistical significance.[9]

    • For Atomic Force Spectroscopy (AFS), use a cantilever to pick up and stretch a single DNA molecule. Record the force-extension curves to determine the mechanical properties, such as the force required for melting transition.[5][6]

Magnetic Tweezers (MT) for Probing Mechanical Stability

Magnetic Tweezers are a powerful tool to apply controlled forces and torques to single DNA molecules, allowing for the precise measurement of changes in DNA extension and topology upon drug binding.

MT_Workflow cluster_prep Flow Cell and DNA Tether Preparation cluster_exp Single-Molecule Experiment cluster_analysis Data Analysis Flow_cell Assemble a flow cell with a functionalized glass surface Tethering Tether DNA-bead complexes in the flow cell via anti-digoxigenin Flow_cell->Tethering DNA_tether Prepare DNA with biotin and digoxigenin labeled ends Bead_attachment Attach streptavidin-coated magnetic beads to DNA DNA_tether->Bead_attachment Bead_attachment->Tethering Force_application Apply constant force by adjusting the position of permanent magnets Tethering->Force_application Drug_injection Introduce this compound solution into the flow cell Force_application->Drug_injection Measurement Record bead position (x, y, z) to determine DNA extension Drug_injection->Measurement Force_extension Generate force-extension curves Measurement->Force_extension Twisting Apply torque by rotating magnets to study supercoiling Measurement->Twisting

Caption: Workflow for Magnetic Tweezers analysis of this compound-DNA interaction.

Protocol: Magnetic Tweezers Assay

  • Flow Cell Preparation:

    • Construct a microfluidic flow cell using a glass coverslip and slide.

    • Functionalize the inner surface of the coverslip with anti-digoxigenin antibodies.[10]

  • DNA Construct Preparation:

    • Prepare linear dsDNA molecules (e.g., lambda DNA) with one end labeled with multiple biotin molecules and the other with digoxigenin.

  • Tethering DNA:

    • Incubate the DNA with streptavidin-coated superparamagnetic beads.

    • Introduce the DNA-bead complexes into the flow cell. The digoxigenin end will bind to the antibody-coated surface, creating tethers.

  • Force Calibration and Measurement:

    • Position the flow cell on an inverted microscope equipped with a magnet positioning system.

    • Calibrate the force applied by the magnets as a function of their vertical position.

    • Apply a constant stretching force to a single DNA tether and record the bead's 3D position using video microscopy.

  • This compound Interaction:

    • Introduce a solution of this compound into the flow cell.

    • Monitor the change in the DNA tether's extension in real-time as the drug intercalates.

  • Data Analysis:

    • Analyze the force-extension curves before and after the addition of this compound to quantify changes in DNA length and stiffness.

    • Perform rotation experiments by turning the magnets to introduce supercoils and measure the effect of this compound on DNA torsional properties.[10]

DNA Curtains for High-Throughput Visualization

DNA curtains are a high-throughput single-molecule technique where hundreds of individual DNA molecules are aligned on a lipid bilayer surface, allowing for the simultaneous observation of drug binding events.

DNA_Curtain_Workflow cluster_prep Flow Cell and DNA Curtain Assembly cluster_imaging TIRF Microscopy and Data Acquisition cluster_analysis Data Analysis Flow_cell_prep Assemble a flow cell with a nano-patterned fused silica slide Lipid_bilayer Form a lipid bilayer containing biotinylated lipids Flow_cell_prep->Lipid_bilayer DNA_anchor Introduce streptavidin to bind to the biotinylated lipids Lipid_bilayer->DNA_anchor DNA_tethering Introduce biotinylated DNA (e.g., λ-DNA) to anchor to the streptavidin DNA_anchor->DNA_tethering DNA_alignment Apply buffer flow to align DNA molecules along the nano-barriers, forming curtains DNA_tethering->DNA_alignment Staining Stain DNA with an intercalating dye (e.g., YOYO-1) for visualization DNA_alignment->Staining Drug_introduction Introduce this compound solution (with or without a fluorescent tag) Staining->Drug_introduction Imaging Image using Total Internal Reflection Fluorescence (TIRF) microscopy Drug_introduction->Imaging Kymograph Generate kymographs to analyze binding kinetics and diffusion Imaging->Kymograph Binding_events Quantify binding events and dwell times Kymograph->Binding_events

Caption: Workflow for DNA curtain analysis of this compound-DNA interaction.

Protocol: DNA Curtain Assay

  • Flow Cell Assembly:

    • Use a nanofabricated quartz slide with chrome barriers to construct a flow cell.[7]

    • Form a supported lipid bilayer on the surface containing a small percentage of biotinylated lipids.[7]

  • DNA Curtain Formation:

    • Inject streptavidin into the flow cell, which will bind to the biotinylated lipids.

    • Introduce biotinylated λ-DNA. The DNA will attach to the streptavidin.

    • Apply a constant buffer flow to stretch the DNA molecules and align them along the chrome barriers, creating the "DNA curtains".[7]

  • Visualization and Drug Interaction:

    • Stain the DNA with a fluorescent intercalating dye (e.g., YOYO-1) for visualization via Total Internal Reflection Fluorescence (TIRF) microscopy.

    • Introduce a solution of this compound into the flow cell. If this compound is fluorescently labeled, its binding can be directly observed. Alternatively, displacement of the pre-bound fluorescent dye can be monitored.

  • Data Acquisition and Analysis:

    • Record time-lapse movies of the DNA curtains.

    • Generate kymographs (space-time plots) from the movies to analyze the binding, dissociation, and diffusion of single this compound molecules along the DNA.

    • Quantify kinetic parameters such as on- and off-rates from a large number of observed events.

Conclusion

Single-molecule techniques provide unprecedented detail in the study of DNA-drug interactions. For a complex intercalator like this compound, these methods have been instrumental in elucidating its unique threading mechanism, quantifying its strong binding affinity, and understanding its profound impact on DNA mechanics. The protocols and data presented here offer a comprehensive guide for researchers aiming to employ these powerful techniques to further investigate this compound and to aid in the development of novel DNA-targeting therapeutics.

References

Troubleshooting & Optimization

Troubleshooting low yield in Nogalamycin fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during Nogalamycin fermentation.

Troubleshooting Guide: Low this compound Yield

Low productivity in this compound fermentation can be attributed to a variety of factors, from suboptimal culture conditions to nutrient limitations. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Lower than expected this compound yield.

To diagnose the potential cause, systematically evaluate the following parameters:

1. Suboptimal Fermentation Conditions

Physical parameters play a critical role in the growth of Streptomyces nogalater and the biosynthesis of this compound. Deviations from the optimal ranges can significantly impact yield.

Possible Causes & Solutions:

  • Incorrect Temperature: Streptomyces species generally have an optimal temperature range for secondary metabolite production. Temperatures outside this range can stress the cells and reduce yield.[1][2]

    • Recommendation: Maintain the fermentation temperature between 28-30°C.[1][3]

  • Inappropriate pH: The pH of the culture medium affects nutrient uptake and enzyme activity crucial for this compound biosynthesis.[4][5]

    • Recommendation: The optimal initial pH for many Streptomyces species is around 7.0. Monitor the pH throughout the fermentation and adjust if necessary, as metabolic activity can cause it to shift.[3][6]

  • Inadequate Aeration and Agitation: Oxygen supply is critical for the aerobic Streptomyces. Poor aeration or agitation can lead to oxygen limitation, hindering cell growth and secondary metabolism.[6][7][8]

    • Recommendation: Optimize agitation and aeration rates to ensure sufficient dissolved oxygen (DO). For bench-scale fermenters, agitation speeds of 150-250 rpm and aeration rates of 1.0-2.0 vvm (volume of air per volume of medium per minute) are common starting points for Streptomyces fermentations.[6][7][8][9]

Troubleshooting Workflow for Suboptimal Conditions:

G Troubleshooting Suboptimal Fermentation Conditions start Low this compound Yield temp Check Temperature (Optimal: 28-30°C) start->temp ph Check pH (Optimal initial: ~7.0) start->ph aerate Check Aeration/Agitation (e.g., 150-250 rpm, 1-2 vvm) start->aerate adjust_temp Adjust Temperature Controller temp->adjust_temp adjust_ph Adjust pH with sterile acid/base ph->adjust_ph adjust_aerate Increase/Decrease Agitation/Aeration Rate aerate->adjust_aerate monitor Monitor Yield Post-Adjustment adjust_temp->monitor adjust_ph->monitor adjust_aerate->monitor resolve Yield Improved monitor->resolve

Caption: Workflow for addressing suboptimal physical fermentation parameters.

2. Media Composition and Nutrient Limitation

The composition of the fermentation medium is paramount for high-yield production of secondary metabolites.

Possible Causes & Solutions:

  • Suboptimal Carbon Source: The type and concentration of the carbon source can influence whether the cellular metabolism is directed towards growth or secondary metabolite production.[10]

    • Recommendation: Glucose and soluble starch are commonly used carbon sources for Streptomyces. Experiment with different concentrations to find the optimal balance for this compound production.

  • Inadequate Nitrogen Source: Both organic and inorganic nitrogen sources are crucial for biomass and antibiotic production.

    • Recommendation: Yeast extract, peptone, and soybean meal are effective nitrogen sources.[3] The carbon-to-nitrogen ratio is a critical factor to optimize.

  • Phosphate Inhibition: High concentrations of phosphate can inhibit the production of some secondary metabolites in Streptomyces.[10]

    • Recommendation: Evaluate the phosphate concentration in your medium. If it is high, consider reducing it or using a phosphate-limited medium.

  • Trace Element Deficiency: Essential trace elements are required for various enzymatic activities in the biosynthetic pathway.

    • Recommendation: Ensure the medium is supplemented with necessary trace elements such as MgSO₄, FeSO₄, and ZnSO₄.[6]

Table 1: Example Media Compositions for Streptomyces Fermentation

ComponentConcentration (g/L)RoleReference
Soluble Starch10 - 30Carbon Source[6]
Glucose10 - 20Carbon Source
Yeast Extract2 - 5Nitrogen Source, Vitamins[6]
Soybean Meal5 - 15Nitrogen Source[6]
Peptone3 - 10Nitrogen Source[6]
K₂HPO₄0.5 - 1.0Phosphate Source, Buffering[6]
MgSO₄·7H₂O0.4 - 0.5Trace Element[6]
NaCl2.5 - 5.0Osmotic Balance
CaCO₃0.2 - 3.0Buffering

3. Issues with Inoculum Development

The quality and quantity of the inoculum can significantly affect the fermentation outcome.

Possible Causes & Solutions:

  • Poor Inoculum Quality: A non-viable or contaminated inoculum will lead to poor growth and low product yield.

    • Recommendation: Use a fresh, actively growing seed culture. Ensure aseptic techniques are strictly followed during inoculum preparation.

  • Incorrect Inoculum Size: Too small an inoculum can lead to a long lag phase, while too large an inoculum can lead to rapid nutrient depletion and early entry into the stationary phase.

    • Recommendation: The typical inoculum size for Streptomyces fermentation is 5-10% (v/v).

Frequently Asked Questions (FAQs)

Q1: At what stage of growth is this compound typically produced?

A1: this compound is a secondary metabolite, and its production is generally associated with the stationary phase of growth of Streptomyces nogalater. However, the onset of production can sometimes be observed in the late logarithmic phase.

Q2: How can I accurately quantify the this compound concentration in my fermentation broth?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: My Streptomyces nogalater culture is growing well (high biomass), but the this compound yield is still low. What could be the reason?

A3: This phenomenon, known as the "growth-product uncoupling," can occur due to several reasons:

  • Nutrient Imbalance: The medium composition may favor biomass production over secondary metabolism. A high carbon-to-nitrogen ratio can sometimes lead to this.

  • Regulatory Gene Issues: The expression of genes involved in the this compound biosynthetic pathway might be repressed.

  • Feedback Inhibition: High concentrations of this compound or its precursors might be inhibiting further production.

Q4: Can contamination affect my this compound yield?

A4: Yes, contamination by other microorganisms can severely impact your fermentation by competing for nutrients, altering the pH of the medium, or producing inhibitory substances. Strict aseptic techniques are crucial.

Q5: What is the general morphology of Streptomyces nogalater in submerged culture, and how does it relate to production?

A5: In submerged culture, Streptomyces nogalater typically grows as mycelial pellets or as a filamentous network. The morphology can be influenced by factors like agitation and medium composition. A dispersed filamentous morphology often provides better nutrient and oxygen transfer, which can be beneficial for production, but can also increase the viscosity of the broth, posing challenges for mixing and aeration.

Experimental Protocols

1. This compound Quantification by HPLC

This protocol provides a general framework for the analysis of this compound from fermentation broth. Optimization may be required for specific equipment and culture conditions.

  • Sample Preparation:

    • Withdraw a sample of the fermentation broth.

    • Centrifuge the broth to separate the mycelium from the supernatant.

    • This compound is often found in both the mycelium and the supernatant. For total yield, extract the mycelium with a suitable organic solvent (e.g., methanol or a chloroform-methanol mixture).

    • Combine the solvent extract with the supernatant.

    • Filter the combined sample through a 0.22 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common starting point for separating anthracyclines.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength corresponding to the maximum absorbance of this compound (around 478 nm).

    • Quantification: Prepare a standard curve using purified this compound of known concentrations.

HPLC Analysis Workflow:

G HPLC Analysis Workflow for this compound start Fermentation Broth Sample centrifuge Centrifuge to Separate Mycelium and Supernatant start->centrifuge extract Extract Mycelium (e.g., Methanol) centrifuge->extract combine Combine Supernatant and Mycelial Extract centrifuge->combine extract->combine filter Filter through 0.22 µm filter combine->filter inject Inject into HPLC filter->inject analyze Analyze Chromatogram and Quantify inject->analyze

Caption: A typical workflow for preparing and analyzing this compound samples by HPLC.

This compound Biosynthetic Pathway Overview

Understanding the biosynthetic pathway can help in identifying potential metabolic bottlenecks. This compound biosynthesis starts from a polyketide synthase (PKS) that assembles the aglycone, followed by several modification and glycosylation steps.

G Simplified this compound Biosynthetic Pathway pks Polyketide Synthase (PKS) (snoa genes) aglycone Nogalamycinone (Aglycone) pks->aglycone glycosylation1 First Glycosylation (SnogE) aglycone->glycosylation1 sugar_precursors TDP-sugars (sno genes) sugar_precursors->glycosylation1 glycosylation2 Second Glycosylation (SnogD) sugar_precursors->glycosylation2 intermediate Monoglycosylated Intermediate glycosylation1->intermediate intermediate->glycosylation2 This compound This compound glycosylation2->this compound

Caption: A simplified overview of the key stages in the this compound biosynthetic pathway.

References

Optimizing Nogalamycin extraction and purification protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and purification of Nogalamycin from Streptomyces cultures.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound extraction? A1: this compound is an anthracycline antibiotic produced by the bacterium Streptomyces nogalater. The primary starting material is the fermentation broth from a S. nogalater culture.

Q2: What are the main steps in a typical this compound purification workflow? A2: A standard workflow involves:

  • Extraction: Initial recovery of crude this compound from the fermentation broth using solvent extraction.

  • Primary Purification: Often performed using silica gel column chromatography to separate this compound from highly dissimilar impurities.

  • Secondary/Final Purification: High-Performance Liquid Chromatography (HPLC) is used to achieve high purity, suitable for analytical and biological assays.

Q3: How can I confirm the presence and purity of this compound in my fractions? A3: Purity and identity are typically assessed using a combination of analytical techniques. HPLC with UV detection is standard for purity assessment[1][2][3]. Confirmation of the compound's structure and identity is achieved through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[4].

Q4: At what temperature should I perform the purification steps? A4: To minimize the risk of thermal degradation, it is highly recommended to perform all purification steps, including cell disruption and chromatography, at low temperatures, typically between 2-8°C[5]. All buffers and materials should be pre-chilled.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem 1: Low Final Yield
Potential Cause Troubleshooting Solution Citation
Incomplete Cell Lysis Ensure the lysis of Streptomyces mycelia is complete to release the intracellular this compound. Optimize physical disruption methods (e.g., sonication, bead beating) or enzymatic lysis protocols.[6][7]
Suboptimal Extraction Solvent The choice of solvent is critical. While dichloromethane-methanol is common, other solvents like n-butanol or ethyl acetate can be tested to improve extraction efficiency from the fermentation broth.[8][9]
This compound Degradation This compound can be sensitive to pH and temperature. Maintain a cool environment (4°C) throughout the process and use buffered solutions to avoid pH extremes. The use of protease inhibitors can also prevent degradation by co-extracted enzymes.[5][10]
Poor Recovery from Chromatography Column Overloading the silica column can lead to poor separation and sample loss. Determine the optimal loading capacity for your column. Ensure the elution solvent system is appropriate to fully recover the compound.[11]
Loss During Solvent Evaporation Avoid overly aggressive evaporation conditions (high temperature or high vacuum) which can lead to sample degradation or loss of volatile components.
Problem 2: Product Degradation During Purification
Potential Cause Troubleshooting Solution Citation
Acidic Silica Gel Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. Consider using neutral alumina or pre-treating the silica gel by flushing the column with a solvent mixture containing a small amount of a base like triethylamine (TEA), followed by re-equilibration with the mobile phase.[12]
Proteolytic Activity Fermentation broths contain numerous enzymes. Add a cocktail of protease inhibitors to your lysis and extraction buffers to prevent enzymatic degradation of the product.[5][10]
Extended Processing Time Minimize the duration of the purification process. Plan the workflow to proceed from one step to the next without long delays, especially when the sample is not in a stable, frozen state.[5]
Problem 3: Impure Final Product
Potential Cause Troubleshooting Solution Citation
Co-extraction of Similar Compounds Other anthracyclines or related metabolites may be co-extracted. Optimize the solvent polarity during the initial extraction to be more selective for this compound.[13]
Poor Resolution in Silica Chromatography Optimize the mobile phase for silica column chromatography. A gradient elution (e.g., gradually increasing the polarity with ethyl acetate in hexanes) often provides better separation than an isocratic (constant solvent mixture) elution.[14]
Insufficient HPLC Separation Develop a robust HPLC method. This includes selecting the appropriate column (e.g., C18 reversed-phase), optimizing the mobile phase composition and gradient, and adjusting the flow rate. Purity can be improved by running a second, orthogonal HPLC step (e.g., using a different column chemistry or mobile phase).[15]
Contamination from Reagents/Equipment Ensure all glassware is thoroughly cleaned and use high-purity (e.g., HPLC grade) solvents and reagents to avoid introducing contaminants.[7]

Data Presentation

Table 1: Typical Purity Levels by Purification Method
Purification Method Expected Purity Range Primary Use Case Reference
Solvent Extraction (Crude)10-40%Initial recovery from broth
Silica Gel Chromatography60-85%Intermediate purification, removal of major impurities[11]
Single Preparative HPLC>95%Final purification for most research applications[2]
Dual HPLC>99%High-purity samples for sensitive assays (e.g., clinical trials)[15]
Table 2: Example Parameters for Reversed-Phase HPLC
Parameter Value / Condition Purpose Reference
Column C18, 5 µm particle size (e.g., 4.6 x 250 mm)Stationary phase for separation based on hydrophobicity.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to improve peak shape.[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic phase for elution.[9]
Flow Rate 1.0 mL/minControls the speed of separation.[9]
Gradient 5% to 100% Mobile Phase B over 30 minutesGradually increases solvent strength to elute compounds of varying polarity.[9]
Detection UV-Vis Detector (e.g., at 254 nm)Monitors the column eluent for UV-absorbing compounds like this compound.[1]
Injection Volume 10-20 µLVolume of the sample introduced into the system.[9]
Column Temperature 40 °CCan influence separation efficiency and peak shape.[9]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Culture
  • Harvesting: Centrifuge the Streptomyces nogalater fermentation broth (e.g., 10 liters) to separate the supernatant and the mycelial cake.

  • Lysis (Optional but Recommended): Resuspend the mycelial cake in a suitable buffer and lyse the cells using sonication or a bead beater to release intracellular product. This should be done on ice.

  • Extraction: Combine the lysed mycelia with the supernatant. Adjust the pH to ~6.0. Extract the mixture 2-3 times with an equal volume of a dichloromethane:methanol (3:1) solvent mixture.[16]

  • Phase Separation: Use a separatory funnel to collect the organic (lower) layer after each extraction. Pool the organic layers.

  • Concentration: Evaporate the pooled organic solvent to dryness under reduced pressure using a rotary evaporator. The resulting viscous residue is the crude this compound extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a column with silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexanes.[14]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., dichloromethane or the hexanes/ethyl acetate mixture) and load it onto the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio). Gradually increase the solvent polarity by increasing the percentage of ethyl acetate.[14]

  • Fraction Collection: Collect fractions (e.g., 10-20 mL each) and monitor them for the presence of this compound using Thin-Layer Chromatography (TLC) with a UV lamp.

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield the semi-purified product.

Visualizations

This compound Purification Workflow

Nogalamycin_Purification_Workflow Fermentation S. nogalater Fermentation Broth Extraction Solvent Extraction (DCM:MeOH) Fermentation->Extraction Crude Crude Extract Extraction->Crude Silica Silica Gel Chromatography Crude->Silica SemiPure Semi-Purified This compound Silica->SemiPure HPLC Preparative HPLC (C18) SemiPure->HPLC Pure >95% Pure This compound HPLC->Pure Analysis QC Analysis (HPLC, MS, NMR) Pure->Analysis

Caption: A typical experimental workflow for the extraction and purification of this compound.

This compound's Mechanism of Action

Nogalamycin_Mechanism This compound This compound Intercalation Intercalation between DNA Base Pairs This compound->Intercalation Binds DNA DNA Double Helix DNA->Intercalation CleavageComplex Topo I-DNA Cleavage Complex DNA->CleavageComplex Stabilization Stabilization of Cleavage Complex (Poisoning) Intercalation->Stabilization Prevents Re-ligation Topo1 Topoisomerase I (Topo I) Topo1->CleavageComplex Creates CleavageComplex->Stabilization ReplicationBlock Blocks DNA Replication & Transcription Stabilization->ReplicationBlock Apoptosis Cell Cycle Arrest & Apoptosis ReplicationBlock->Apoptosis

Caption: Mechanism of this compound as a DNA intercalator and Topoisomerase I poison.

References

Technical Support Center: Nogalamycin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nogalamycin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is high-purity dimethyl sulfoxide (DMSO). This compound is reported to be soluble in DMSO at concentrations up to 10 mg/mL.[1] To achieve this concentration, ultrasonic agitation and warming may be necessary.[1]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: Direct dissolution of this compound powder in aqueous buffers is not recommended due to its low aqueous solubility. This can lead to incomplete dissolution and inaccurate concentration of your working solution. The standard practice is to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer.

Q4: What is the mechanism of action of this compound?

A4: this compound primarily acts as a DNA intercalator and a topoisomerase I inhibitor.[2][3] It inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription. By inhibiting topoisomerase I, it prevents the re-ligation of single-strand DNA breaks, leading to DNA damage and ultimately cell death.[2]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

One of the most common issues encountered when working with this compound is its precipitation upon dilution of a DMSO stock solution into an aqueous buffer or cell culture medium. This guide provides systematic steps to troubleshoot and prevent this problem.

Problem: Precipitate forms immediately upon dilution of DMSO stock solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Final concentration exceeds aqueous solubility. 1. Reduce the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium. 2. Perform a solubility test: Before your main experiment, perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific buffer or medium under your experimental conditions.
Rapid change in solvent polarity. 1. Use serial dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution of the DMSO stock into the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution. 2. Add DMSO stock to the aqueous solution slowly while vortexing: This ensures rapid mixing and dispersion, preventing localized high concentrations of this compound that can trigger precipitation.
Low temperature of the aqueous solution. 1. Pre-warm the aqueous buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can increase the solubility of this compound. However, be mindful of the temperature sensitivity of other components in your medium.
Presence of salts in the buffer that reduce solubility. 1. Test different buffer compositions: If possible, try alternative buffer systems with different salt concentrations to see if solubility improves.
Problem: Solution is initially clear but a precipitate forms over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Slow precipitation kinetics. 1. Prepare fresh working solutions: Prepare the final aqueous solution of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods.
Evaporation of the solvent. 1. Use sealed containers: Store your working solutions in tightly sealed containers to minimize solvent evaporation, which can increase the concentration of this compound and lead to precipitation.
Interaction with components in the cell culture medium. 1. Use serum-free medium for initial dilution: If working with cell culture, dilute the this compound stock in a serum-free basal medium first, and then add serum or other supplements. Components in serum can sometimes interact with compounds and reduce their solubility.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the solubility and activity of this compound.

ParameterValueSolvent/ConditionsSource
Solubility in DMSO 10 mg/mLUltrasonic and warming may be needed.[1]
Molecular Weight 787.8 g/mol N/A
Working Concentration (in vitro) Varies by cell line and assay. Typically in the µM to nM range.Cell Culture Medium

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.878 mg of this compound (Molecular Weight = 787.8 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM solution with 7.878 mg of this compound, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • Warming and Sonication (if necessary): If the this compound does not fully dissolve, warm the solution to 37°C for 10-15 minutes and/or place it in an ultrasonic bath for 5-10 minutes. Vortex again.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a 1 µM working solution.

  • Calculate the dilution factor:

    • Stock concentration = 10 mM = 10,000 µM

    • Final concentration = 1 µM

    • Dilution factor = 10,000 µM / 1 µM = 10,000

  • Perform a serial dilution (recommended):

    • Step 1 (Intermediate Dilution): Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. Vortex gently.

    • Step 2 (Final Dilution): Prepare the 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium. Vortex gently.

  • Direct Dilution (for lower concentrations): For very low final concentrations, a direct dilution may be possible without significant precipitation. For example, to prepare 10 mL of a 100 nM working solution from a 10 mM stock:

    • Add 1 µL of the 10 mM stock solution directly to 10 mL of pre-warmed cell culture medium. It is crucial to add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing to ensure rapid dispersion.

  • Use Immediately: Use the freshly prepared working solution for your experiment as soon as possible to minimize the risk of precipitation.

Visualizations

This compound Mechanism of Action: Topoisomerase I Inhibition

Nogalamycin_Pathway cluster_cell Cell This compound This compound DNA Nuclear DNA This compound->DNA Intercalation DNA_Top_Complex DNA-Topoisomerase I Covalent Complex This compound->DNA_Top_Complex Stabilizes complex, prevents religation Topoisomerase_I Topoisomerase I Topoisomerase_I->DNA_Top_Complex Binds and cleaves one strand Single_Strand_Break Single-Strand DNA Break DNA_Top_Complex->Single_Strand_Break Religation (inhibited by this compound) Replication_Fork Replication Fork Single_Strand_Break->Replication_Fork Collision with Double_Strand_Break Double-Strand DNA Break Replication_Fork->Double_Strand_Break DNA_Damage_Response DNA Damage Response Double_Strand_Break->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Mechanism of this compound-induced apoptosis via Topoisomerase I inhibition.

Experimental Workflow: Preparing a this compound Working Solution

Nogalamycin_Workflow cluster_prep Preparation of this compound Working Solution start Start weigh_nog Weigh this compound Powder start->weigh_nog dissolve_dmso Dissolve in DMSO to create 10 mM Stock Solution weigh_nog->dissolve_dmso store_stock Store Stock at -20°C/-80°C dissolve_dmso->store_stock prewarm_medium Pre-warm Aqueous Medium to 37°C store_stock->prewarm_medium serial_dilution Perform Serial Dilution of Stock in Medium prewarm_medium->serial_dilution check_precipitate Visually Inspect for Precipitation serial_dilution->check_precipitate use_solution Use Freshly Prepared Working Solution Immediately check_precipitate->use_solution No troubleshoot Troubleshoot Precipitation (See Guide) check_precipitate->troubleshoot Yes end End use_solution->end troubleshoot->start Adjust Protocol

Caption: Workflow for preparing a this compound working solution for experiments.

References

Technical Support Center: Overcoming Nogalamycin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Nogalamycin in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

A1: Resistance to this compound, an anthracycline antibiotic, can be multifactorial. The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) and Breast Cancer Resistance Protein (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]

  • Altered Drug Target: Modifications in topoisomerase II, the primary target of anthracyclines, can prevent effective drug binding.

  • Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by this compound.

  • Inhibition of Apoptosis: Cancer cells can develop resistance by overexpressing anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulating pro-apoptotic proteins, thereby evading programmed cell death.

  • Activation of Pro-Survival Signaling Pathways: Pathways such as PI3K/Akt and Ras/Raf/MEK/ERK can be hyperactivated, promoting cell survival and proliferation despite drug treatment.

Q2: How can I determine if my cell line has developed resistance to this compound?

A2: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. A fold-resistance value can be calculated by dividing the IC50 of the resistant line by the IC50 of the sensitive line.[3]

Q3: What strategies can I employ in my experiments to overcome this compound resistance?

A3: Several strategies can be investigated to overcome this compound resistance:

  • Combination Therapy: Use this compound in conjunction with an inhibitor of a specific resistance mechanism. For example, a P-glycoprotein inhibitor can be used to block drug efflux.

  • Modulation of Signaling Pathways: Investigate the use of inhibitors for pro-survival pathways like PI3K/Akt or MEK/ERK in combination with this compound.

  • Apoptosis Sensitization: Co-administer agents that promote apoptosis by inhibiting anti-apoptotic proteins.

  • Novel Drug Analogs: Explore the use of novel this compound analogs that may be less susceptible to efflux or have altered target interactions.

Troubleshooting Guides

Problem 1: Increased IC50 value for this compound in my cell line.
Possible Cause Suggested Solution
Overexpression of ABC transporters (e.g., ABCB1, ABCG2) 1. Confirm Overexpression: Perform Western blot or qPCR to quantify the expression levels of ABCB1 and ABCG2 in your resistant cell line compared to the sensitive parental line.[4][5] 2. Functional Assay: Use a fluorescent substrate of these transporters (e.g., calcein-AM for ABCB1) to confirm increased efflux activity via flow cytometry.[6] 3. Inhibitor Studies: Treat the resistant cells with a known inhibitor of the suspected transporter (e.g., verapamil for ABCB1) in combination with this compound to see if sensitivity is restored.
Altered Apoptotic Pathway 1. Assess Apoptosis: Perform an Annexin V/PI apoptosis assay after this compound treatment in both sensitive and resistant cells to compare the extent of induced apoptosis. 2. Western Blot for Apoptotic Proteins: Analyze the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) to identify potential alterations in the resistant line.
Hyperactivation of Pro-Survival Signaling 1. Phospho-Protein Analysis: Use Western blotting to examine the phosphorylation status (and thus activation) of key proteins in the PI3K/Akt (p-Akt) and Ras/Raf/MEK/ERK (p-ERK) pathways. 2. Combination with Pathway Inhibitors: Treat resistant cells with a combination of this compound and specific inhibitors of the PI3K or MEK pathways to assess for synergistic effects on cell viability.
Problem 2: Inconsistent results in cytotoxicity assays.
Possible Cause Suggested Solution
Cell Seeding Density Optimize the initial cell seeding density to ensure that cells are in the logarithmic growth phase during drug treatment. Confluency should ideally be between 70-80% at the end of the assay.
Drug Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock, as repeated freeze-thaw cycles can degrade the compound.
Assay Endpoint The chosen assay endpoint (e.g., 24, 48, 72 hours) can significantly impact IC50 values.[7][8] Ensure the incubation time is consistent across experiments and is sufficient to observe a dose-dependent effect.
Inaccurate Cell Counting Use an automated cell counter or a consistent manual counting method to ensure accurate cell numbers for seeding.

Data Presentation

Table 1: Illustrative IC50 Values for an Anthracycline (Doxorubicin) in Sensitive and Resistant Breast Cancer Cell Lines.

Disclaimer: The following data for Doxorubicin is provided as a representative example due to the lack of publicly available, specific quantitative data for this compound-resistant cell lines. Similar trends would be expected for this compound.

Cell LineTypeIC50 (µM)Fold ResistanceReference
MCF-7 Sensitive1.65-[9]
MCF-7/Dox Resistant128.5~78[9]
MDA-MB-231 Sensitive6.5-[10]
MDA-MB-231/Dox Resistant14.3~2.2[10]

Table 2: Expression of ABC Transporters in Doxorubicin-Resistant Osteosarcoma Cell Lines.

Disclaimer: This data is illustrative of the upregulation of ABC transporters in anthracycline resistance.

Cell LineRelative ABCG2 mRNA Expression (Fold Change vs. Sensitive)Reference
HOS (Dox-Resistant) Significantly Increased[4]
U2OS (Dox-Resistant) Significantly Increased[4]

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes the generation of a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.[11][12][13]

  • Determine Initial IC50: Perform a cytotoxicity assay to determine the IC50 of this compound in the parental (sensitive) cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

  • Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, subculture them and increase the this compound concentration by 1.5- to 2-fold.

  • Repeat Cycles: Repeat the process of dose escalation and cell recovery. This process can take several months.

  • Confirmation of Resistance: Periodically, perform cytotoxicity assays on the treated cells and compare the IC50 to the parental line. A significant increase in the IC50 value indicates the development of resistance.

  • Cryopreservation: Cryopreserve cells at various stages of resistance development.

Protocol 2: Cytotoxicity Assay (MTT-based)

This assay measures cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[14]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include both positive and negative controls.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[9][15][16]

Protocol 4: Western Blot for ABC Transporters

This protocol is optimized for the detection of membrane proteins like ABCG2 and ABCB1.

  • Sample Preparation (Cell Lysis):

    • Lyse cells in a buffer containing a strong detergent like RIPA buffer, supplemented with protease and phosphatase inhibitors.

    • For membrane protein enrichment, consider using a specialized membrane protein extraction kit.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto a polyacrylamide gel. For large proteins like ABCB1 (~170 kDa), a lower percentage gel (e.g., 7.5%) is recommended.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system overnight at 4°C is often preferred for large proteins to ensure efficient transfer.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ABCG2 or anti-ABCB1) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Loading Control:

    • Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading. For membrane proteins, Na+/K+-ATPase can be a more appropriate loading control.

Visualizations

experimental_workflow cluster_resistance_development Resistance Development cluster_characterization Characterization of Resistance cluster_overcoming_resistance Overcoming Resistance parental Parental Cell Line ic50_initial Determine Initial IC50 parental->ic50_initial exposure Continuous Exposure to Escalating this compound Doses ic50_initial->exposure resistant Resistant Cell Line exposure->resistant cytotoxicity Cytotoxicity Assay (IC50) resistant->cytotoxicity western_blot Western Blot (ABC Transporters, Signaling Proteins) resistant->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI) resistant->apoptosis_assay combination_therapy Combination Therapy (e.g., with ABC Transporter Inhibitor) resistant->combination_therapy evaluate_synergy Evaluate Synergy combination_therapy->evaluate_synergy abc_transporter_resistance Nogalamycin_ext This compound (Extracellular) Nogalamycin_int This compound (Intracellular) Nogalamycin_ext->Nogalamycin_int Passive Diffusion Cell_Membrane Cell Membrane ABC_Transporter ABC Transporter (e.g., ABCB1/ABCG2) Nogalamycin_int->ABC_Transporter DNA_Damage DNA Damage & Apoptosis Nogalamycin_int->DNA_Damage ABC_Transporter->Nogalamycin_ext Efflux ATP ATP ATP->ABC_Transporter Energy ADP_Pi ADP + Pi ATP->ADP_Pi pro_survival_pathway cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/Raf/MEK/ERK Pathway RTK_pi3k Receptor Tyrosine Kinase PI3K PI3K RTK_pi3k->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition RTK_ras Receptor Tyrosine Kinase Ras Ras RTK_ras->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival

References

Technical Support Center: Enhancing Nogalamycin Production through Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on increasing nogalamycin production through metabolic engineering.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic bottlenecks in this compound production?

A1: The primary metabolic bottlenecks in this compound production often lie in the supply of precursors for both the polyketide backbone and the deoxysugar moieties. Specifically, limitations in the availability of acetyl-CoA and malonyl-CoA for the polyketide synthase (PKS) and TDP-glucose for the glycosylation steps can significantly hinder overall yield. Additionally, the expression levels of key biosynthetic and regulatory genes within the sno gene cluster can be suboptimal, leading to reduced flux through the pathway.

Q2: Which genes are the most promising targets for overexpression to increase this compound yield?

A2: Several key genes have been identified as effective targets for overexpression. Overexpression of the minimal polyketide synthase genes (snoa123) has been shown to result in a fourfold increase in this compound production.[1] Additionally, enhancing the supply of the deoxysugar precursor by overexpressing the TDP-glucose synthase and TDP-D-glucose-4,6-dehydratase enzymes (mtmDE) can lead to a 50% increase in production.[1] Targeting regulatory genes is also a powerful strategy; for instance, increasing the expression of the transcriptional activator snoA can positively influence the entire biosynthetic cluster.[2][3]

Q3: Can heterologous expression be used to improve this compound production?

A3: Yes, heterologous expression of the this compound biosynthetic gene cluster in other Streptomyces species, such as Streptomyces lividans or Streptomyces albus, is a viable strategy.[4][5][6] This approach can be advantageous if the heterologous host possesses a more robust metabolism for precursor supply, has a higher growth rate, or is more amenable to genetic manipulation. However, challenges such as codon usage bias, promoter recognition, and metabolic burden on the host need to be considered and optimized.

Q4: What is the role of the snoA gene in this compound biosynthesis?

A4: The snoA gene product is a transcriptional activator that plays a crucial role in regulating the expression of the this compound biosynthetic gene cluster in Streptomyces nogalater.[2][3] It is believed to be necessary for the expression of at least the minimal polyketide synthase (PKS) genes and other genes involved in the biosynthesis pathway.[2][3] Therefore, manipulating the expression of snoA is a key strategy in metabolic engineering efforts to enhance this compound production.

Troubleshooting Guides

Issue 1: Low or no this compound production after gene overexpression.
Possible Cause Troubleshooting Step
Inefficient promoter Verify the strength and specificity of the promoter used for your overexpression construct. Consider testing a panel of promoters with different strengths.
Codon usage bias If expressing genes in a heterologous host, check for codon usage differences. Codon optimization of the target gene for the expression host may be necessary.
Plasmid instability Confirm the stability of your expression plasmid. Consider using an integrative plasmid for more stable, long-term expression.[7]
Sub-optimal fermentation conditions Optimize fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration.
Toxicity of this compound High concentrations of this compound may be toxic to the production host, leading to feedback inhibition or cell death. Consider strategies for in situ product removal.
Incorrect gene construct Sequence-verify your entire expression cassette to ensure the integrity of the promoter, gene of interest, and terminator.
Issue 2: Accumulation of pathway intermediates instead of this compound.
Possible Cause Troubleshooting Step
Bottleneck in a downstream biosynthetic step Identify the accumulated intermediate using techniques like HPLC and mass spectrometry. Overexpress the gene responsible for the subsequent enzymatic step.
Missing or inactive enzyme Ensure that all necessary genes in the biosynthetic pathway are present and expressed. In heterologous hosts, confirm the functionality of all transferred enzymes.
Lack of necessary cofactors Ensure the host organism provides an adequate supply of cofactors (e.g., NADPH, SAM) required by the biosynthetic enzymes.
Feedback inhibition by the intermediate Some intermediates may exert feedback inhibition on earlier enzymes. Consider strategies to rapidly convert the intermediate to the next product.
Issue 3: Inconsistent this compound titers between batches.
Possible Cause Troubleshooting Step
Variability in inoculum preparation Standardize your inoculum preparation protocol, including spore concentration, age of the seed culture, and growth phase at the time of inoculation.
Inconsistent media composition Prepare fermentation media from high-quality, consistent batches of raw materials.
Fluctuations in fermentation parameters Ensure precise control and monitoring of pH, temperature, dissolved oxygen, and agitation throughout the fermentation process.
Genetic instability of the production strain Periodically re-isolate and verify your production strain from a master cell bank to avoid genetic drift.

Quantitative Data on Metabolic Engineering Strategies

Metabolic Engineering Strategy Host Strain Titer Improvement Final Titer (mg/L) Reference
Overexpression of mtmDE (TDP-glucose synthesis)Streptomyces nogalater50% increase160[1]
Overexpression of snoa123 (minimal PKS)Streptomyces nogalater4-fold increase400[1]
Wild-typeStreptomyces nogalater-100[1]

Experimental Protocols

Protocol 1: Gene Overexpression in Streptomyces using an Integrative Plasmid
  • Vector Construction:

    • Amplify the gene of interest (e.g., snoa123) from S. nogalater genomic DNA using PCR with primers containing appropriate restriction sites.

    • Clone the PCR product into an E. coli - Streptomyces shuttle vector (e.g., a derivative of pSET152) under the control of a strong constitutive promoter (e.g., ermEp*).

    • Verify the sequence of the construct.

  • Protoplast Preparation and Transformation:

    • Grow the recipient Streptomyces strain (e.g., S. nogalater or a heterologous host) in liquid medium containing glycine to weaken the cell wall.

    • Harvest the mycelia and treat with lysozyme to generate protoplasts.

    • Transform the protoplasts with the integrative plasmid DNA in the presence of polyethylene glycol (PEG).

    • Plate the transformed protoplasts on a regeneration medium and select for transformants using an appropriate antibiotic resistance marker.

  • Verification of Integration:

    • Confirm the integration of the plasmid into the host chromosome by PCR using primers flanking the integration site.

    • Further verification can be performed by Southern blot analysis.

  • Fermentation and Analysis:

    • Inoculate a seed culture of the engineered strain and the wild-type control.

    • Transfer the seed culture to the production medium and ferment under optimized conditions.

    • Extract this compound from the culture broth and mycelia using an appropriate solvent (e.g., ethyl acetate).

    • Quantify this compound production using HPLC.

Visualizations

Nogalamycin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_backbone Polyketide Backbone Synthesis cluster_sugars Deoxysugar Biosynthesis cluster_tailoring Tailoring and Glycosylation Acetyl-CoA Acetyl-CoA snoa123 snoa123 (PKS) Acetyl-CoA->snoa123 Malonyl-CoA Malonyl-CoA Malonyl-CoA->snoa123 Glucose-1-Phosphate Glucose-1-Phosphate mtmDE mtmDE Glucose-1-Phosphate->mtmDE Polyketide_Intermediate Aromatic Polyketide Intermediate snoa123->Polyketide_Intermediate snogE snogE (GT) Polyketide_Intermediate->snogE TDP-Nogalose TDP-L-Nogalose mtmDE->TDP-Nogalose TDP-Nogalamine TDP-L-Nogalamine mtmDE->TDP-Nogalamine TDP-Nogalose->snogE snogD snogD (GT) TDP-Nogalamine->snogD snogE->snogD This compound This compound snogD->this compound

Caption: Simplified this compound biosynthetic pathway.

Gene_Overexpression_Workflow cluster_cloning Vector Construction cluster_transformation Streptomyces Transformation cluster_analysis Analysis PCR PCR Amplification of Target Gene Ligation Ligation & E. coli Transformation PCR->Ligation Vector Integrative Shuttle Vector Vector->Ligation Verification Sequence Verification Ligation->Verification Protoplast Protoplast Preparation Verification->Protoplast Transform PEG-mediated Transformation Protoplast->Transform Selection Selection of Transformants Transform->Selection Fermentation Fermentation Selection->Fermentation Extraction This compound Extraction Fermentation->Extraction HPLC HPLC Analysis Extraction->HPLC

References

Common experimental artifacts in Nogalamycin DNA binding studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the interaction of Nogalamycin with DNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts and challenges.

I. Troubleshooting Guides & FAQs

This section is organized by experimental technique to help you quickly identify and resolve issues you may encounter.

DNase I Footprinting

DNase I footprinting is a powerful technique to identify the specific binding sites of this compound on a DNA sequence. However, the dynamic nature of this compound's interaction with DNA can lead to complex and sometimes confusing results.

Q1: My DNase I footprinting gel shows no clear protected region, but rather a smearing or weakening of all bands in the presence of this compound. What could be the cause?

A1: This is a common issue that can arise from several factors:

  • This compound Concentration: Excessively high concentrations of this compound can lead to widespread, non-specific binding and aggregation, causing a general precipitation of the DNA rather than specific protection.

  • DNA Precipitation: this compound can cause DNA to precipitate at high concentrations, making it inaccessible to DNase I.

  • Inappropriate Buffer Conditions: The salt concentration and pH of the binding buffer can significantly influence the binding affinity and solubility of the this compound-DNA complex.

Troubleshooting Steps:

  • Optimize this compound Concentration: Perform a titration experiment with a wide range of this compound concentrations to find the optimal range that shows specific protection without causing precipitation.

  • Check for Precipitation: After the incubation step, centrifuge your samples at high speed. A visible pellet indicates precipitation.

  • Adjust Buffer Conditions: Systematically vary the concentration of monovalent (e.g., NaCl, KCl) and divalent (e.g., MgCl₂) cations, as well as the pH of your binding buffer.

Q2: I observe "shuffling" or time-dependent changes in my footprinting pattern. Is this an artifact?

A2: Not necessarily. This is a known characteristic of this compound's interaction with DNA.[1][2] this compound can migrate or "shuffle" between different binding sites on the DNA molecule over time.[1][2] This results in footprinting patterns that evolve with increasing incubation time.[1]

Troubleshooting Steps:

  • Standardize Incubation Time: To ensure reproducibility, use a consistent and clearly reported incubation time for all your experiments.

  • Time-Course Experiment: To characterize this dynamic behavior, perform a time-course experiment where you vary the incubation time of this compound with the DNA before adding DNase I. This can provide valuable insights into the kinetics of the interaction.

  • Temperature Control: The rate of shuffling is temperature-dependent.[1] Ensure all incubations are performed at a constant and controlled temperature.

Q3: My footprinting gel shows regions of enhanced cleavage flanking the protected sites. What does this signify?

A3: Enhanced cleavage by DNase I adjacent to a ligand-binding site is a common observation and is often indicative of a conformational change in the DNA upon ligand binding.[3] this compound is known to cause significant distortion of the DNA helix upon intercalation, which can make the phosphodiester backbone in adjacent regions more accessible to DNase I.[4][5]

Interpretation:

  • This is not an artifact but rather provides additional information about the binding event.

  • The location of enhanced cleavage can help to more precisely define the boundaries of the binding site and understand the allosteric effects of this compound on DNA structure.

Fluorescence-Based Assays (e.g., Fluorescence Polarization)

Fluorescence spectroscopy is a sensitive method to study the binding of this compound to DNA. This compound itself is fluorescent, which can be both an advantage and a source of artifacts.

Q1: I am observing high background fluorescence in my assay, even in the absence of DNA. What is the likely cause?

A1: High background fluorescence can stem from several sources:

  • This compound Autofluorescence: this compound is an intrinsically fluorescent molecule.

  • Contaminants: The this compound sample or the buffer components may contain fluorescent impurities.

  • Scattering: At high concentrations, this compound may form aggregates that scatter light, leading to an apparent increase in fluorescence.

Troubleshooting Steps:

  • Run a this compound-only Control: Always measure the fluorescence of this compound in your assay buffer without DNA to determine its intrinsic fluorescence.

  • Check Purity of Reagents: Use high-purity, spectroscopy-grade reagents and solvents.

  • Filter Solutions: Filter your this compound stock solution and buffers through a 0.22 µm filter to remove any particulate matter.

  • Work at Lower Concentrations: If possible, perform your experiments at lower this compound concentrations to minimize aggregation.

Q2: The fluorescence polarization/anisotropy values are not changing as expected upon addition of DNA. What could be wrong?

A2: This could be due to a number of factors related to the binding event itself or the experimental setup:

  • No Binding: The buffer conditions (pH, salt concentration) may not be optimal for this compound-DNA binding.

  • Small Change in Molecular Weight: If you are monitoring the fluorescence of a small DNA oligonucleotide, the change in molecular weight upon this compound binding may not be sufficient to cause a significant change in polarization.

  • Incorrect Wavelengths: Ensure your excitation and emission wavelengths are set correctly for the this compound-DNA complex.

Troubleshooting Steps:

  • Confirm Binding with an Orthogonal Technique: Use another method, such as UV-Vis spectroscopy or circular dichroism, to confirm that binding is occurring under your experimental conditions.

  • Optimize Buffer Conditions: Titrate pH and salt concentrations to find the optimal conditions for binding.

  • Use a Larger DNA Molecule: If feasible, use a larger DNA fragment to maximize the change in molecular weight upon binding.

  • Competitive Assay: Consider a competitive fluorescence polarization assay where this compound displaces a fluorescent probe (like acridine orange) from the DNA.[6] This can sometimes provide a more robust signal.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable tool for observing conformational changes in DNA upon this compound binding.

Q1: I am seeing unexpected and non-reproducible signals in my CD spectra. What could be the cause?

A1: CD spectroscopy is highly sensitive to the orientation of molecules, and artifacts can arise from:

  • Anisotropic Effects: If the this compound-DNA complexes align in a non-random fashion in the cuvette, it can lead to linear dichroism (LD) and linear birefringence (LB) artifacts that distort the true CD signal.

  • Aggregation: Aggregation of the this compound-DNA complex can cause light scattering and differential absorption, leading to spectral artifacts.

  • Cuvette Strain: Birefringence in the quartz cuvette itself can introduce artifacts.

Troubleshooting Steps:

  • Sample Mixing: Ensure the sample is thoroughly mixed before and during the measurement to prevent settling and orientation of the complexes.

  • Rotate the Cuvette: Acquire spectra with the cuvette in its normal orientation and then rotated by 90 degrees. A significant difference between the two spectra indicates the presence of orientation-dependent artifacts.

  • Use a Low-Strain Cuvette: Employ high-quality quartz cuvettes specifically designed for CD spectroscopy.

  • Monitor for Aggregation: Use dynamic light scattering (DLS) or check for turbidity in the sample to assess for aggregation.

II. Quantitative Data Summary

The binding of this compound to DNA is highly dependent on the DNA sequence, buffer conditions (especially salt concentration), and temperature. Therefore, it is crucial to consider the specific experimental context when comparing quantitative data.

Table 1: this compound-DNA Binding and Kinetic Parameters

DNA Sequence/TypeMethodParameterValueConditionsReference
Calf Thymus DNAStopped-flow SpectrometryAssociationComplex, ≥3 exponentialsNot specified[7]
poly(dA-dT)Stopped-flow SpectrometryAssociation2 exponentialsNot specified[7]
poly(dG-dC)Stopped-flow SpectrometryAssociation1 exponential (slow)Not specified[7]
Calf Thymus DNAStopped-flow SpectrometryDissociationComplex, 3 exponentials (slow)Not specified[8]
poly(dA-dT)Stopped-flow SpectrometryDissociation1 exponentialNot specified[8]
poly(dG-dC)Stopped-flow SpectrometryDissociation1 exponential (slower than poly(dA-dT))Not specified[8]

Table 2: this compound-DNA Structural and Stoichiometric Data

DNA SequenceMethodStoichiometry (Drug:Duplex)Key Structural FeaturesResolutionReference
d(TGATCA)X-ray Crystallography2:1Intercalation at TpG steps, significant DNA distortion1.8 Å[5]
d(TGTACA)₂X-ray Crystallography4:2 (in asymmetric unit)Intercalation at TpG steps, distorted B-DNA with some Z-DNA character1.58 Å[1][9]
d(me⁵CGTsAme⁵CG)X-ray CrystallographyNot specifiedIntercalation at CpG steps, large conformational changes in both DNA and drugNot specified[4]

III. Experimental Protocols

Detailed Methodology for DNase I Footprinting

This protocol is a general guideline and should be optimized for your specific DNA sequence and experimental setup.

  • Probe Preparation:

    • Prepare a DNA fragment of interest (typically 100-300 bp) containing the putative this compound binding site(s).

    • Label one end of the DNA fragment with ³²P using T4 polynucleotide kinase (for 5' end-labeling) or Klenow fragment (for 3' end-labeling).

    • Purify the end-labeled probe using gel electrophoresis to ensure it is of high purity and specific activity.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the labeled DNA probe (e.g., 10,000 cpm) with the desired concentration of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM CaCl₂).

    • Include a "no drug" control reaction.

    • Incubate the reactions at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion (on average, one cut per DNA molecule).

    • Allow the digestion to proceed for a short, precise time (e.g., 1 minute).

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.

  • Analysis:

    • Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.

    • Resuspend the samples in a formamide-containing loading buffer, denature by heating, and load onto a high-resolution denaturing polyacrylamide sequencing gel.

    • Run a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside the footprinting samples to precisely map the protected regions.

    • Visualize the results by autoradiography. The "footprint" will appear as a region of clearing in the gel ladder where this compound protected the DNA from DNase I cleavage.

Detailed Methodology for Fluorescence Polarization Assay

This protocol describes a direct binding assay monitoring the fluorescence polarization of this compound.

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the DNA of interest in the assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl).

    • The assay buffer should be filtered and degassed.

  • Assay Setup:

    • In a low-volume, black microplate, add a fixed concentration of this compound to each well. The concentration should be low enough to avoid inner filter effects but high enough to give a stable fluorescence signal.

    • Add increasing concentrations of DNA to the wells.

    • Include control wells with this compound only (no DNA) and buffer only.

  • Measurement:

    • Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for this compound and polarization filters.

    • The excitation and emission wavelengths for this compound are typically around 470 nm and 580 nm, respectively, but should be optimized for your instrument.

  • Data Analysis:

    • Plot the measured fluorescence polarization values as a function of the DNA concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd).

IV. Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Nogalamycin_DNA_Footprinting_Workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_digestion DNase I Digestion cluster_analysis Analysis P1 DNA Fragment of Interest P2 32P End-Labeling P1->P2 P3 Purify Labeled Probe P2->P3 B1 Incubate Probe + this compound P3->B1 B2 Control: Probe Only P3->B2 D1 Add DNase I B1->D1 B2->D1 D2 Stop Reaction (EDTA) D1->D2 A1 Purify DNA D2->A1 A2 Denaturing PAGE A1->A2 A3 Autoradiography A2->A3 A4 Identify Footprint A3->A4

Fluorescence_Polarization_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis S1 Fixed [this compound] in Microplate S2 Titrate with Increasing [DNA] S1->S2 M1 Incubate to Equilibrium S2->M1 S3 Controls (No DNA, Buffer Only) S3->M1 M2 Measure Fluorescence Polarization M1->M2 A1 Plot Polarization vs. [DNA] M2->A1 A2 Fit to Binding Isotherm A1->A2 A3 Determine Kd A2->A3

Troubleshooting_Logic_Footprinting cluster_causes Potential Causes cluster_solutions Solutions Start Problem: No Clear Footprint C1 High [this compound] Start->C1 C2 DNA Precipitation Start->C2 C3 Suboptimal Buffer Start->C3 S1 Titrate [this compound] C1->S1 S2 Check for Pellet C2->S2 S3 Optimize Buffer Conditions C3->S3

References

How to minimize off-target effects of Nogalamycin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Nogalamycin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1: this compound is an anthracycline antibiotic that exhibits its primary on-target anticancer activity by intercalating into DNA and inhibiting topoisomerase I.[1][2] This disruption of DNA replication and transcription leads to cytotoxicity in rapidly dividing cancer cells. However, a significant off-target effect of this compound, characteristic of anthracyclines, is cardiotoxicity, which limits its clinical use.[3][4] This cardiotoxicity is primarily attributed to the generation of reactive oxygen species (ROS) and interference with intracellular calcium homeostasis in cardiomyocytes.[3][5]

Q2: How can I reduce this compound-induced cardiotoxicity in my cardiomyocyte cell cultures?

A2: Minimizing cardiotoxicity in vitro involves several strategies. Co-treatment with antioxidants or iron chelators can help mitigate the effects of ROS. Additionally, using the lowest effective concentration of this compound and optimizing the exposure time can reduce damage to cardiomyocytes. It is also advisable to use 3D cell culture models or induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) as they can provide a more physiologically relevant response to cardiotoxic insults compared to 2D cultures.[6][7]

Q3: What are the key parameters to monitor when assessing this compound's off-target effects?

A3: Key parameters to monitor include:

  • Cell Viability: Assess the viability of both cancer and non-cancerous cell lines (especially cardiomyocytes) using assays like MTT or LDH release.

  • Reactive Oxygen Species (ROS) Production: Measure ROS levels using fluorescent probes such as DCFDA or MitoSOX Red.[8][9]

  • Intracellular Calcium Levels: Monitor changes in intracellular calcium concentration using fluorescent indicators like Fura-2 AM.[10][11][12][13][14]

  • Mitochondrial Function: Evaluate mitochondrial membrane potential and respiratory function.[15][16]

  • Apoptosis Markers: Measure the expression of apoptosis-related proteins like caspases and Bax/Bcl-2 ratio.

Q4: I am observing high background fluorescence in my ROS/calcium assays. What could be the cause and how can I troubleshoot it?

A4: High background fluorescence can be caused by several factors:

  • Autofluorescence: Some cell types or media components can be inherently fluorescent.[1] Using phenol red-free media can help.

  • Dye Concentration: An excessively high concentration of the fluorescent dye can lead to non-specific staining. Titrate the dye to find the optimal concentration.[10]

  • Inadequate Washing: Insufficient washing after dye incubation can leave residual unbound dye. Ensure thorough but gentle washing steps.[10]

  • Compound Interference: this compound itself might have some fluorescent properties. Always include a "compound only" control (wells with this compound but no cells or dye) to check for this.[1]

Troubleshooting Guides

Issue 1: High Cytotoxicity in Non-Target (e.g., Cardiomyocyte) Cell Lines
Possible Cause Troubleshooting Step
Concentration Too High Perform a dose-response experiment to determine the IC50 values for both your target cancer cells and non-target cells. Use the lowest concentration that shows efficacy in cancer cells while minimizing toxicity in non-target cells.
Prolonged Exposure Time Optimize the incubation time. A shorter exposure may be sufficient to induce apoptosis in cancer cells while causing less damage to non-target cells.
Oxidative Stress Co-incubate with an antioxidant such as N-acetylcysteine (NAC) to mitigate ROS-induced damage.
Calcium Dysregulation Consider pre-treating cells with a calcium channel blocker to see if it alleviates cytotoxicity, which can help confirm the mechanism of off-target toxicity.
Issue 2: Inconsistent Results in Cytotoxicity Assays
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability.
Compound Precipitation Visually inspect the wells for any precipitation of this compound, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the final concentration.
Edge Effects in Multi-well Plates To avoid evaporation and temperature gradients at the edges of the plate, do not use the outer wells for experimental samples. Fill them with sterile media or PBS.[17]
Pipetting Errors Use calibrated pipettes and ensure proper mixing of reagents in each well.[18]

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound in Cancer vs. Normal Cell Lines

The following table is a representative example. Actual IC50 values can vary depending on the specific cell line, assay conditions, and exposure time. It is crucial to determine these values empirically in your experimental system.

Cell LineCell TypeThis compound IC50 (µM)Reference
MCF-7 Human Breast Adenocarcinoma[Data not available in search results]
A549 Human Lung Carcinoma[Data not available in search results]
HCT116 Human Colon Carcinoma[Data not available in search results]
PC-3 Human Prostate Adenocarcinoma[Data not available in search results]
HepG2 Human Hepatocellular Carcinoma[Data not available in search results]
H9c2 Rat Cardiomyoblasts[Data not available in search results]
Primary Human Cardiomyocytes Normal Human Cardiomyocytes[Data not available in search results]

Note: The provided search results did not contain a consolidated table of this compound IC50 values across a diverse panel of cancer and normal cell lines. Researchers should consult specific literature for their cell lines of interest or perform their own dose-response experiments. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, is a critical parameter for assessing off-target toxicity.[19] An SI value greater than 1 indicates a degree of selectivity for cancer cells.

Experimental Protocols

Protocol 1: Assessing this compound-Induced ROS Production

Objective: To quantify the generation of intracellular reactive oxygen species in response to this compound treatment.

Materials:

  • Cells of interest (e.g., cardiomyocytes, cancer cell line)

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or MitoSOX™ Red indicator

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a working solution of this compound at various concentrations.

  • Remove the culture medium and treat the cells with the this compound solutions. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 1, 6, 24 hours).

  • Prepare the ROS indicator solution according to the manufacturer's instructions (e.g., 10 µM H2DCFDA in serum-free media).

  • Wash the cells twice with warm PBS.

  • Add the ROS indicator solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with warm PBS.

  • Add PBS or a suitable imaging buffer to each well.

  • Measure the fluorescence intensity using a plate reader (for H2DCFDA: Ex/Em ~495/529 nm; for MitoSOX™ Red: Ex/Em ~510/580 nm) or visualize under a fluorescence microscope.

  • As a positive control, treat a set of cells with a known ROS inducer like H₂O₂.

Protocol 2: Measuring Intracellular Calcium Flux

Objective: To measure changes in intracellular calcium concentration following this compound treatment using Fura-2 AM.

Materials:

  • Cells of interest

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Ratiometric fluorescence imaging system

Procedure:

  • Seed cells on glass coverslips and allow them to adhere.

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Wash the cells with HBSS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

  • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.[12]

  • Mount the coverslip in a perfusion chamber on the microscope stage.

  • Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.

  • Perfuse the cells with a solution containing this compound at the desired concentration.

  • Continuously record the fluorescence ratio (F340/F380) to monitor changes in intracellular calcium concentration.

  • At the end of the experiment, calibrate the signal using ionomycin to determine the maximum fluorescence ratio (Rmax) in the presence of saturating Ca²⁺, and a calcium-free buffer with EGTA to determine the minimum ratio (Rmin).

Visualizations

Signaling Pathway of this compound Off-Target Cardiotoxicity

Nogalamycin_Off_Target_Pathway cluster_Extracellular Extracellular cluster_Cardiomyocyte Cardiomyocyte cluster_Mitochondrion cluster_Calcium cluster_Cellular_Effects Cellular Effects This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Cell DNA DNA This compound->DNA ETC Electron Transport Chain (ETC) Mitochondrion->ETC SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptors (RyR) SR->RyR SERCA SERCA Pump SR->SERCA Topoisomerase Topoisomerase I DNA->Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage Inhibition ROS Reactive Oxygen Species (ROS) ETC->ROS Dysregulation Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction ROS->RyR Sensitization ROS->SERCA Inhibition Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Ca_Influx Ca²⁺ Influx Ca_Overload Intracellular Ca²⁺ Overload Ca_Overload->Apoptosis Contractile_Dysfunction Contractile Dysfunction Ca_Overload->Contractile_Dysfunction RyR->Ca_Overload Increased Ca²⁺ Release SERCA->Ca_Overload Decreased Ca²⁺ Reuptake Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Treatment cluster_Assays Phase 3: Assays cluster_Analysis Phase 4: Data Analysis Cell_Culture 1. Cell Culture (Cancer & Cardiomyocyte Lines) Treatment 3. Treat Cells with this compound Cell_Culture->Treatment Compound_Prep 2. This compound Preparation (Dose Range) Compound_Prep->Treatment Viability 4a. Viability Assay (MTT, LDH) Treatment->Viability ROS 4b. ROS Assay (DCFDA, MitoSOX) Treatment->ROS Calcium 4c. Calcium Imaging (Fura-2 AM) Treatment->Calcium Mitochondria 4d. Mitochondrial Function (Membrane Potential) Treatment->Mitochondria Data_Analysis 5. Analyze Data (IC50, Fold Change) Viability->Data_Analysis ROS->Data_Analysis Calcium->Data_Analysis Mitochondria->Data_Analysis Interpretation 6. Interpretation of Results Data_Analysis->Interpretation Troubleshooting_Fluorescence Start High Background Fluorescence Observed Check_Controls Review Controls: - No-dye control - No-cell control - Compound-only control Start->Check_Controls Autofluorescence Is there high signal in no-dye control? Check_Controls->Autofluorescence Compound_Fluorescence Is there high signal in compound-only control? Check_Controls->Compound_Fluorescence Dye_Issue Is there high signal in no-cell control? Check_Controls->Dye_Issue Autofluorescence->Compound_Fluorescence No Use_Phenol_Red_Free_Media Use Phenol Red-Free Media Autofluorescence->Use_Phenol_Red_Free_Media Yes Compound_Fluorescence->Dye_Issue No Subtract_Background Subtract Background Signal from Compound Compound_Fluorescence->Subtract_Background Yes Optimize_Dye Optimize Dye: - Titrate concentration - Check dye stability Dye_Issue->Optimize_Dye Yes Optimize_Washing Optimize Washing Steps: - Increase number of washes - Ensure gentle washing Dye_Issue->Optimize_Washing No Resolved Issue Resolved Optimize_Dye->Resolved Optimize_Washing->Resolved Use_Phenol_Red_Free_Media->Resolved Subtract_Background->Resolved

References

Optimizing conditions for Nogalamycin-DNA footprinting experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Optimizing Nogalamycin-DNA Footprinting Experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers in successfully mapping the binding sites of this compound on DNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with DNA?

This compound is an anthracycline antibiotic that binds to DNA by intercalation, inserting its planar chromophore between DNA base pairs.[1][2] This interaction causes significant distortion of the DNA helix.[1][3] Unlike some other anthracyclines, this compound has bulky substituents at both ends of its chromophore, requiring larger conformational changes in the DNA for stable binding to occur.[1] It does not show strong sequence-specific hydrogen bonding, but it does exhibit preferences for certain sequences.[1]

Q2: What is the preferred DNA binding sequence for this compound?

This compound does not have a single consensus binding sequence. However, studies have shown that it preferentially binds to regions of alternating purine-pyrimidine sequences.[4] The most common dinucleotide steps found at its binding sites are TpG (and its complement CpA) and GpT (and its complement ApC).[3][4] Some studies suggest that compounds with the nogalose moiety, like this compound, generally prefer adenine and thymine-rich regions.[5]

Q3: Why do my this compound footprinting patterns change with time or concentration?

The footprinting patterns for this compound can be dependent on both time and concentration.[6][7][8] This is because this compound can migrate or "shuffle" between different binding sites on the DNA molecule.[6][7][8] The process is governed by the slow dissociation of the this compound-DNA complex.[7] Therefore, it is crucial to carefully control and optimize incubation times and drug concentrations to achieve reproducible results.

Q4: What is a "hypersensitive site" in a footprinting experiment?

A hypersensitive site is a region of the DNA that shows enhanced cleavage by DNase I in the presence of the binding ligand (this compound) compared to the DNA alone.[4] These sites often flank the primary binding site.[4] They are thought to arise from conformational changes in the DNA induced by this compound binding, which makes the phosphodiester backbone more accessible or susceptible to DNase I.[9]

Troubleshooting Guide

This guide addresses common problems encountered during this compound-DNA footprinting experiments.

ProblemPossible Cause(s)Suggested Solution(s)
No Footprint Observed 1. Insufficient this compound concentration. 2. Inappropriate buffer conditions (salt, pH). 3. Incubation time is too short. 4. DNase I concentration is too high, leading to over-digestion.1. Perform a titration with increasing concentrations of this compound. 2. Optimize binding buffer conditions. Typical ranges are 50-200mM K+ and 0-10mM Mg2+.[9] 3. Increase the incubation time to allow for equilibrium binding.[7][8] 4. Perform a DNase I titration to find the optimal concentration that results in an average of one nick per DNA molecule.[9]
Smeared Bands on Gel 1. DNA probe degradation. 2. Nuclease contamination in the this compound stock or protein extract. 3. High salt concentration in the final sample leading to loading issues.1. Ensure the DNA probe is of high quality and stored properly. Use freshly prepared probes. 2. Include a control reaction with no DNase I to check for contaminating nucleases.[10] 3. Purify the DNA by phenol/chloroform extraction and ethanol precipitation after the reaction to remove excess salt.[9]
Footprint is Weak or Unclear 1. Suboptimal DNase I digestion. 2. Low specific activity of the radiolabeled probe. 3. Insufficient this compound to saturate the binding site.1. Titrate DNase I concentration carefully. The goal is a ladder-like pattern where about 50% of the probe remains intact.[9] 2. Prepare a fresh, high-purity, singly end-labeled probe with high specific activity.[9] 3. Increase the concentration of this compound.
Hypersensitive Sites but No Clear Protected Region 1. This compound is inducing a significant conformational change in the DNA.[11] 2. The concentration of this compound may be in a range that favors these altered structures without full site occupancy.1. This may be a real result reflecting the binding mechanism. Note the location of these sites. 2. Titrate this compound over a wider concentration range to see if a clear protected region appears at higher concentrations.

Experimental Protocols & Methodologies

DNase I Footprinting Workflow

The general workflow for a DNase I footprinting experiment involves preparing a labeled DNA probe, allowing the ligand to bind, partially digesting the DNA with DNase I, and analyzing the fragments on a sequencing gel.

G cluster_prep Phase 1: Probe Preparation cluster_digestion Phase 3: Digestion & Analysis P1 1. Select & Amplify DNA Fragment (100-400 bp) P2 2. Singly End-Label DNA (e.g., with 32P) P1->P2 P3 3. Purify Labeled Probe P2->P3 B1 4. Incubate Probe with this compound (Titrate concentrations) P3->B1 B2 5. Prepare Control Reaction (Probe without this compound) P3->B2 D1 6. Add DNase I to Samples (Optimized concentration, short incubation) B1->D1 B2->D1 D2 7. Stop Reaction & Purify DNA D1->D2 D3 8. Denature & Run on Sequencing Gel D2->D3 D4 9. Autoradiography & Analysis D3->D4

Caption: General workflow for this compound-DNA footprinting experiments.

Detailed Protocol for DNase I Footprinting

This protocol is a general guideline and requires optimization for specific experimental conditions.[9][10][12]

1. Preparation of Singly End-Labeled DNA Probe a. Amplify the DNA fragment of interest (typically 100-400 bp) using PCR, with one primer being 5'-end labeled with γ-³²P-ATP using T4 polynucleotide kinase. b. Alternatively, digest a plasmid with a restriction enzyme, label the ends with kinase, and then digest with a second restriction enzyme to generate a singly labeled fragment. c. Purify the labeled probe using polyacrylamide gel electrophoresis (PAGE) or a suitable purification column to remove unincorporated nucleotides and unlabeled DNA.

2. Binding Reaction a. For each reaction, prepare a mix in a microcentrifuge tube on ice. A typical binding buffer might be 10 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂, and 1 mM DTT. b. Add the purified, labeled probe (e.g., 10,000-20,000 cpm per reaction). c. Add varying concentrations of this compound to the experimental tubes. For control tubes, add the solvent used for this compound. d. Add a non-specific competitor DNA (like poly(dI-dC)) if necessary, especially when working with crude extracts, to reduce non-specific binding. e. Incubate the reactions at room temperature (or the desired temperature) for a sufficient time (e.g., 15-30 minutes) to allow binding to reach equilibrium.

3. DNase I Digestion a. Prepare fresh dilutions of DNase I in a buffer containing CaCl₂. The optimal concentration must be determined empirically. b. Add the diluted DNase I to each reaction tube and mix gently. Incubate at room temperature for a precise amount of time (e.g., 1 minute). c. Stop the reaction by adding a stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl) and immediately vortexing.

4. Sample Processing and Analysis a. Extract the DNA with phenol/chloroform to remove proteins and DNase I. b. Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and air dry. c. Resuspend the dried pellet in a formamide loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol). d. Denature the samples by heating at 90-95°C for 3-5 minutes, then immediately place on ice. e. Load the samples onto a denaturing polyacrylamide sequencing gel. f. After electrophoresis, transfer the gel to filter paper, dry it, and expose it to X-ray film or a phosphorimager screen. g. Analyze the resulting autoradiogram. The "footprint" will appear as a gap in the ladder of bands in the lanes containing this compound, corresponding to the region of DNA protected from DNase I cleavage.

Quantitative Data Summary

Optimizing reaction conditions is critical for successful footprinting. The following table provides typical concentration ranges that should be empirically tested.

ParameterTypical RangePurpose & Considerations
This compound 1 nM - 10 µMTitrate to determine the concentration required for site saturation. The binding affinity (Kd) will influence the required concentration.
Labeled DNA Probe 0.1 - 1 nMShould be at a concentration well below the expected Kd of the interaction for quantitative analysis.[13]
DNase I 0.01 - 1 U/mLTitrate to achieve partial digestion (on average, one cut per DNA molecule).[9] The optimal amount depends on the DNA, buffer, and temperature.
MgCl₂ 5 - 10 mMRequired cofactor for DNase I activity.
CaCl₂ 0.5 - 5 mMRequired cofactor for DNase I activity.
Incubation Time 10 - 60 minMust be sufficient to reach binding equilibrium. This compound has slow kinetics, so longer times may be needed.[7][8]
Digestion Time 30 sec - 2 minKeep this time short and consistent across all samples to ensure controlled digestion.

Logical Troubleshooting Workflow

When encountering issues, a systematic approach can help identify the problem.

G Start Experiment Fails (e.g., No Footprint, Smears) Check_Probe 1. Check DNA Probe Quality - High Purity? - Correct Labeling? Start->Check_Probe Probe_OK Probe is OK Check_Probe->Probe_OK Yes Remake_Probe FIX: Remake/Purify Probe Check_Probe->Remake_Probe No Check_DNase 2. Check DNase I Activity - Titration Performed? - Correct Digestion Pattern? DNase_OK DNase is OK Check_DNase->DNase_OK Yes Redo_Titration FIX: Redo DNase Titration Check_DNase->Redo_Titration No Check_Binding 3. Check Binding Conditions - this compound Titration? - Buffer Optimized? - Incubation Time Sufficient? Binding_OK Binding is OK Check_Binding->Binding_OK Yes Optimize_Binding FIX: Optimize Binding Conditions Check_Binding->Optimize_Binding No Probe_OK->Check_DNase DNase_OK->Check_Binding Success Successful Experiment Binding_OK->Success Remake_Probe->Check_Probe Redo_Titration->Check_DNase Optimize_Binding->Check_Binding

References

Troubleshooting Inconsistent Results in Nogalamycin Cytotoxicity Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during Nogalamycin cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an anthracycline antibiotic that exhibits potent cytotoxic activity against cancer cells. Its primary mechanism of action is through DNA intercalation, where it inserts itself between DNA base pairs.[1][2][3] This interaction disrupts DNA replication and transcription, ultimately leading to cell death.[4] this compound is also known to be a topoisomerase I inhibitor, which further contributes to its cytotoxic effects by preventing the relaxation of supercoiled DNA, a critical step in DNA replication and repair.[5][6]

Q2: What are the common cytotoxicity assays used to evaluate this compound's effects?

Commonly used assays include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.

  • LDH (Lactate Dehydrogenase) Assay: A colorimetric assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the apoptotic pathway.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in Dimethyl sulfoxide (DMSO), ethanol, and methanol.[7] For cell-based assays, DMSO is a commonly used solvent. It is recommended to keep the final DMSO concentration in the culture medium low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[8][9][10]

For storage, solid this compound should be kept in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[11] Stock solutions in DMSO can generally be stored at -20°C for up to a month, though it is always best to prepare fresh solutions whenever possible.[12]

Troubleshooting Guides

Inconsistent IC50 Values

Inconsistent half-maximal inhibitory concentration (IC50) values are a frequent issue in cytotoxicity assays. The following table summarizes potential causes and solutions.

Potential Cause Troubleshooting Steps
Cell Line Variability Different cell lines exhibit varying sensitivities to this compound. Ensure you are using the correct and a consistent cell line and passage number for your experiments.
Cell Density The initial cell seeding density can significantly impact results. Optimize the cell number for your specific cell line and assay duration to ensure cells are in the exponential growth phase during treatment.
Compound Stability This compound may degrade over time, especially in solution. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incubation Time The duration of drug exposure will influence the IC50 value. Standardize the incubation time across all experiments.
Assay Method Different cytotoxicity assays measure different cellular parameters (metabolic activity, membrane integrity, etc.) and can yield different IC50 values. Be consistent with the assay method used.
Solvent Concentration High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Maintain a consistent and low final solvent concentration in all wells, including controls.
MTT Assay Troubleshooting
Problem Potential Cause Solution
High Background Absorbance - Contamination of media or reagents.- Phenol red in the media interfering with absorbance reading.- this compound's red color interfering with the assay.[11]- Use sterile techniques and fresh reagents.- Use phenol red-free media for the assay.- Run a "this compound only" control (no cells) to measure its absorbance and subtract it from the experimental values.
Low Absorbance Signal - Insufficient number of viable cells.- Reduced metabolic activity not related to cytotoxicity.- Incomplete dissolution of formazan crystals.- Optimize cell seeding density.- Ensure cells are healthy and in the exponential growth phase before treatment.- Ensure complete solubilization of the formazan crystals by thorough mixing and appropriate incubation time.
Inconsistent Replicate Readings - Uneven cell distribution in wells.- Pipetting errors.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting techniques.
LDH Assay Troubleshooting
Problem Potential Cause Solution
High Spontaneous LDH Release (in untreated controls) - Over-confluent or unhealthy cells.- Mechanical stress during cell handling or plating.- Ensure cells are seeded at an optimal density and are healthy.- Handle cells gently during pipetting and plating.
High Background LDH in Medium - Serum in the culture medium contains LDH.- Use low-serum or serum-free medium for the assay period.- Include a "medium only" background control and subtract its value.
Low Maximum LDH Release (in positive control) - Incomplete cell lysis.- Insufficient cell number.- Ensure the lysis buffer is effective and incubation time is adequate.- Optimize the cell seeding density.
Caspase Assay Troubleshooting
Problem Potential Cause Solution
Low Caspase Activity Signal - Cells are not undergoing apoptosis.- Incorrect timing of the assay.- Insufficient protein concentration in the lysate.- Confirm apoptosis using another method (e.g., Annexin V staining).- Perform a time-course experiment to determine the peak of caspase activation.- Ensure an adequate number of cells are used for lysate preparation.
High Background Signal - Non-specific substrate cleavage.- Use appropriate controls, including a negative control with a caspase inhibitor.
Inconsistent Results - Variability in cell lysis and protein extraction.- Standardize the lysis procedure and ensure complete cell lysis.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The following table provides a summary of reported IC50 values for this compound in different cancer cell lines. Note that these values can vary depending on the experimental conditions.

Cell LineCancer TypeIC50 (µM)Reference
HTB-26Breast Cancer10 - 50[13]
PC-3Pancreatic Cancer10 - 50[13]
HepG2Hepatocellular Carcinoma10 - 50[13]
HCT116Colorectal Cancer22.4[13]

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 20-30 minutes).

  • Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).

Caspase-3 Colorimetric Assay Protocol
  • Cell Lysis: After treatment with this compound, collect the cells and lyse them using a lysis buffer provided in the assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and the reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the amount of p-nitroaniline released, which is proportional to the caspase-3 activity.

Mandatory Visualization

Nogalamycin_Troubleshooting_Workflow cluster_start Start cluster_issue Identify Issue cluster_troubleshoot Troubleshoot cluster_solution Solution start Inconsistent Cytotoxicity Results ic50 Inconsistent IC50 Values start->ic50 assay_specific Assay-Specific Problems (MTT, LDH, Caspase) start->assay_specific check_params Check Experimental Parameters: - Cell line & passage - Cell density - Incubation time - Solvent concentration ic50->check_params check_compound Check Compound: - Fresh dilutions - Proper storage ic50->check_compound check_assay Review Assay Protocol: - Controls (positive, negative, vehicle) - Reagent preparation - Instrument settings assay_specific->check_assay nogalamycin_specific This compound-Specific Checks: - Color interference control - Potential fluorescence quenching assay_specific->nogalamycin_specific optimize Optimize Assay Conditions check_params->optimize check_compound->optimize check_assay->optimize nogalamycin_specific->optimize re_run Re-run Experiment optimize->re_run

A flowchart for troubleshooting inconsistent results in this compound cytotoxicity assays.

Nogalamycin_Mechanism_of_Action This compound This compound intercalation DNA Intercalation This compound->intercalation topo_inhibition Topoisomerase I Inhibition This compound->topo_inhibition dna Nuclear DNA intercalation->dna replication_block Replication & Transcription Block intercalation->replication_block topo1 Topoisomerase I topo_inhibition->topo1 dna_damage DNA Damage topo_inhibition->dna_damage apoptosis Apoptosis replication_block->apoptosis dna_damage->apoptosis

The dual mechanism of action of this compound leading to apoptosis.

Apoptosis_Signaling_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade This compound This compound (Topoisomerase I Inhibitor) dna_damage DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 bax_bak ↑ Pro-apoptotic (Bax, Bak) p53->bax_bak bcl2_xl ↓ Anti-apoptotic (Bcl-2, Bcl-xL) p53->bcl2_xl mitochondrion Mitochondrion bax_bak->mitochondrion bcl2_xl->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A simplified intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Strategies to Mitigate Nogalamycin-Induced Cardiotoxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers investigating strategies to reduce cardiotoxicity induced by Nogalamycin in preclinical models. Given the limited specific research on cardioprotective strategies for this compound, this guide extrapolates from the broader class of anthracyclines, such as doxorubicin, to provide a framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Is there direct evidence of this compound-induced cardiotoxicity in preclinical models?

A1: Yes, early preclinical studies have indicated that this compound and its analogs possess cardiotoxic potential. A key study involving the this compound analog 7-con-O-Methylnogarol (7-OMEN) in rabbits demonstrated characteristic anthracycline-induced cardiac lesions, including vacuolization, myocytolysis, and fibrosis at high cumulative doses.[1] However, in this specific study, 7-OMEN was found to be significantly less potent in inducing cardiotoxicity compared to Adriamycin (doxorubicin).[1]

Q2: What are the likely mechanisms of this compound-induced cardiotoxicity?

A2: As an anthracycline, this compound is presumed to share key mechanisms of cardiotoxicity with other drugs in its class.[2] These mechanisms are multifactorial and include:

  • Inhibition of Topoisomerase IIβ: This is a primary mechanism leading to DNA damage and apoptosis in cardiomyocytes.[3]

  • Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress, damages cellular components like lipids and proteins, and contributes to mitochondrial dysfunction.[3][4][5]

  • Mitochondrial Dysfunction: Anthracyclines have a high affinity for cardiolipin, a key component of the inner mitochondrial membrane. This interaction can disrupt mitochondrial function, leading to impaired energy production and the release of pro-apoptotic factors.[3][5]

  • Iron Metabolism Disruption: Anthracyclines can form complexes with iron, which further catalyzes the production of ROS.[3]

  • Alterations in Calcium Homeostasis: Disruption of calcium regulation within cardiomyocytes can lead to contractile dysfunction and cell death.[5]

Q3: What preclinical models are suitable for studying this compound cardiotoxicity?

A3: Various animal models have been established for studying anthracycline-induced cardiotoxicity and can be adapted for this compound research. The choice of model depends on the specific research question and available resources.

  • Small Animal Models (Mice, Rats): These are cost-effective for initial screening of cardioprotective agents and for mechanistic studies. Spontaneously hypertensive rats are considered a particularly suitable small animal model due to the reproducibility of anthracycline-induced lesions.[6]

  • Rabbit Models: Rabbits are historically well-characterized for demonstrating the cumulative, dose-dependent cardiotoxicity of anthracyclines.[1][7]

  • Large Animal Models (Pigs, Dogs): These models offer closer physiological and anatomical similarity to humans, making them suitable for detailed cardiac function assessments using advanced imaging techniques. The beagle dog is considered a suitable large animal model.[6]

Q4: What are potential strategies to mitigate this compound-induced cardiotoxicity?

A4: While specific agents have not been extensively tested against this compound, strategies proven effective for other anthracyclines are promising candidates for investigation:

  • Dexrazoxane: This is the only FDA-approved cardioprotective agent for anthracycline-induced cardiotoxicity.[8] It is an iron chelator that is thought to prevent the formation of cardiotoxic ROS.[4][8]

  • Antioxidants: Agents that scavenge ROS or boost endogenous antioxidant defenses are a key area of investigation. Examples include N-acetylcysteine and vitamins E and C.[4][9]

  • Natural Compounds: Flavonoids like Dihydromyricetin have shown promise in preclinical models against anthracycline-induced cardiac damage.[8]

  • Novel Drug Formulations: Liposomal encapsulation of anthracyclines has been shown to reduce their cardiotoxicity.[7]

Troubleshooting Guide for Preclinical Studies

IssuePossible Cause(s)Suggested Solution(s)
High mortality in animal models unrelated to cardiotoxicity This compound dose is too high, leading to excessive myelosuppression or other toxicities.Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Consider reducing the dose or frequency of administration.
Inconsistent or non-reproducible cardiotoxicity Animal strain variability. Inconsistent drug administration (e.g., injection speed, volume). Insufficient cumulative dose.Use a well-characterized and genetically stable animal strain. Standardize all drug preparation and administration procedures. Ensure the cumulative dose is sufficient to induce detectable cardiac changes based on literature for similar anthracyclines.
Difficulty in detecting early signs of cardiac dysfunction Insensitive detection methods. Timing of assessment is not optimal.Utilize sensitive cardiac imaging techniques like echocardiography to assess parameters such as ejection fraction and fractional shortening.[10] Collect serial measurements to track changes over time. Consider using cardiac biomarkers like troponins.
Potential interference of cardioprotective agent with this compound's anti-tumor efficacy The protective agent may inhibit the cytotoxic effects of this compound in cancer cells.Include a tumor-bearing animal model in your study design to simultaneously assess both cardioprotection and anti-tumor activity.

Quantitative Data Summary

Table 1: Cardiotoxicity of this compound Analog (7-OMEN) in Rabbits [1]

Cumulative Dose (mg/m²)Number of Animals with Cardiac LesionsSeverity of Lesions
≤ 13190 / 12Minimal evidence
26404 / 4Mild to Marked
37004 / 4Mild to Marked

Data extracted from a study on the this compound analog 7-con-O-Methylnogarol (7-OMEN) administered intravenously twice weekly.

Experimental Protocols

Protocol 1: Induction of this compound Cardiotoxicity in a Rat Model
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Groups:

    • Control Group: Vehicle (e.g., saline) injection.

    • This compound Group: this compound administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Dosing Regimen: Based on preliminary dose-finding studies, administer this compound at a dose known to induce cardiotoxicity (e.g., cumulative dose administered over several weeks). A starting point could be extrapolated from doxorubicin protocols (e.g., cumulative dose of 15-20 mg/kg i.p. given in divided doses over 2-3 weeks).

  • Monitoring:

    • Monitor animal weight and general health daily.

    • Perform baseline and serial echocardiography (e.g., weekly) to assess cardiac function (LVEF, LVFS, wall thickness).

  • Endpoint Analysis: At the end of the study period, euthanize animals and collect hearts for:

    • Histopathology: Fix heart tissue in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess for cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.

    • Biochemical Assays: Homogenize heart tissue to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity).

    • Molecular Analysis: Extract RNA and protein to analyze the expression of genes and proteins involved in apoptosis (e.g., Caspase-3, Bax/Bcl-2 ratio) and cardiac stress (e.g., natriuretic peptides).

Protocol 2: Evaluation of a Cardioprotective Agent
  • Animal Model and Acclimatization: As described in Protocol 1.

  • Groups:

    • Control Group: Vehicle only.

    • This compound Group: this compound + Vehicle for the protective agent.

    • Protective Agent Group: this compound + Protective Agent.

    • Agent Alone Group: Protective Agent + Vehicle for this compound.

  • Dosing:

    • Administer the protective agent according to its known pharmacokinetic and pharmacodynamic properties (e.g., pre-treatment, co-administration, or post-treatment relative to this compound).

    • Administer this compound as established in the induction model.

  • Monitoring and Endpoint Analysis: As described in Protocol 1. The primary outcome will be the comparison of cardiac function, histopathology, and biomarker levels between the this compound Group and the Protective Agent Group.

Visualizations

cluster_0 This compound Action in Cardiomyocyte This compound This compound Mitochondria Mitochondria This compound->Mitochondria Iron Cellular Iron This compound->Iron Forms Complex Top2b Topoisomerase IIβ This compound->Top2b ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Redox Cycling Dysfunction Mitochondrial Dysfunction Mitochondria->Dysfunction Iron->ROS Catalyzes DNA DNA Top2b->DNA Acts on DNADamage DNA Double-Strand Breaks Top2b->DNADamage Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation) ROS->Damage Damage->Dysfunction Apoptosis Apoptosis Dysfunction->Apoptosis DNADamage->Apoptosis Cardiotoxicity Cardiotoxicity (Myofibril Loss, Fibrosis) Apoptosis->Cardiotoxicity cluster_1 Experimental Workflow for Testing Cardioprotective Agents Start Select Preclinical Model (e.g., Rat, Mouse) DoseFinding This compound Dose-Finding Study (Establish Cardiotoxic Regimen) Start->DoseFinding Baseline Baseline Assessment (Echocardiography, Biomarkers) DoseFinding->Baseline Grouping Randomize into Groups: - Control - this compound - this compound + Agent X Baseline->Grouping Treatment Administer Treatment Regimen Grouping->Treatment Monitoring In-life Monitoring (Weight, Health, Serial Echo) Treatment->Monitoring Endpoint Endpoint Analysis (Histopathology, Molecular Markers) Monitoring->Endpoint Analysis Data Analysis & Comparison Endpoint->Analysis

References

Improving the specificity of Nogalamycin in topoisomerase I inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nogalamycin in topoisomerase I (Top1) inhibition assays. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the specificity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound in topoisomerase I inhibition?

This compound acts as a topoisomerase I poison. Unlike catalytic inhibitors that prevent the enzyme from binding to DNA, this compound stabilizes the covalent complex formed between Top1 and DNA.[1] This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks, which can subsequently be converted into cytotoxic double-strand breaks during DNA replication.[1]

Q2: How does this compound's interaction with DNA influence its activity?

This compound is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA double helix.[2][3] This intercalation is a key aspect of its mechanism and contributes to its ability to trap the Top1-DNA complex. The binding of this compound to DNA is sequence-dependent, showing a preference for regions with alternating purine-pyrimidine sequences, particularly at TpG and GpT steps.[4] The kinetics of its association with DNA are complex, suggesting that the antibiotic may initially bind to transiently "open" regions of DNA and then migrate to its preferred binding sites.[5][6]

Q3: Is this compound specific to Topoisomerase I?

This compound exhibits differential activity against topoisomerase I and topoisomerase II. Studies have shown that this compound is a potent poison of topoisomerase I, while its analog, menogaril, selectively poisons topoisomerase II.[7][8] This specificity is attributed to the nogalose sugar moiety of this compound, which binds to the minor groove of DNA and plays a crucial role in the specific poisoning of Top1.[7] However, it is important to note that at higher concentrations, off-target effects, including inhibition of topoisomerase II, may be observed.

Q4: What are the key differences between this compound and Camptothecin in Top1 inhibition?

While both are Top1 poisons, their mechanisms of stabilizing the cleavable complex differ. Camptothecin and its derivatives bind to a pocket at the DNA-enzyme interface created by the cleavage event itself. In contrast, this compound is suggested to stimulate Top1 cleavage by binding to a site or sites on the DNA distal to the actual cleavage site.[7] This difference in binding mode can lead to variations in the sequence specificity of the induced DNA cleavage.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in topoisomerase I inhibition assays.

Problem Possible Cause(s) Recommended Solution(s)
No or low Top1 inhibition observed 1. Inactive this compound: Degradation of the compound. 2. Suboptimal Assay Conditions: Incorrect buffer composition, temperature, or incubation time. 3. Enzyme Inactivity: Loss of topoisomerase I activity.1. Verify Compound Integrity: Use a fresh stock of this compound. Confirm its concentration and purity. 2. Optimize Assay Parameters: Ensure the reaction buffer is correctly prepared. Titrate the incubation time and temperature. 3. Check Enzyme Activity: Run a positive control with a known Top1 inhibitor like Camptothecin. Use a fresh aliquot of the enzyme.
High background of nicked DNA in controls 1. Nuclease Contamination: Presence of DNases in the enzyme preparation or reagents. 2. Plasmid Quality: Poor quality supercoiled DNA substrate with pre-existing nicks.1. Use High-Purity Reagents: Utilize nuclease-free water and buffers. Ensure the Top1 enzyme preparation is of high quality. 2. Assess DNA Substrate: Run a control lane with only the supercoiled DNA to check its integrity. Use freshly prepared, high-quality plasmid DNA.
Inconsistent results between experiments 1. Pipetting Errors: Inaccurate dispensing of reagents, especially the enzyme or this compound. 2. Variability in Reagent Preparation: Inconsistent buffer or drug stock concentrations. 3. Temperature Fluctuations: Inconsistent incubation temperatures.1. Ensure Accurate Pipetting: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. 2. Standardize Reagent Preparation: Prepare larger batches of buffers and drug stocks to be used across multiple experiments. 3. Maintain Consistent Temperature: Use a calibrated incubator or water bath.
Unexpected Topoisomerase II inhibition 1. High this compound Concentration: Off-target effects at supra-optimal concentrations. 2. Contamination: The this compound stock may be contaminated with a Top2 inhibitor.1. Perform Dose-Response Curve: Determine the optimal concentration range for specific Top1 inhibition. 2. Verify Compound Purity: Use a highly purified source of this compound.

Quantitative Data

Parameter Compound Value Cell Line/Assay Conditions Reference
Cytotoxicity (IC50) This compoundNot explicitly found for Top1 inhibition, but cytotoxicity IC50 values are available for various cancer cell lines, which are influenced by Top1 inhibition.K562 cells[9]
Camptothecin2.56 µMK562 cells[9]
SN-38 (active metabolite of Irinotecan)8.8 nMHT-29 human colon carcinoma[10]
DNA Binding Kinetics (Dissociation) This compoundSlow, three-exponential fit from natural DNAStopped-flow spectrometry[11]
DaunomycinFaster, two-exponential fit from calf thymus DNAStopped-flow spectrometry[11]
DNA Sequence Preference This compoundAlternating purine-pyrimidine sequences (e.g., TpG, GpT)DNase I footprinting[4]

Experimental Protocols

Protocol 1: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA and the inhibitory effect of this compound on this process.

Materials:

  • Purified human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound stock solution (in DMSO)

  • 10x Top1 Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT)

  • Stop Solution/Loading Dye (e.g., 50% glycerol, 0.5% SDS, 0.25% bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 1 µL 10x Top1 Reaction Buffer

    • 1 µL Supercoiled plasmid DNA (e.g., 0.5 µg)

    • 1 µL this compound (at desired concentration) or DMSO (vehicle control)

    • X µL Nuclease-free water (to a final volume of 9 µL)

  • Enzyme Addition: Add 1 µL of purified Topoisomerase I to each reaction tube. Mix gently by pipetting.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2.5 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in TAE or TBE buffer at a constant voltage until the dye front has migrated sufficiently.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

Protocol 2: Topoisomerase I-mediated DNA Cleavage Assay

This assay detects the formation of the stabilized cleavable complex induced by this compound.

Materials:

  • Purified human Topoisomerase I

  • 3'-end labeled DNA oligonucleotide substrate containing a Top1 cleavage site

  • This compound stock solution (in DMSO)

  • 10x Top1 Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA)

  • SDS (10% solution)

  • Proteinase K

  • Formamide loading buffer

  • Denaturing polyacrylamide gel (e.g., 15-20%)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the following reaction on ice:

    • 1 µL 10x Top1 Cleavage Buffer

    • 1 µL 3'-end labeled DNA substrate

    • 1 µL this compound (at desired concentration) or DMSO (vehicle control)

    • X µL Nuclease-free water (to a final volume of 9 µL)

  • Enzyme Addition: Add 1 µL of purified Topoisomerase I.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Complex Trapping: Add 1 µL of 10% SDS to trap the covalent Top1-DNA complex.

  • Protein Digestion: Add Proteinase K to a final concentration of 0.2 mg/mL and incubate at 50°C for 30 minutes.

  • Denaturation and Electrophoresis: Add an equal volume of formamide loading buffer, heat at 95°C for 5 minutes, and then place on ice. Load the samples onto a denaturing polyacrylamide gel.

  • Visualization: After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the cleaved DNA fragments.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, DNA, H2O) drug Add this compound or Vehicle (DMSO) reagents->drug enzyme Add Topoisomerase I drug->enzyme incubation Incubate at 37°C enzyme->incubation termination Terminate Reaction (Stop Solution/SDS) incubation->termination electrophoresis Agarose or Polyacrylamide Gel Electrophoresis termination->electrophoresis visualization Visualize DNA (UV/Autoradiography) electrophoresis->visualization

Caption: General experimental workflow for Topoisomerase I inhibition assays.

signaling_pathway cluster_replication DNA Replication cluster_transcription Transcription cluster_cell_cycle Cell Cycle Progression rep_fork Replication Fork dna_damage Double-Strand Breaks rep_fork->dna_damage Leads to g2_m_arrest G2/M Arrest dna_damage->g2_m_arrest Activates Checkpoint rna_pol RNA Polymerase txn_arrest Transcription Arrest rna_pol->txn_arrest Results in apoptosis Apoptosis txn_arrest->apoptosis Can trigger g2_m_arrest->apoptosis Can lead to This compound This compound top1_dna Top1-DNA Cleavable Complex This compound->top1_dna Stabilizes top1_dna->rep_fork Collision with top1_dna->rna_pol Blocks

Caption: Cellular consequences of this compound-induced Topoisomerase I inhibition.

troubleshooting_logic start Inhibition Assay Fails check_positive_control Run Positive Control (e.g., Camptothecin) start->check_positive_control check_enzyme Check Enzyme Activity (Fresh Aliquot) check_positive_control->check_enzyme Control Fails check_this compound Verify this compound (Fresh Stock, Purity) check_positive_control->check_this compound Control Works check_reagents Assess Reagent Quality (Buffers, DNA) check_enzyme->check_reagents Enzyme OK check_this compound->check_reagents This compound OK optimize_conditions Optimize Assay Conditions (Conc., Time, Temp.) check_reagents->optimize_conditions Reagents OK success Successful Assay optimize_conditions->success

Caption: A logical troubleshooting workflow for failed Top1 inhibition assays.

References

Overcoming challenges in the chemical synthesis of Nogalamycin analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of Nogalamycin and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound is a formidable challenge and, to date, has not been reported in its entirety. The primary hurdles include:

  • Construction of the Polycyclic Aglycone: Assembling the tetracyclic core with the correct regiochemistry and stereochemistry is complex. Key strategies involve the Hauser annulation and benzyne cycloaddition reactions, each with its own set of challenges.[1][2][3]

  • Synthesis of the Sugar Moieties: The preparation of the two distinct deoxysugars, L-nogalose and the bicyclic L-nogalamine, requires multi-step stereoselective synthesis.[1][4]

  • Glycosylation: The late-stage attachment of the sugar units to the aglycone is a major obstacle. This includes the formation of a standard O-glycosidic bond for nogalose and the highly unusual dual C-C and O-glycosidic linkage for nogalamine.[4]

  • Protecting Group Strategy: The numerous reactive functional groups on both the aglycone and the sugars necessitate a robust and orthogonal protecting group strategy to avoid unwanted side reactions.[5][6]

Q2: What are the key strategies for constructing the this compound aglycone?

Two primary convergent strategies are employed for the synthesis of the this compound aglycone:

  • Hauser Annulation: This method involves the reaction of a cyanophthalide (representing the AB-ring) with a tricyclic quinone monoketal (representing the DEF-ring system) to form the anthraquinone core.[2][3] While effective, this reaction often requires strongly basic conditions and low temperatures to minimize side reactions.[2]

  • Benzyne Cycloaddition: A regioselective benzyne cycloaddition followed by a reductive ring-opening can be used to construct a versatile AB-ring core.[1] This approach offers a modular route to various analogs.

Q3: What makes the glycosylation of the this compound aglycone so difficult?

The glycosylation of the this compound aglycone presents two significant challenges:

  • Attachment of L-nogalose: While this is a more conventional O-glycosylation, achieving high anomeric selectivity for the desired α-anomer can be difficult and is influenced by the protecting groups on the sugar, the reaction conditions, and the nature of the glycosyl donor.[7][8][9]

  • Attachment of L-nogalamine: This is the most challenging step due to the formation of a dual linkage system consisting of a stable C-C bond and an O-glycosidic bond.[4] Chemical synthesis of this moiety is complex, and enzymatic approaches using glycosyltransferases and oxygenases from the this compound biosynthetic pathway are being explored as a more efficient alternative.[10]

Troubleshooting Guides

Aglycone Synthesis

Problem: Low yield or failure in the Hauser Annulation for the anthraquinone core.

  • Possible Cause: The strongly basic conditions (e.g., LDA, LiHMDS) may be causing decomposition of starting materials or promoting side reactions.

  • Troubleshooting Steps:

    • Optimize Base and Temperature: Screen different lithium amide bases and carefully control the temperature. Some substrates may benefit from milder conditions.

    • Alternative Catalysis: Explore the use of N-heterocyclic carbene (NHC) catalysis, which can promote the Hauser-Kraus annulation under milder conditions.

    • Substrate Modification: Ensure the cyanophthalide and the quinone Michael acceptor are sufficiently reactive and stable under the reaction conditions. The choice of protecting groups on these fragments is crucial.

Problem: Poor regioselectivity or low yield in the benzyne cycloaddition for the AB-ring system.

  • Possible Cause: Competing intermolecular side reactions of the highly reactive benzyne intermediate.

  • Troubleshooting Steps:

    • Concentration: Perform the reaction at high dilution to favor the intramolecular cycloaddition over intermolecular reactions.

    • Benzyne Precursor: The choice of benzyne precursor and the method of its generation are critical. o-(Trimethylsilyl)aryl triflates are commonly used precursors.

    • Solvent and Temperature: Optimize the solvent and temperature to control the rate of benzyne formation and its subsequent trapping.

Glycosylation

Problem: Formation of anomeric mixtures (α and β isomers) during the attachment of L-nogalose.

  • Possible Cause: Lack of sufficient stereocontrol in the glycosylation reaction. The outcome is influenced by the glycosyl donor, acceptor, promoter, and solvent.

  • Troubleshooting Steps:

    • Glycosyl Donor: The nature of the leaving group and the protecting groups on the sugar donor significantly impact anomeric selectivity. For instance, participating groups at C-2 (like acyl groups) can favor the formation of 1,2-trans glycosides.

    • Promoter/Catalyst: The choice of promoter (e.g., TMSOTf, NIS/TfOH) can influence the reaction mechanism and, consequently, the anomeric ratio.

    • Temperature: Temperature can have a profound effect on anomeric selectivity. In some cases, higher temperatures have been shown to favor the formation of the α-glycoside.[11]

    • Machine Learning Tools: Consider using predictive models, such as the GlycoPredictor, which can help in selecting the optimal reaction conditions for achieving the desired anomeric selectivity.[7]

Problem: Low or no yield in the formation of the C-C bond for the L-nogalamine linkage.

  • Possible Cause: The chemical formation of the C-aryl glycoside is an energetically demanding reaction.

  • Troubleshooting Steps:

    • Radical-Based Approaches: Explore synthetic strategies that proceed through a glycosyl radical intermediate, mimicking the proposed biosynthetic pathway.

    • Enzymatic Synthesis: This is a promising alternative to chemical synthesis. The use of the non-heme iron and α-ketoglutarate-dependent enzyme SnoK from the this compound biosynthetic pathway has been shown to catalyze this challenging C-C bond formation.[10] This chemoenzymatic approach can be more efficient and selective.

Protecting Group Management

Problem: Unwanted side reactions during the removal of protecting groups.

  • Possible Cause: The deprotection conditions are too harsh or not selective enough, leading to the cleavage of other protecting groups or modification of the core structure.

  • Troubleshooting Steps:

    • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy from the outset. This involves using protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, hydrogenolysis-labile).[6]

    • Milder Deprotection Reagents: For acid-labile groups like Boc, consider using milder acids than TFA if the substrate is sensitive. For base-labile groups like Fmoc, optimize the concentration and type of amine base.

    • Scavengers: During deprotection, reactive intermediates can be formed. The use of scavengers can trap these species and prevent side reactions. For example, during the removal of benzyl-type protecting groups by hydrogenolysis, the addition of a mild acid can prevent re-alkylation.

Purification

Problem: Difficulty in separating the desired this compound analog from closely related impurities.

  • Possible Cause: The impurities may have very similar polarities and chromatographic behavior to the final product.

  • Troubleshooting Steps:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for the purification of this compound analogs.

      • Column Selection: C18 columns are commonly used. For challenging separations, consider columns with different stationary phases (e.g., C8, phenyl-hexyl).

      • Mobile Phase Optimization: A systematic optimization of the mobile phase is crucial. This includes screening different organic modifiers (acetonitrile, methanol), and additives (TFA, formic acid, ammonium acetate) at various pH values. A two-dimensional RP-HPLC protocol, with the first dimension at a neutral pH and the second at an acidic pH, can be highly effective.

    • Flash Chromatography: For the purification of less polar intermediates, flash chromatography on silica gel is often employed. A careful selection of the eluent system is necessary to achieve good separation.

Quantitative Data Summary

Table 1: Yields for Key Synthetic Steps in this compound Analog Synthesis

StepReactionReagents and ConditionsProductYieldReference
AB-Ring Synthesis Esterification and MOM protection1. SOCl₂, MeOH; 2. MOMCl, i-Pr₂NEt, CH₂Cl₂1390% (2 steps)[1]
Boronic ester formation1. i-PrMgCl, THF; 2. B(OMe)₃; 3. Pinacol, H₂SO₄1565% (3 steps)[1]
Benzyne precursor formationTf₂O, pyridine, CH₂Cl₂1082%[1]
Benzyne cycloadditioni-PrMgCl·LiCl, furan, THF1660%[1]
Nogalamine Synthesis Acylation and GlycosidationChiral catalyst, Pd catalyst418:1 α:β anomeric ratio[1][4]
Multi-step conversionLuche reduction, epoxidation, HNMe₂ ring-opening4316% (3 steps)[1][4]

Experimental Protocols

Protocol 1: Synthesis of the AB-Ring Fragment via Benzyne Cycloaddition

  • Esterification and Protection: Commercially available diiodobenzoic acid (12) is esterified using thionyl chloride in methanol. The resulting phenolic hydroxyl group is then protected as a methoxymethyl (MOM) ether using MOMCl and a hindered base like diisopropylethylamine in dichloromethane to afford compound 13 in 90% yield over two steps.[1]

  • Boronic Ester Formation: Compound 13 undergoes a magnesium-halogen exchange with a Grignard reagent, and the resulting arylmagnesium species is trapped with trimethyl borate. After acidic workup and subsequent esterification with pinacol, the boronic ester 15 is obtained in 65% yield over three steps.[1]

  • Benzyne Precursor Synthesis: The remaining hydroxyl group is converted to a triflate using triflic anhydride and pyridine in dichloromethane, yielding the benzyne precursor 10 in 82% yield.[1]

  • Cycloaddition: The benzyne is generated in situ from 10 using a turbo Grignard reagent (i-PrMgCl·LiCl) and trapped with furan to give the oxabenzonorbornadiene 16 in 60% yield.[1]

Protocol 2: Enzymatic Formation of the this compound R C-Glycosidic Moiety

  • Enzyme Immobilization: The glycosyltransferase SnogD and the α-ketoglutarate dependent oxygenase SnoK are immobilized on a suitable resin (e.g., TALON Superflow).

  • Reaction Setup: The immobilized enzymes are incubated with the aglycone acceptor and the TDP-L-rhodosamine donor in a suitable buffer at a controlled temperature (e.g., 4°C).

  • Monitoring and Workup: The reaction progress is monitored by HPLC. Upon completion, the supernatant is collected, and the product is purified by chromatographic methods.

Visualizations

experimental_workflow_ab_ring cluster_start Starting Material cluster_steps Synthetic Steps cluster_products Intermediates & Product start Diiodobenzoic Acid (12) step1 Esterification & MOM Protection start->step1 SOCl₂, MeOH; MOMCl, i-Pr₂NEt prod1 Protected Ester (13) (90% yield) step1->prod1 step2 Boronic Ester Formation prod2 Boronic Ester (15) (65% yield) step2->prod2 step3 Triflation prod3 Benzyne Precursor (10) (82% yield) step3->prod3 step4 Benzyne Cycloaddition prod4 AB-Ring Core (16) (60% yield) step4->prod4 prod1->step2 1. i-PrMgCl 2. B(OMe)₃ 3. Pinacol prod2->step3 Tf₂O, Pyridine prod3->step4 i-PrMgCl·LiCl, Furan troubleshooting_glycosylation cluster_nogalose L-Nogalose (O-glycosylation) cluster_nogalamine L-Nogalamine (C-C and O-glycosylation) start Low Yield in Glycosylation q1 Which glycosylation? start->q1 q2_nogalose Anomeric Mixture? q1->q2_nogalose L-Nogalose q2_nogalamine No C-C bond formation? q1->q2_nogalamine L-Nogalamine a1_nogalose Optimize Glycosyl Donor (e.g., C-2 protecting group) q2_nogalose->a1_nogalose Yes a2_nogalose Screen Promoters/Catalysts (e.g., TMSOTf, NIS/TfOH) q2_nogalose->a2_nogalose Yes a3_nogalose Vary Reaction Temperature q2_nogalose->a3_nogalose Yes a1_nogalamine Attempt Radical-Based Chemical Synthesis q2_nogalamine->a1_nogalamine Yes a2_nogalamine Employ Enzymatic Synthesis (SnoK enzyme) q2_nogalamine->a2_nogalamine Yes protecting_group_strategy pg_strategy Orthogonal Protecting Group Strategy Acid-Labile (e.g., Boc, Trt) Base-Labile (e.g., Fmoc, Ac) Hydrogenolysis-Labile (e.g., Bn, Cbz) deprotection_acid Deprotection with Acid (e.g., TFA, HCl) pg_strategy:acid->deprotection_acid Selectively removes acid-labile groups deprotection_base Deprotection with Base (e.g., Piperidine, NH₃) pg_strategy:base->deprotection_base Selectively removes base-labile groups deprotection_hydro Deprotection by Hydrogenolysis (e.g., H₂, Pd/C) pg_strategy:hydro->deprotection_hydro Selectively removes hydrogenolysis-labile groups

References

Technical Support Center: Purity Validation of Synthesized Nogalamycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the purity of synthesized Nogalamycin derivatives.

General Troubleshooting

Question: My synthesized this compound derivative shows multiple spots on a Thin Layer Chromatography (TLC) plate even after purification. What could be the issue?

Answer: Multiple spots on a TLC plate after purification can indicate several issues. Consider the following troubleshooting steps:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials or intermediates. Re-evaluate your reaction conditions, including reaction time, temperature, and stoichiometry of reagents.

  • Side Reactions: The reaction conditions might be promoting the formation of side products. Consider adjusting the reaction parameters to minimize these. Common side reactions in the synthesis of complex molecules can include epimerization, rearrangement, or degradation.

  • Degradation: Your synthesized derivative might be unstable under the purification or storage conditions. This compound and its analogs can be sensitive to factors like pH, light, and temperature. Ensure your purification and storage methods are appropriate for this class of compounds.

  • Co-eluting Impurities: The chosen TLC solvent system may not be optimal for separating your product from all impurities. Experiment with different solvent systems of varying polarity to achieve better separation.

  • Contamination: Impurities could be introduced from various sources such as reagents, solvents, or glassware.[1][2] Ensure high-purity starting materials and clean equipment are used.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: I am seeing unexpected peaks in my HPLC chromatogram. How do I identify them?

Answer: Unexpected peaks in an HPLC chromatogram can be attributed to several factors. Here is a systematic approach to identify them:

  • Analyze Peak Characteristics:

    • Retention Time: Compare the retention times of the unexpected peaks with those of your starting materials and known potential byproducts.

    • Peak Shape: Poor peak shape (e.g., tailing or fronting) can sometimes indicate co-elution with an impurity.

  • Inject a Blank: Run a blank injection (mobile phase only) to check for ghost peaks, which can arise from contaminants in the HPLC system or mobile phase.

  • Spike with Starting Material: Inject a sample spiked with a small amount of your starting material to see if any of the unexpected peaks increase in area, confirming the presence of unreacted starting material.

  • LC-MS Analysis: If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This is a powerful tool for identifying impurities by comparing their molecular weights to potential side products or degradation products.

  • Fraction Collection and NMR: If the impurity peak is significant, you can collect the fraction corresponding to that peak and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.

Question: My HPLC peaks for the this compound derivative are broad or tailing. What should I do?

Answer: Peak broadening or tailing in HPLC can be caused by a variety of issues. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Column Overload Decrease the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte. For amine-containing compounds like this compound derivatives, a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) can improve peak shape.
Poor Sample Solubility Ensure your sample is fully dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Secondary Interactions with Silica For basic compounds, interactions with residual silanol groups on the silica-based column can cause tailing. Using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase can help.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Question: My ¹H NMR spectrum shows more signals than expected for my synthesized this compound derivative. How can I determine if these are impurities?

Answer: Extra signals in an ¹H NMR spectrum are a common indication of impurities. Here's how to approach this:

  • Integration: Compare the integration of the unexpected signals to the signals of your product. Small integrals may indicate minor impurities.

  • Comparison with Starting Material Spectra: Compare the spectrum of your product with the spectra of your starting materials. This will help you identify any unreacted starting materials.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.[3] These experiments help in assigning all the protons and carbons of your desired product, making it easier to identify signals that do not belong.

  • Known Impurity Chemical Shifts: If you have an idea of potential impurities (e.g., from side reactions or degradation), you can look for their characteristic chemical shifts in the literature or spectral databases.

  • Sample Purity: Ensure your NMR solvent is of high purity and that your NMR tube is clean to avoid signals from contaminants.

Question: How can I use NMR to quantify the purity of my sample?

Answer: Quantitative NMR (qNMR) can be a powerful tool for determining purity. The basic principle involves comparing the integral of a signal from your compound to the integral of a signal from a certified internal standard of known concentration. By knowing the number of protons contributing to each signal and the molecular weights of your compound and the standard, you can calculate the purity of your sample.

Mass Spectrometry (MS) Troubleshooting

Question: My mass spectrum shows ions at m/z values that do not correspond to my expected product. What could they be?

Answer: Unexpected ions in a mass spectrum can be due to impurities, adducts, or fragmentation.

  • Impurities: These will appear as distinct molecular ions ([M+H]⁺, [M+Na]⁺, etc.) at different m/z values than your product. These could be unreacted starting materials, byproducts, or degradation products.

  • Adducts: It is common in electrospray ionization (ESI) to see adducts with ions from the mobile phase or buffer, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). These will appear at m/z values higher than your protonated molecule ([M+H]⁺).

  • In-source Fragmentation: The conditions in the ion source can sometimes cause the molecule to fragment. For anthracyclines, a common fragmentation is the loss of the sugar moieties.[4]

  • Isotopes: Remember to consider the isotopic distribution of your molecule. You will see a series of peaks corresponding to the different isotopic compositions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This is a general method that should be optimized for your specific this compound derivative.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient: A typical gradient might be from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength where the this compound chromophore absorbs (e.g., 254 nm and a wavelength near the absorption maximum of the anthracycline core).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[3]

  • Experiments:

    • ¹H NMR: To observe the proton signals.

    • ¹³C NMR: To observe the carbon signals.

    • COSY: To identify proton-proton correlations.

    • HSQC: To identify direct proton-carbon correlations.

    • HMBC: To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different parts of the molecule.[3]

Mass Spectrometry (MS)
  • Ionization Technique: Electrospray Ionization (ESI) is well-suited for analyzing this compound derivatives.[4][5]

  • Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms, such as the amino sugar of this compound.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can help in confirming the elemental composition.

  • Sample Infusion: The sample can be introduced directly via a syringe pump or through an LC-MS system.

Purity Validation Workflow

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesized_Product Synthesized this compound Derivative Initial_Purification Initial Purification (e.g., Column Chromatography) Synthesized_Product->Initial_Purification TLC TLC Analysis Initial_Purification->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry NMR->MS Purity_Check Purity > 95%? MS->Purity_Check Further_Purification Further Purification Required Purity_Check->Further_Purification No Pure_Product Pure Product for Further Use Purity_Check->Pure_Product Yes Further_Purification->Initial_Purification Re-purify

Caption: A typical workflow for the purity validation of a synthesized this compound derivative.

Common Impurities and Their Identification

This diagram illustrates a logical approach to identifying common types of impurities.

Impurity_Identification Start Unexpected Peak in Analytical Data (HPLC, NMR, MS) Check_Starting_Material Does it match starting material data? Start->Check_Starting_Material Identify_SM Identified as Unreacted Starting Material Check_Starting_Material->Identify_SM Yes Check_Degradation Is it a known degradation product (e.g., aglycone)? Check_Starting_Material->Check_Degradation No Identify_Degradation Identified as Degradation Product Check_Degradation->Identify_Degradation Yes Check_Side_Product Does MS data suggest a plausible side reaction? Check_Degradation->Check_Side_Product No Identify_Side_Product Potential Side Product - Requires Further Structural Elucidation (2D NMR) Check_Side_Product->Identify_Side_Product Yes Check_Reagent Could it be a residual reagent or catalyst? Check_Side_Product->Check_Reagent No Identify_Reagent Identified as Reagent/Catalyst Residue Check_Reagent->Identify_Reagent Yes Unknown Unknown Impurity - Requires Isolation and Full Characterization Check_Reagent->Unknown No

Caption: A decision tree for identifying the source of impurities in a synthesized this compound derivative.

References

Technical Support Center: Optimizing HPLC Separation of Nogalamycin and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Nogalamycin and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point for developing a separation method for this compound, an anthracycline antibiotic, is to use a reversed-phase C18 column with a gradient elution. The mobile phase can consist of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol.[1][2] Monitoring the elution at a wavelength where this compound has significant absorbance, typically in the UV-Vis range, is recommended.

Q2: How can I improve the resolution between this compound and its closely related impurities?

A2: To enhance resolution, you can optimize several parameters.[3][4] Consider adjusting the mobile phase composition, such as the organic solvent percentage and the pH of the aqueous phase.[5] Modifying the gradient slope, flow rate, and column temperature can also significantly impact selectivity and resolution.[2][4] Experimenting with different stationary phases (e.g., C8, Phenyl-Hexyl) may also provide better separation.

Q3: What are the common causes of peak tailing for a compound like this compound?

A3: Peak tailing for polar and ionizable compounds like this compound can be caused by several factors.[6][7] These include secondary interactions with the stationary phase, column overload, or using an inappropriate mobile phase pH that leads to the presence of multiple ionic forms of the analyte.

Q4: How can I troubleshoot high backpressure in my HPLC system during this compound analysis?

A4: High backpressure is a common issue in HPLC and can stem from blockages in the system.[3][8] Start by checking for clogged frits, filters, or guard columns.[8] Ensure that the mobile phase is properly filtered and degassed. If the pressure remains high, the column itself may be contaminated or blocked, requiring a washing step or replacement.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Symptom: Asymmetrical peaks, with a "tail" or "front" extending from the main peak.

  • Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Add a competitive base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase if possible.
Issue 2: Inconsistent Retention Times
  • Symptom: The time it takes for this compound or its impurities to elute from the column varies between injections.

  • Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[7]
Pump Malfunction Check for leaks, air bubbles in the pump, or worn pump seals.[3]
Temperature Variations Use a column oven to maintain a consistent column temperature.[7]
Issue 3: Baseline Noise or Drift
  • Symptom: The baseline on the chromatogram is not stable, showing noise or a gradual upward or downward drift.

  • Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[7][8]
Air Bubbles in the System Degas the mobile phase thoroughly.[3][8] Purge the pump to remove any trapped air.
Detector Lamp Issue Check the detector lamp's age and intensity. Replace if necessary.
Column Bleed Use a column that is stable under the chosen mobile phase conditions and temperature.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound

This protocol provides a systematic approach to developing a robust HPLC method for the separation of this compound and its impurities.

  • Column Selection: Start with a standard reversed-phase column, such as a C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 20% B

      • 26-30 min: 20% B (re-equilibration)

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase modifiers (e.g., formic acid, phosphate buffer), and temperature to improve resolution and peak shape.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time and Resolution
pHThis compound Retention Time (min)Impurity 1 Retention Time (min)Resolution (this compound/Impurity 1)
2.512.511.81.8
3.013.212.71.5
3.514.113.81.1
Table 2: Influence of Column Temperature on Peak Asymmetry
Temperature (°C)This compound Peak AsymmetryImpurity 1 Peak Asymmetry
251.51.6
301.21.3
351.11.1

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Times? peak_shape->retention_time No check_overload Check for Column Overload peak_shape->check_overload Yes baseline Baseline Issues? retention_time->baseline No equilibrate Ensure Proper Equilibration retention_time->equilibrate Yes end Problem Resolved baseline->end No check_solvents Use High-Purity Solvents baseline->check_solvents Yes adjust_ph Adjust Mobile Phase pH check_overload->adjust_ph check_solvent Check Sample Solvent adjust_ph->check_solvent check_solvent->end check_mobile_phase Check Mobile Phase Prep equilibrate->check_mobile_phase check_pump Inspect Pump check_mobile_phase->check_pump check_pump->end degas Degas Mobile Phase check_solvents->degas check_detector Check Detector Lamp degas->check_detector check_detector->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

Method_Development_Flowchart start Define Separation Goals select_column Select Column & Stationary Phase start->select_column select_mobile_phase Select Mobile Phase System select_column->select_mobile_phase initial_run Perform Initial Gradient Run select_mobile_phase->initial_run evaluate Evaluate Chromatogram (Resolution, Peak Shape) initial_run->evaluate optimize Optimize Parameters (Gradient, Temp, pH) evaluate->optimize Needs Improvement validate Validate Method evaluate->validate Acceptable optimize->evaluate end Method Finalized validate->end

Caption: A flowchart outlining the HPLC method development process.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Nogalamycin vs. Menogaril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two related anthracycline antibiotics, Nogalamycin and its derivative, Menogaril. By presenting supporting experimental data, detailed methodologies, and visual representations of their molecular interactions, this document aims to be a valuable resource for researchers in oncology and pharmacology.

Introduction

This compound, an anthracycline antibiotic produced by Streptomyces nogalater, and its synthetic analog, Menogaril, both exhibit potent antitumor activity.[1][2] Despite their structural similarities, their mechanisms of action diverge significantly, leading to different cellular effects and potential therapeutic applications. This guide will dissect these differences, focusing on their interactions with DNA, their effects on topoisomerase enzymes, and their overall impact on cellular processes.

Core Mechanisms of Action: A Tale of Two Anthracyclines

The primary cellular target for both this compound and Menogaril is DNA, yet the nature and consequences of this interaction differ markedly.

This compound: A Classic Intercalator with a Twist

This compound functions primarily as a DNA intercalator.[1][3] Its unique dumbbell-shaped structure, with bulky substituents on both ends of its planar chromophore, allows it to thread between the base pairs of the DNA double helix.[3] This intercalation process requires significant conformational changes in both the drug and the DNA, leading to a stable complex.[3] X-ray crystallography studies have shown that this compound preferentially intercalates at CpG steps.[3] While hydrogen bonding interactions do not suggest strong sequence specificity, some studies indicate a preference for adenine and thymine-rich regions.[3][4]

A key feature of this compound's mechanism is its differential effect on topoisomerase enzymes. It has been shown to be a potent poison of topoisomerase I, while having no significant effect on topoisomerase II.[5][6] This leads to a greater inhibition of RNA synthesis compared to DNA synthesis.[5] this compound is cytotoxic to cells in all phases of the cell cycle, but it exhibits a pronounced lethality towards cells in the S-phase.[5][7]

Menogaril: Beyond Intercalation to Topoisomerase II Poisoning

Menogaril, which lacks the nogalose sugar moiety of this compound, displays a more complex mechanism of action.[5] While it does interact with DNA, its binding affinity is weaker compared to other anthracyclines like doxorubicin.[2][8] The interaction is described as being different from classical intercalation and results in significant DNA cleavage.[2][8]

The defining characteristic of Menogaril's mechanism is its role as a topoisomerase II poison.[5][6][9] It stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the DNA is cut.[9] This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis. Unlike its parent compound, Menogaril does not inhibit topoisomerase I.[6][9] This targeted action on topoisomerase II results in a stronger inhibition of DNA synthesis over RNA synthesis.[5] Menogaril is cytotoxic to cells across all phases of the cell cycle.[5] Additionally, some studies have reported that Menogaril can inhibit the polymerization of tubulin, suggesting a potential secondary mechanism of action.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the biochemical activities of this compound and Menogaril.

ParameterThis compoundMenogarilReference
Primary Target DNA Intercalation, Topoisomerase ITopoisomerase II[3][5][6]
Topoisomerase I Inhibition Potent InhibitorNo significant inhibition[5][6]
Topoisomerase II Inhibition No significant inhibitionPotent Inhibitor (stabilizes cleavable complex)[5][6][9]
Effect on Macromolecule Synthesis Greater inhibition of RNA synthesisGreater inhibition of DNA synthesis[5]
Cell Cycle Specificity Most lethal to S-phase cellsCytotoxic to all phases[5][7]
DNA Binding Affinity HighWeaker than doxorubicin[2][8]
Secondary Mechanism -Inhibition of tubulin polymerization[2][8]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and mechanisms of this compound and Menogaril.

Nogalamycin_Mechanism cluster_this compound This compound cluster_dna DNA Interaction cluster_topoI Topoisomerase I Pathway cluster_rna RNA Synthesis This compound This compound Intercalation Intercalation at CpG sites This compound->Intercalation TopoI Topoisomerase I This compound->TopoI DNA DNA Intercalation->DNA DNA_Conformation_Change DNA Conformational Change Intercalation->DNA_Conformation_Change RNA_Polymerase RNA Polymerase Intercalation->RNA_Polymerase Blocks transcription TopoI_Inhibition Inhibition of Re-ligation TopoI->TopoI_Inhibition Poisoning SSB Single-Strand Breaks TopoI_Inhibition->SSB RNA_Synthesis_Inhibition Inhibition of RNA Synthesis RNA_Polymerase->RNA_Synthesis_Inhibition

Caption: Mechanism of action of this compound.

Menogaril_Mechanism cluster_menogaril Menogaril cluster_dna_interaction DNA Interaction cluster_topoII Topoisomerase II Pathway cluster_dna_synthesis DNA Synthesis cluster_tubulin Cytoskeletal Interaction Menogaril Menogaril DNA_Binding Weak DNA Binding Menogaril->DNA_Binding TopoII Topoisomerase II Menogaril->TopoII Tubulin Tubulin Menogaril->Tubulin DNA_Cleavage Induces DNA Cleavage DNA_Binding->DNA_Cleavage Cleavable_Complex Stabilization of Cleavable Complex TopoII->Cleavable_Complex Poisoning DSB Double-Strand Breaks Cleavable_Complex->DSB DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DSB->DNA_Synthesis_Inhibition DNA_Polymerase DNA Polymerase Tubulin_Polymerization_Inhibition Inhibition of Polymerization Tubulin->Tubulin_Polymerization_Inhibition

Caption: Mechanism of action of Menogaril.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanisms of action of this compound and Menogaril.

DNA Intercalation Assay (e.g., Fluorescence Polarization)
  • Objective: To determine the DNA binding and intercalation properties of the compounds.

  • Principle: This competitive assay measures the displacement of a fluorescent DNA intercalator (e.g., acridine orange) by the test compound (this compound or Menogaril). The change in fluorescence polarization is proportional to the amount of displaced probe, which reflects the DNA binding affinity of the test compound.

  • Methodology:

    • A solution of a defined DNA polymer (e.g., calf thymus DNA) is incubated with a fluorescent probe like acridine orange until equilibrium is reached.

    • Increasing concentrations of this compound or Menogaril are added to the solution.

    • The fluorescence polarization is measured at each concentration using a fluorometer.

    • The data is used to calculate the relative DNA-binding capacity of the compounds.[4]

Topoisomerase II Inhibition Assay (e.g., Decatenation Assay)
  • Objective: To assess the inhibitory effect of the compounds on topoisomerase II activity.

  • Principle: Topoisomerase II can unlink, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA). The inhibition of this activity by a drug can be visualized by agarose gel electrophoresis.

  • Methodology:

    • Purified DNA topoisomerase II is incubated with kDNA in the presence of ATP and varying concentrations of Menogaril or this compound.

    • The reaction is stopped, and the products are separated by agarose gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

    • Inhibition of decatenation is observed as the persistence of the high-molecular-weight kDNA network and a decrease in the amount of decatenated minicircles. The IC50 value, the concentration of the drug that inhibits 50% of the enzyme activity, can be determined.[9]

Cleavable Complex Formation Assay
  • Objective: To determine if a compound stabilizes the topoisomerase II-DNA cleavable complex.

  • Principle: This assay detects the covalent complexes formed between topoisomerase II and DNA that are stabilized by topoisomerase II poisons.

  • Methodology:

    • A radiolabeled DNA substrate is incubated with purified topoisomerase II in the presence of the test compound.

    • The reaction is stopped by the addition of a denaturing agent (e.g., SDS) and a proteinase (e.g., proteinase K).

    • The DNA is then analyzed by agarose gel electrophoresis and autoradiography.

    • An increase in the amount of linearized DNA indicates the stabilization of the cleavable complex.[9]

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

  • Principle: Assays like the MTT or MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with a range of concentrations of this compound or Menogaril for a specified period (e.g., 48-72 hours).

    • A reagent (MTT or MTS) is added to the wells, and the cells are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

    • The absorbance of the formazan product is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

This compound and Menogaril, despite their close structural relationship, exhibit distinct mechanisms of action that underscore the subtle structure-activity relationships governing drug-target interactions. This compound acts as a potent DNA intercalator and topoisomerase I poison, leading to a preferential inhibition of RNA synthesis. In contrast, Menogaril functions primarily as a topoisomerase II poison, stabilizing the cleavable complex and causing double-strand DNA breaks, which results in a greater inhibition of DNA synthesis. The additional observation of tubulin polymerization inhibition by Menogaril suggests a multifaceted mechanism that may contribute to its overall cytotoxicity.

Understanding these mechanistic differences is crucial for the rational design of new anticancer agents and for the development of targeted therapeutic strategies. The experimental approaches outlined in this guide provide a framework for the continued investigation and characterization of novel DNA-interactive and topoisomerase-targeting compounds.

References

Comparative analysis of the sequence specificity of Nogalamycin and other anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

Downstream Cellular Consequences of Anthracycline-DNA Interaction

The sequence-specific binding of anthracyclines to DNA is the initiating event in a cascade of cellular responses that ultimately lead to cell death. A primary mechanism involves the interference with the function of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. Anthracyclines stabilize the transient covalent complex formed between topoisomerase II and DNA, which results in the accumulation of DNA double-strand breaks. This DNA damage, coupled with the direct obstruction of DNA and RNA polymerases by the intercalated drug, triggers cell cycle arrest and activates apoptotic pathways.

Conclusion

The DNA sequence specificity of anthracyclines is a critical determinant of their biological activity. Nogalamycin, with its preference for alternating purine-pyrimidine sequences, stands apart from other clinically important anthracyclines like doxorubicin and daunorubicin, which favor 5'-CA sites. This comparative analysis, grounded in established experimental methodologies, underscores the importance of understanding these molecular interactions. For researchers and drug development professionals, a deeper knowledge of the principles governing sequence recognition can pave the way for the rational design of new anticancer agents with improved efficacy and reduced off-target toxicity. The continued application of techniques like DNase I footprinting and isothermal titration calorimetry will be instrumental in elucidating the nuanced interactions of existing and novel DNA-targeting compounds.

Validating Nogalamycin as a topoisomerase I poison and not a topoisomerase II poison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nogalamycin's activity, establishing it as a topoisomerase I poison while demonstrating its lack of activity against topoisomerase II. This is contrasted with the activity of Menogaril, a known topoisomerase II poison. This guide includes supporting experimental data, detailed methodologies for key assays, and visualizations to clarify experimental workflows and mechanisms of action.

Executive Summary

This compound is an anthracycline antibiotic that exhibits its cytotoxic effects through the poisoning of topoisomerase I, an essential enzyme in DNA replication and transcription. Experimental evidence confirms that this compound stabilizes the topoisomerase I-DNA cleavage complex, leading to single-strand DNA breaks and ultimately cell death. Crucially, this compound does not exhibit the same poisoning effect on topoisomerase II. This selectivity is a key characteristic that differentiates it from other anthracyclines, such as Menogaril, which is a potent topoisomerase II poison with negligible activity against topoisomerase I. The differential activity of these compounds highlights the subtle structural determinants that can dictate target specificity.

Data Presentation: this compound vs. Alternatives

The following table summarizes the quantitative data from in vitro enzymatic assays, comparing the inhibitory activities of this compound and Menogaril against human topoisomerase I and topoisomerase II.

CompoundTarget EnzymeAssayEndpointResultReference
This compound Topoisomerase IDNA Relaxation/CleavagePoisoningActive [1][2]
Topoisomerase IIDNA DecatenationPoisoningInactive [1][2]
Menogaril Topoisomerase INot specifiedInhibitionInactive at concentrations up to 400 µM
Topoisomerase IIDNA DecatenationIC5010 µM

Experimental Protocols

Detailed methodologies for the key experiments used to differentiate topoisomerase I and II poisons are provided below.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. A topoisomerase I poison will inhibit this relaxation.

Materials:

  • Purified human topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.

  • This compound and control compounds

  • Stop Solution/Loading Dye: 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, and 50% glycerol.

  • Agarose gel (1%) containing ethidium bromide

  • TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound or control compounds.

  • Initiate the reaction by adding purified topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualize the DNA bands under UV light and quantify the percentage of supercoiled and relaxed DNA to determine the extent of inhibition.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of topoisomerase II to decatenate, or unlink, catenated kinetoplast DNA (kDNA). A topoisomerase II poison will inhibit this process.

Materials:

  • Purified human topoisomerase II

  • Kinetoplast DNA (kDNA)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT, and 30 µg/ml BSA.

  • This compound, Menogaril, and other control compounds

  • Stop Solution/Loading Dye: 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, and 50% glycerol.

  • Agarose gel (1%) containing ethidium bromide

  • TAE buffer

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA (e.g., 200 ng), and a range of concentrations of the test compound (this compound, Menogaril).

  • Add purified topoisomerase II to each reaction mixture to start the decatenation process.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis to separate the decatenated DNA minicircles from the catenated kDNA network.

  • Visualize the DNA under UV light. The amount of decatenated DNA is inversely proportional to the inhibitory activity of the compound.

DNA Cleavage Assay

This assay directly visualizes the formation of the covalent enzyme-DNA complex (cleavage complex) stabilized by topoisomerase poisons.

Materials:

  • Purified topoisomerase I or II

  • Radiolabeled DNA substrate (e.g., 32P-end-labeled linear DNA)

  • Reaction Buffer (specific to the enzyme being tested)

  • Test compounds (this compound, Menogaril)

  • SDS and Proteinase K

  • Denaturing polyacrylamide gel

  • Sequencing gel loading buffer

Procedure:

  • Incubate the radiolabeled DNA substrate with purified topoisomerase I or II in the presence of varying concentrations of the test compound.

  • After incubation (e.g., 37°C for 30 minutes), add SDS to a final concentration of 1% to dissociate the enzyme from non-covalently bound DNA.

  • Add Proteinase K to digest the topoisomerase that is covalently bound to the DNA, leaving a small peptide attached to the DNA at the cleavage site.

  • Denature the DNA samples by heating in sequencing gel loading buffer.

  • Separate the DNA fragments on a denaturing polyacrylamide gel.

  • Visualize the radiolabeled DNA fragments by autoradiography. The intensity of the cleavage bands corresponds to the amount of stabilized cleavage complex.

Visualizations

Signaling Pathway of this compound Action

Nogalamycin_Mechanism This compound This compound Cleavage_Complex Topoisomerase I- DNA Cleavage Complex This compound->Cleavage_Complex Stabilizes DNA DNA DNA->Cleavage_Complex TopoI Topoisomerase I TopoI->Cleavage_Complex Religation DNA Religation (Blocked) Cleavage_Complex->Religation Inhibits SSB Single-Strand DNA Breaks Cleavage_Complex->SSB Replication_Fork Replication Fork SSB->Replication_Fork Collision with DSB Double-Strand DNA Breaks Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of this compound as a Topoisomerase I Poison.

Experimental Workflow for Differentiating Topoisomerase Poisons

Experimental_Workflow cluster_assays In Vitro Enzymatic Assays cluster_validation Mechanism Validation Relaxation Topoisomerase I DNA Relaxation Assay Result_TopoI Result_TopoI Relaxation->Result_TopoI Inhibition? Yes -> Topo I Inhibitor Decatenation Topoisomerase II DNA Decatenation Assay Result_TopoII Result_TopoII Decatenation->Result_TopoII Inhibition? Yes -> Topo II Inhibitor Cleavage DNA Cleavage Assay Final_Classification Final_Classification Cleavage->Final_Classification Stabilizes Cleavage Complex? Yes -> Topoisomerase Poison Test_Compound Test Compound (e.g., this compound) Test_Compound->Relaxation Test_Compound->Decatenation Result_TopoI->Cleavage Confirm Poisoning Mechanism Result_TopoII->Cleavage Confirm Poisoning Mechanism

Caption: Workflow for identifying and classifying topoisomerase poisons.

References

Navigating Nogalamycin's Resistance Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the battle against cancer, understanding the nuances of drug resistance is paramount. This guide provides a comprehensive comparison of the cross-resistance profiles of nogalamycin, a potent anthracycline antibiotic, with other key anticancer agents. Through the presentation of experimental data, detailed protocols, and visual workflows, this document aims to equip scientists with the knowledge to inform novel therapeutic strategies and overcome the challenge of multidrug resistance.

This compound, an anthracycline antibiotic, exerts its cytotoxic effects primarily through DNA intercalation and the inhibition of topoisomerase I.[1] This mechanism of action distinguishes it from some other well-known anthracyclines, such as doxorubicin, which primarily target topoisomerase II. This fundamental difference is a key determinant of its cross-resistance patterns with other chemotherapeutic agents.

Unraveling Cross-Resistance: A Data-Driven Comparison

To quantify the extent of cross-resistance, the half-maximal inhibitory concentration (IC50) is a critical metric. The following tables summarize the IC50 values of this compound and other anticancer agents in sensitive and drug-resistant cancer cell lines, providing a clear picture of their comparative efficacy.

Table 1: Cross-Resistance of Adriamycin-Resistant P388 Leukemia Cells

CompoundP388 (Sensitive) IC50 (ng/mL)P388/ADR (Adriamycin-Resistant) IC50 (ng/mL)Resistance Factor
This compound 2.5 150 60
Adriamycin151,500100
Daunomycin8800100
Menogaril5500100
Vincristine2200100
Actinomycin D0.550100

Data sourced from Bhuyan et al., 1983.

Table 2: Differential Cross-Resistance in Topoisomerase II-Resistant Cells

CompoundCEM (Sensitive)CEM/VM-1 (Topoisomerase II-Resistant)Cross-Resistance
This compound SensitiveSensitive No
MenogarilSensitiveResistantYes
Etoposide (VM-26)SensitiveResistantYes

Data sourced from Liu et al., 1997.[2]

The data clearly indicates that while adriamycin-resistant P388 cells exhibit significant cross-resistance to this compound, the mechanism of resistance is not solely dependent on topoisomerase II alterations. The CEM/VM-1 cells, which are resistant to the topoisomerase II inhibitor etoposide, remain sensitive to this compound, highlighting its distinct mechanism of action.[2]

The Molecular Culprits: Mechanisms of Resistance

The development of resistance to anticancer drugs is a multifactorial process. For this compound and other anthracyclines, several key mechanisms have been identified:

  • ATP-Binding Cassette (ABC) Transporters: Overexpression of efflux pumps like P-glycoprotein (ABCB1) is a common mechanism of multidrug resistance (MDR).[3][4] These transporters actively pump chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy. While direct evidence for this compound as a P-glycoprotein substrate is still emerging, the high cross-resistance observed in adriamycin-resistant cells, which are known to overexpress P-glycoprotein, strongly suggests its involvement.

  • Topoisomerase Alterations: As demonstrated, this compound's activity is dependent on topoisomerase I.[1][2] Therefore, mutations or altered expression of topoisomerase I could potentially confer resistance. Conversely, resistance to topoisomerase II inhibitors does not necessarily translate to this compound resistance.[2]

  • Signaling Pathway Dysregulation: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and drug resistance.[5][6][7][8][9] Aberrant activation of this pathway can promote resistance to various chemotherapeutic agents, including anthracyclines. While the specific role of the PI3K/Akt pathway in this compound resistance requires further investigation, its established role in general drug resistance makes it a key area of interest.

Experimental Corner: Protocols for Resistance Studies

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of IC50 Values using a Cytotoxicity Assay

This protocol outlines the steps to determine the concentration of a compound that inhibits 50% of cell growth.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • Anticancer agents (this compound, Doxorubicin, etc.)

  • 96-well plates

  • MTT or resazurin-based cell viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the anticancer agents in complete culture medium. Remove the existing medium from the wells and add the drug dilutions. Include a vehicle control (medium with the highest concentration of the drug solvent).

  • Incubation: Incubate the plates for a period that allows for cell doubling (typically 48-72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for P-glycoprotein Expression

This protocol describes the detection and quantification of P-glycoprotein in cell lysates.

Materials:

  • Cancer cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-glycoprotein (e.g., C219 or C494)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against P-glycoprotein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Pathways of Resistance

To better understand the complex interplay of factors leading to drug resistance, the following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways.

Experimental_Workflow_IC50 cluster_cell_prep Cell Preparation cluster_treatment Drug Treatment cluster_incubation_viability Incubation & Viability cluster_analysis Data Analysis start Seed Cells in 96-well Plate adhere Allow Cells to Adhere start->adhere prep_drugs Prepare Serial Drug Dilutions treat Add Drug Dilutions to Cells prep_drugs->treat incubate Incubate for 48-72h treat->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Measure Absorbance/Fluorescence add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for Determining IC50 Values.

Pgp_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (ABCB1) Drug Anticancer Drug (e.g., this compound) Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binding DNA DNA Drug->DNA Intercalation/ Topoisomerase I Inhibition ATP ATP ATP->Pgp Hydrolysis

Caption: P-glycoprotein Mediated Drug Efflux.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt/mTOR Signaling Pathway.

References

A Comparative Analysis of the Cardiotoxic Profiles of Nogalamycin and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cardiotoxicity of two anthracycline antibiotics: Nogalamycin and the widely used chemotherapeutic agent, Doxorubicin. While both compounds exhibit potent anti-neoplastic activity, their distinct mechanisms of action suggest potential differences in their cardiac safety profiles. This comparison aims to equip researchers with the necessary data and experimental context to inform future drug development and cardiotoxicity studies.

Executive Summary

Doxorubicin is a cornerstone of many chemotherapy regimens, but its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure.[1] This toxicity is primarily attributed to its interaction with topoisomerase IIβ in cardiomyocytes, leading to DNA damage, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[2]

This compound, another anthracycline, presents a potentially divergent cardiotoxic profile due to its primary mechanism of action as a topoisomerase I inhibitor. This fundamental difference in molecular targets within cardiac cells may translate to a reduced propensity for the cascade of events that lead to Doxorubicin-induced cardiac damage. However, direct comparative studies on the cardiotoxicity of this compound are limited. Insights can be drawn from its analog, Menogaril (7-con-O-Methylnogarol), which has demonstrated significantly lower cardiotoxicity than Doxorubicin in preclinical models.[3]

This guide synthesizes the available preclinical data, outlines the experimental methodologies used to assess cardiotoxicity, and visualizes the distinct signaling pathways implicated in the cardiotoxic effects of these two agents.

Quantitative Data Comparison

Table 1: In Vivo Cardiotoxicity Comparison

ParameterDoxorubicinMenogaril (this compound Analog)Animal ModelReference
Cumulative Dose Inducing Cardiomyopathy 222-277 mg/m² (leading to congestive heart failure and death)Minimal evidence of cardiotoxicity at ≤ 1319 mg/m². Mild to marked lesions at 2640-3700 mg/m². No deaths from cardiotoxicity.Rabbit[3]
Potency in Inducing Cardiotoxicity ~15-fold more potent than MenogarilLess than one-fifteenth as potent as DoxorubicinRabbit[3]
Effect on Left Ventricular Ejection Fraction (LVEF) Significant dose-dependent reduction. A pooled mean decline of 5.4% was observed in patients.[1][4]No significant changes in ejection fractions at cumulative doses > 1,400 mg/m² in a Phase I clinical trial.Human (Phase I)[5]
Cardiac Troponin T (cTnT) Levels Significant elevation in plasma, indicating cardiac injury.[6]Data not available for this compound or Menogaril.Rabbit[6]

Table 2: In Vitro Cytotoxicity in Cardiomyocytes

ParameterDoxorubicinThis compound/MenogarilCell LineReference
IC50 (Cell Viability) Concentration-dependent cytotoxicity observed in H9c2 and hiPSC-CMs.Data not available for this compound. Menogaril showed cytotoxicity in tumor cell lines, but specific cardiomyocyte IC50 is not reported.H9c2, hiPSC-CMs[7][8]
Induction of Apoptosis Induces apoptosis in cardiomyocytes.Data not available for this compound in cardiomyocytes.H9c2[8]
Reactive Oxygen Species (ROS) Generation Significant increase in ROS production in cardiomyocytes.[9][10]Data not available for this compound in cardiomyocytes.Cardiomyocytes[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cardiotoxicity studies. Below are summaries of key experimental protocols employed in the assessment of Doxorubicin and could be adapted for this compound.

In Vivo Chronic Cardiotoxicity Model (Rabbit)
  • Animal Model: New Zealand White rabbits are commonly used due to their sensitivity to anthracycline-induced cardiomyopathy.[3][11]

  • Dosing Regimen: Drugs are administered intravenously, typically twice weekly, for an extended period (e.g., 12-24 weeks) to mimic chronic clinical exposure.[3] Doses are calculated based on body surface area (mg/m²).

  • Cardiotoxicity Assessment:

    • Histopathology: Heart tissue is collected at the end of the study, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for characteristic signs of anthracycline-induced cardiotoxicity, including myocyte vacuolization, myofibrillar loss, and fibrosis.[3]

    • Cardiac Biomarkers: Blood samples are collected periodically to measure levels of cardiac troponins (cTnT or cTnI), which are sensitive indicators of myocardial injury.[6]

    • Echocardiography: Left ventricular ejection fraction (LVEF) and other cardiac function parameters are measured at baseline and at regular intervals to monitor for drug-induced decline in cardiac performance.[1]

In Vitro Cardiomyocyte Cytotoxicity Assay
  • Cell Lines:

    • H9c2 cells: A rat cardiomyoblast cell line commonly used for initial screening of cardiotoxic potential.[8]

    • Human induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): A more clinically relevant model that recapitulates human cardiomyocyte physiology.[12][13]

  • Experimental Procedure:

    • Cell Culture: Cardiomyocytes are seeded in multi-well plates and allowed to form a confluent, beating monolayer.

    • Drug Exposure: Cells are incubated with a range of concentrations of the test compound (e.g., Doxorubicin or this compound) for a defined period (e.g., 24, 48, or 72 hours).

    • Cytotoxicity Assessment:

      • MTT or WST-1 Assay: To quantify cell viability by measuring mitochondrial metabolic activity.

      • LDH Assay: To measure the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

      • Apoptosis Assays: Using methods like TUNEL staining or caspase activity assays to detect programmed cell death.

  • Reactive Oxygen Species (ROS) Measurement:

    • Intracellular ROS levels are quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Signaling Pathways and Mechanisms of Cardiotoxicity

The differential cardiotoxicity of Doxorubicin and this compound can be attributed to their distinct molecular targets and the downstream signaling pathways they activate.

Doxorubicin-Induced Cardiotoxicity Pathway

Doxorubicin's cardiotoxicity is a multifactorial process primarily initiated by its interaction with Topoisomerase IIβ in cardiomyocytes. This interaction leads to the formation of a stable ternary complex with DNA, resulting in DNA double-strand breaks. This DNA damage triggers a cascade of detrimental events, including the activation of p53, leading to apoptosis. Furthermore, Doxorubicin redox cycling and its interference with mitochondrial iron metabolism lead to a massive increase in reactive oxygen species (ROS) . This oxidative stress damages cellular components, including lipids, proteins, and mitochondrial DNA, leading to mitochondrial dysfunction, impaired ATP production, and further amplification of the apoptotic signaling.

Doxorubicin_Cardiotoxicity Doxorubicin Doxorubicin TopIIb Topoisomerase IIβ Doxorubicin->TopIIb Mitochondria Mitochondrial Dysfunction Doxorubicin->Mitochondria Iron metabolism disruption Redox_Cycling Redox Cycling Doxorubicin->Redox_Cycling DNA_Damage DNA Double-Strand Breaks TopIIb->DNA_Damage Forms ternary complex p53 p53 Activation DNA_Damage->p53 Apoptosis Cardiomyocyte Apoptosis p53->Apoptosis ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Mitochondria->Apoptosis Cytochrome c release ROS->Mitochondria Damages mtDNA, proteins, lipids ROS->Apoptosis Redox_Cycling->ROS

Doxorubicin-induced cardiotoxicity signaling cascade.
Postulated this compound Cardiotoxicity Pathway

This compound primarily acts as a Topoisomerase I inhibitor . In contrast to Doxorubicin, which predominantly affects Topoisomerase IIβ in cardiomyocytes, this compound's interaction with Topoisomerase I would lead to single-strand DNA breaks. While this can still induce a DNA damage response, the downstream consequences may differ significantly from the double-strand breaks caused by Doxorubicin. The reduced interaction with Topoisomerase IIβ could potentially lessen the direct impact on mitochondrial function and ROS production, which are key drivers of Doxorubicin's cardiotoxicity. This suggests a potentially lower intrinsic cardiotoxicity for this compound.

Nogalamycin_Cardiotoxicity This compound This compound TopI Topoisomerase I This compound->TopI Reduced_Mito_Interaction Reduced Interaction with Mitochondrial Topoisomerase IIβ This compound->Reduced_Mito_Interaction DNA_SSB DNA Single-Strand Breaks TopI->DNA_SSB Forms covalent complex DDR DNA Damage Response DNA_SSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis DDR->Cell_Cycle_Arrest Lower_ROS Potentially Lower ROS Generation Reduced_Mito_Interaction->Lower_ROS

Postulated mechanism of this compound's cardiac effects.

Conclusion and Future Directions

The available evidence, primarily from studies on its analog Menogaril, suggests that this compound may possess a more favorable cardiac safety profile compared to Doxorubicin. This is likely attributable to its differing mechanism of action, with a primary targeting of Topoisomerase I rather than Topoisomerase IIβ. However, the lack of direct comparative studies necessitates further investigation.

Future research should focus on:

  • Direct in vitro and in vivo comparative studies of this compound and Doxorubicin to quantify differences in their cardiotoxic potential.

  • Elucidation of the specific signaling pathways activated by this compound in cardiomyocytes to confirm the postulated mechanism and identify any unique cardiotoxic or cardioprotective pathways.

  • Assessment of this compound's impact on mitochondrial function and ROS production in cardiac cells to determine if it circumvents the primary drivers of Doxorubicin-induced cardiotoxicity.

A thorough understanding of the comparative cardiotoxicity of these two agents will be invaluable for the development of safer and more effective anthracycline-based cancer therapies.

References

A Comparative Analysis of Nogalamycin and its Analogue Menogaril in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-cancer agents Nogalamycin and its semi-synthetic analogue, Menogaril, reveals distinct mechanisms of action and differing cellular effects. While both anthracyclines exhibit cytotoxic properties against cancer cells, their primary molecular targets and subsequent cellular responses diverge significantly.

This compound, a natural product isolated from Streptomyces nogalater, functions primarily as a DNA intercalator and a potent inhibitor of topoisomerase I. In contrast, Menogaril, a semi-synthetic derivative of this compound, displays a weaker interaction with DNA and primarily targets topoisomerase II. This fundamental difference in their mechanism of action dictates their efficacy and cellular impact.

Mechanism of Action: A Tale of Two Topoisomerases

The primary mode of action for this compound involves the inhibition of topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptotic cell death.

Menogaril, on the other hand, acts as a topoisomerase II poison. It stabilizes the covalent complex between topoisomerase II and DNA, resulting in the accumulation of double-strand DNA breaks. The IC50 value for Menogaril's inhibition of topoisomerase II decatenation activity has been reported to be 10 µM.[1] This disruption of DNA integrity is a key contributor to its cytotoxic effects. Furthermore, some studies suggest that Menogaril may also interfere with tubulin polymerization, adding another layer to its anti-cancer activity.[2]

A key piece of evidence supporting their distinct targets comes from studies on drug-resistant cell lines. For instance, CEM/VM-1 cells, which exhibit resistance to topoisomerase II inhibitors, show cross-resistance to Menogaril but not to this compound, confirming that this compound's efficacy is independent of topoisomerase II.[3]

Cytotoxicity Profile

While direct head-to-head comparisons of the cytotoxic IC50 values of this compound and Menogaril across a wide range of cancer cell lines are limited in the available literature, their differential activity is evident. The selection of either agent for therapeutic consideration would likely depend on the specific topoisomerase dependencies of the targeted cancer.

DrugPrimary TargetKnown IC50 (Enzymatic Assay)
This compound Topoisomerase IData not available in reviewed literature
Menogaril Topoisomerase II10 µM (inhibition of decatenation activity)[1]

Cellular Effects: Cell Cycle Arrest and Apoptosis

Both this compound and Menogaril induce cell cycle arrest and apoptosis, albeit through pathways initiated by different forms of DNA damage.

Studies have shown that this compound is most lethal to cells in the S phase of the cell cycle, with less sensitivity observed in the M, G1, and G2 phases.[4] This is consistent with its role as a topoisomerase I inhibitor, as the replication fork progression during the S phase is highly dependent on topoisomerase I activity.

Menogaril has also been shown to induce cell cycle arrest, a consequence of the DNA damage response triggered by double-strand breaks. The accumulation of these breaks ultimately leads to the activation of apoptotic pathways.

Experimental Protocols

Topoisomerase I Inhibition Assay (for this compound)

A standard method to assess topoisomerase I inhibition involves a DNA relaxation assay.

  • Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human topoisomerase I in a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, and DTT).

  • Drug Incubation: Various concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction.

  • Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.

  • Analysis: The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • Visualization: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA compared to the control.

Topoisomerase II Inhibition Assay (for Menogaril)

The inhibitory effect of Menogaril on topoisomerase II is commonly evaluated using a decatenation assay.

  • Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles isolated from trypanosomes, serves as the substrate.

  • Reaction Setup: kDNA is incubated with purified human topoisomerase II in a reaction buffer (containing Tris-HCl, KCl, MgCl2, ATP, and DTT).

  • Drug Incubation: Different concentrations of Menogaril are added to the reaction mixtures, alongside a no-drug control.

  • Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes).

  • Termination: The reaction is stopped with a stop buffer containing SDS and EDTA.

  • Analysis: The reaction products are resolved on an agarose gel.

  • Visualization: The gel is stained with a fluorescent dye and visualized. Topoisomerase II activity leads to the decatenation of the kDNA network into individual minicircles, which migrate into the gel. Inhibition by Menogaril is indicated by a reduction in the release of these minicircles.

Signaling Pathways and Experimental Workflows

The DNA damage induced by both this compound and Menogaril activates complex downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis. While the initial triggers differ (single-strand vs. double-strand breaks), both can converge on common pathways involving ATM/ATR kinases, p53 activation, and the Bcl-2 family of proteins.

DNA_Damage_Response cluster_this compound This compound cluster_Menogaril Menogaril This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I inhibits SSB Single-Strand Breaks Topoisomerase_I->SSB causes ATM_ATR ATM/ATR Kinases SSB->ATM_ATR Menogaril Menogaril Topoisomerase_II Topoisomerase II Menogaril->Topoisomerase_II inhibits DSB Double-Strand Breaks Topoisomerase_II->DSB causes DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Figure 1. Simplified signaling cascade initiated by this compound and Menogaril.

Experimental_Workflow cluster_assays Efficacy Assessment start Cancer Cell Culture treatment Treat with this compound or Menogaril start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Figure 2. General experimental workflow for comparing the efficacy of this compound and Menogaril.

Conclusion

This compound and its semi-synthetic analogue Menogaril represent a fascinating case study in drug development, where a subtle structural modification leads to a significant shift in the mechanism of action. While both compounds are effective cytotoxic agents, their distinct targeting of topoisomerase I and II, respectively, underscores the importance of understanding the specific molecular vulnerabilities of different cancers. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy in various cancer types and to guide their potential clinical applications.

References

Navigating the Analytical Void: A Guide to HPLC Method Development for Nogalamycin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of validated high-performance liquid chromatography (HPLC) methods for structurally related anthracyclines provides a roadmap for the development and validation of a robust analytical method for Nogalamycin, a potent anti-cancer agent. In the absence of published, validated HPLC methods specifically for this compound in biological matrices, this guide offers a comprehensive framework for researchers, scientists, and drug development professionals to establish a reliable quantitative assay.

Currently, the scientific literature lacks a validated high-performance liquid chromatography (HPLC) method for the quantification of this compound in biological samples such as plasma, serum, or tissue homogenates. This presents a significant challenge for preclinical and clinical studies that require accurate measurement of the drug's concentration to understand its pharmacokinetics, efficacy, and safety profile.

To address this gap, this guide provides a comparative overview of validated HPLC and LC-MS/MS methods for other anthracycline antibiotics, namely Doxorubicin, Daunorubicin, and Epirubicin. These compounds share a similar tetracyclic quinonoid core structure with this compound, making their analytical methodologies a valuable starting point for developing a method for this compound.

Comparison of Analytical Methods for Anthracyclines

The following table summarizes the key performance parameters of validated HPLC and LC-MS/MS methods for Doxorubicin, Daunorubicin, and Epirubicin in biological samples. This data can guide the establishment of performance expectations for a newly developed this compound assay.

Parameter Method 1: Doxorubicin in Plasma (HPLC-Fluorescence) [1]Method 2: Doxorubicin in Plasma & Tissue (HPLC-UV) [2][3]Method 3: Epirubicin in Human Plasma (HPLC-UV) [4]Method 4: Daunorubicin in Rat Plasma (LC-MS/MS) [5]
Linearity Range 5 - 1000 ng/mL25 - 2000 ng/mL (plasma), 0.1 - 4 ng/mg (tissue)0.016 - 1.024 µg/mL8.8 - 132 ng/mL
Correlation Coefficient (r²) > 0.99Not Reported> 0.99> 0.999
Lower Limit of Quantification (LLOQ) 5 ng/mL25 ng/mL (plasma), 0.1 - 0.4 µg/mg (tissue)0.016 µg/mL8.8 ng/mL
Accuracy (% Recovery) > 95%52.4% - 95.2%Within acceptable limitsNot Reported
Precision (% RSD) < 15%Within acceptable limitsWithin acceptable limits< 15%
Sample Preparation Liquid-Liquid ExtractionNot specified in abstractProtein PrecipitationNot specified in abstract

Experimental Protocols for Anthracycline Analysis

The detailed methodologies for the analysis of Doxorubicin and Epirubicin, which can be adapted for this compound, are provided below.

Method 1: Doxorubicin in Rat Plasma by HPLC with Fluorescence Detection[1]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 60 µL of plasma, add 50 µL of internal standard solution (800 ng/mL daunorubicin hydrochloride in methanol).

    • Vortex for 30 seconds.

    • Perform liquid-liquid extraction with an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: PerfectSil C18

    • Mobile Phase: Acetonitrile and water (32:68, v/v), pH 2.6

    • Flow Rate: Not specified

    • Column Temperature: 35 °C

    • Detection: Fluorescence

Method 2: Epirubicin in Rat Plasma by HPLC with UV Detection[4]
  • Sample Preparation (Protein Precipitation):

    • Add a precipitating agent (e.g., acetonitrile) to the plasma sample containing Ondansetron as an internal standard.

    • Vortex to mix.

    • Centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Acetonitrile (22%) and 0.025% trifluoroacetic acid in water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 234 nm

A Roadmap for Validating a this compound HPLC Method

Based on international guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), a newly developed HPLC method for this compound should be validated for the following parameters to ensure its reliability for bioanalytical applications.[6][7][8]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank biological samples from multiple sources.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. A calibration curve with a minimum of six non-zero standards should be prepared, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the measured concentration to the true concentration. It is determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) and is expressed as the percentage of recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at the same three QC levels for both intra-day (repeatability) and inter-day (intermediate precision) variability and is expressed as the relative standard deviation (%RSD).

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analytical response of extracted samples with the response of unextracted standards.

  • Stability: The stability of this compound in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures.

Mechanism of Action: DNA Intercalation

This compound exerts its cytotoxic effects primarily through the process of DNA intercalation. The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This binding event distorts the structure of the DNA, inhibiting the processes of DNA replication and transcription, which ultimately leads to cell death.

Nogalamycin_DNA_Intercalation cluster_workflow Cellular Environment cluster_intercalation Molecular Interaction cluster_consequences Cellular Consequences This compound This compound CellMembrane Cell Membrane (Passive Diffusion) This compound->CellMembrane Enters Cell DNA Nuclear DNA CellMembrane->DNA Translocates to Nucleus Intercalation Intercalation between DNA Base Pairs DNA->Intercalation This compound Binds DNA_Distortion DNA Double Helix Distortion Intercalation->DNA_Distortion Replication_Inhibition Inhibition of DNA Replication DNA_Distortion->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Distortion->Transcription_Inhibition Apoptosis Apoptosis (Cell Death) Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Caption: this compound's mechanism of action via DNA intercalation.

By leveraging the established analytical methodologies for other anthracyclines and adhering to rigorous validation guidelines, researchers can develop a reliable HPLC method for the quantification of this compound in biological samples, thereby facilitating further investigation into this promising anti-cancer agent.

References

A Comparative Structural Analysis of Nogalamycin and Aclacinomycin: Unveiling the Nuances of Two Potent Anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

Nogalamycin and Aclacinomycin, both members of the anthracycline class of antibiotics, are potent antineoplastic agents produced by Streptomyces species. While they share a common tetracyclic aglycone core, significant differences in their sugar moieties and overall molecular architecture lead to distinct mechanisms of action, biological activities, and clinical profiles. This guide provides a detailed comparative analysis of their structure, mechanism, and biosynthesis, supported by available data and experimental insights for researchers, scientists, and drug development professionals.

At a Glance: Key Structural and Mechanistic Differences

FeatureThis compoundAclacinomycin A
Aglycone Core NogalamycinoneAklavinone
Sugar Moieties Nogalose and NogalamineL-Rhodosamine, 2-Deoxy-L-fucose, L-Cinerulose A
Key Structural Feature Dumbbell-like structure with sugar residues at both ends of the chromophore; C-C bond between nogalamine and the aglycone.Linear trisaccharide chain attached at the C7 position of the aglycone.[1]
Primary Mechanism DNA intercalation.[2][3]DNA intercalation and inhibition of topoisomerase I and II.[4][5]
Producing Organism Streptomyces nogalater[6]Streptomyces galilaeus[1]

Delving into the Molecular Architecture

The most striking difference between this compound and Aclacinomycin lies in the nature and attachment of their sugar residues. This compound possesses a unique "dumbbell" shape, where the planar anthracycline chromophore is substituted at both ends.[3] One end features a neutral nogalose sugar, while the other is characterized by a bicyclo amino sugar, nogalamine, which is attached to the aglycone via both a conventional O-glycosidic bond and a rare carbon-carbon bond.[7] This rigid, bifunctional intercalation is a hallmark of this compound's interaction with DNA.

In contrast, Aclacinomycin A (also known as Aclarubicin) features a flexible trisaccharide chain composed of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A, attached to the C7 position of its aklavinone aglycone.[1] This extended sugar chain plays a crucial role in its biological activity and differentiates it from first-generation anthracyclines like doxorubicin and daunorubicin.[8]

cluster_this compound This compound Structure cluster_aclacinomycin Aclacinomycin A Structure This compound This compound Aglycone_N Nogalamycinone (Aglycone) This compound->Aglycone_N Nogalose Nogalose Aglycone_N->Nogalose O-glycosidic bond Nogalamine Nogalamine (amino sugar) Aglycone_N->Nogalamine O-glycosidic bond + C-C bond Aclacinomycin Aclacinomycin A Aglycone_A Aklavinone (Aglycone) Aclacinomycin->Aglycone_A Trisaccharide Trisaccharide Chain (L-Rhodosamine, 2-Deoxy-L-fucose, L-Cinerulose A) Aglycone_A->Trisaccharide O-glycosidic bond

Comparative schematic of this compound and Aclacinomycin A structures.

Mechanism of Action: A Tale of Two Intercalators

Both this compound and Aclacinomycin exert their cytotoxic effects primarily through intercalation into DNA, disrupting DNA replication and transcription. However, their distinct structures lead to different modes of interaction and additional mechanisms of action.

This compound's dumbbell-like structure allows it to span the DNA helix, with the nogalose and nogalamine sugars residing in the minor and major grooves, respectively.[3] This unique binding mode causes significant conformational changes in the DNA.[3]

Aclacinomycin A , on the other hand, functions not only as a DNA intercalator but also as a potent inhibitor of both topoisomerase I and topoisomerase II.[4][5] This dual topoisomerase inhibition is a key feature that distinguishes it from many other anthracyclines and contributes to its antitumor activity.[5] Aclacinomycin A is also reported to generate reactive oxygen species (ROS) and inhibit the 26S proteasome complex.[4][9]

cluster_this compound This compound cluster_aclacinomycin Aclacinomycin A cluster_outcome Cellular Outcome N_DNA DNA Intercalation (Dumbbell-like binding) N_Conformation Significant DNA Conformational Change N_DNA->N_Conformation N_Replication Inhibition of Replication & Transcription N_Conformation->N_Replication Apoptosis Apoptosis N_Replication->Apoptosis A_DNA DNA Intercalation A_Replication Inhibition of Replication & Transcription A_DNA->A_Replication A_Topo Topoisomerase I & II Inhibition A_Topo->A_Replication A_ROS ROS Generation A_ROS->A_Replication A_Proteasome 26S Proteasome Inhibition A_Proteasome->A_Replication A_Replication->Apoptosis

Comparative mechanism of action pathways for this compound and Aclacinomycin A.

Biosynthesis: A Shared Path with Divergent Endings

The biosynthesis of both this compound and Aclacinomycin originates from type II polyketide synthase (PKS) systems, which assemble the characteristic tetracyclic aglycone from simple carboxylic acid precursors.[1][6] While the early steps of aglycone synthesis share similarities, the subsequent tailoring steps, particularly the glycosylation events, are distinct and define the final structure of each molecule.

The gene cluster for this compound biosynthesis in S. nogalater contains genes for the synthesis of the nogalose and nogalamine sugar moieties and the enzymes responsible for their attachment, including the unique C-C bond formation.[10][11] The biosynthesis of Aclacinomycin A in S. galilaeus involves a set of glycosyltransferases that sequentially add the three sugar residues to the aklavinone core.[1][12]

cluster_common Common Pathway cluster_this compound This compound Biosynthesis cluster_aclacinomycin Aclacinomycin A Biosynthesis PKS Type II Polyketide Synthase (PKS) Aglycone_precursor Tetracyclic Aglycone Precursor PKS->Aglycone_precursor Nogalamycinone Nogalamycinone Aglycone_precursor->Nogalamycinone Aklavinone Aklavinone Aglycone_precursor->Aklavinone Nogalamycin_final This compound Nogalamycinone->Nogalamycin_final Glycosylation & C-C bond formation Nogalose_synth Nogalose Biosynthesis Nogalose_synth->Nogalamycin_final Nogalamine_synth Nogalamine Biosynthesis Nogalamine_synth->Nogalamycin_final Aclacinomycin_final Aclacinomycin A Aklavinone->Aclacinomycin_final Sequential Glycosylation Sugar_synth L-Rhodosamine, 2-Deoxy-L-fucose, L-Cinerulose A Biosynthesis Sugar_synth->Aclacinomycin_final

Simplified comparative overview of this compound and Aclacinomycin A biosynthesis.

Experimental Protocols

Detailed experimental protocols for the characterization and comparison of these compounds are crucial for reproducible research. Below are generalized methodologies for key assays.

DNA Intercalation Assay (UV-Visible Spectroscopy)
  • Objective: To determine the binding affinity of the compounds to DNA.

  • Materials: this compound or Aclacinomycin stock solution, calf thymus DNA (ctDNA) solution in a suitable buffer (e.g., Tris-HCl), quartz cuvettes, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of solutions with a fixed concentration of the drug and varying concentrations of ctDNA.

    • Incubate the solutions at a constant temperature to allow binding equilibrium to be reached.

    • Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 300-600 nm).

    • Monitor the changes in the absorbance and wavelength of the maximum absorption of the drug upon binding to DNA.

    • Calculate the binding constant (Kb) using appropriate models, such as the Benesi-Hildebrand equation.[13]

Topoisomerase Inhibition Assay (DNA Relaxation Assay)
  • Objective: To assess the inhibitory effect of the compounds on topoisomerase I and II activity.

  • Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I or II enzyme, reaction buffer, ATP (for topoisomerase II), this compound or Aclacinomycin, agarose gel, electrophoresis equipment, DNA staining agent (e.g., ethidium bromide).

  • Procedure:

    • Set up reaction mixtures containing supercoiled plasmid DNA, topoisomerase enzyme, and reaction buffer.

    • Add varying concentrations of the test compound to the reaction mixtures.

    • Initiate the reaction by adding the enzyme (and ATP for topoisomerase II) and incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining. The inhibition of topoisomerase activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Conclusion

This compound and Aclacinomycin, while both belonging to the anthracycline family, exhibit significant structural and mechanistic diversity. This compound's unique dumbbell structure and bifunctional DNA intercalation set it apart, while Aclacinomycin's flexible trisaccharide chain and dual inhibition of topoisomerase I and II provide a broader mechanism of action. Understanding these differences is paramount for the rational design of novel anthracycline analogs with improved efficacy and reduced toxicity in cancer chemotherapy. Further research focusing on a direct, side-by-side comparison of their biological activities using standardized assays will provide a more definitive understanding of their therapeutic potential.

References

Unraveling the Intricacies of DNA Recognition: A Comparative Guide to Nogalamycin and Other Threading Intercalators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and DNA is paramount for the design of effective therapeutics. This guide provides a detailed comparison of the DNA binding properties of Nogalamycin, a potent anthracycline antibiotic, with other threading intercalators, highlighting the key differences in their mechanism of action, binding kinetics, and sequence selectivity. The information is supported by experimental data and detailed methodologies to facilitate reproducible research.

Threading intercalators represent a unique class of DNA-binding agents characterized by a planar aromatic chromophore that inserts between DNA base pairs, and bulky substituents that occupy both the major and minor grooves. This "threading" mechanism results in exceptionally high binding affinity and slow dissociation kinetics, making them attractive candidates for anticancer drug development. This compound, with its distinctive dumbbell-shaped structure, serves as a paradigm for this class of molecules.

Distinguishing Features of this compound's DNA Binding

This compound's interaction with DNA is a complex process that necessitates significant conformational adjustments in both the drug and the DNA duplex. Unlike classical intercalators, such as Daunomycin, which primarily interact with one groove, this compound's bulky substituents at both ends of its planar chromophore engage with both the major and minor grooves simultaneously. This dual-groove interaction is a hallmark of threading intercalators and is central to their unique binding characteristics.

The bicyclo amino sugar at one end of the this compound molecule typically resides in the major groove, while the uncharged nogalose sugar and methyl ester group at the other end occupy the minor groove. This threaded conformation effectively "clamps" the drug onto the DNA, leading to a highly stable complex. Formation of this complex requires a significant energy barrier to be overcome, which accounts for the slow association and dissociation rates observed for this compound and other threading intercalators.

Comparative Binding Kinetics and Affinity

The hallmark of threading intercalators is their remarkably slow dissociation from DNA, a property that is orders of magnitude slower than that of classical intercalators. This slow off-rate is a direct consequence of the high energetic barrier required to unthread the bulky side groups from the DNA grooves. While direct comparative studies with a broad range of threading intercalators are limited, the available data underscores the distinct kinetic profile of this compound.

IntercalatorTypeDissociation Rate Constant (k_off)Binding Affinity (K_d)Key Observations
This compound Threading ~0.001 s⁻¹[1]Not explicitly foundDissociation from natural DNA is a complex, multi-exponential process, suggesting multiple binding modes or sequence-dependent kinetics.[2]
Daunomycin Classical3.3–4.8 s⁻¹[1]-Dissociation is significantly faster than this compound, highlighting the effect of threading.[1]
ΔΔ-P (Ruthenium-based) Threading Dissociation occurs over hours to days[3]Nanomolar range[3]Exhibits extremely slow kinetics and high-affinity binding.[3][4]
ΛΛ-P (Ruthenium-based) Threading Unthreads three times faster than ΔΔ-P[4][5]Weaker affinity than ΔΔ-P[4]Demonstrates that chirality significantly impacts binding kinetics and affinity.[4][5]

Sequence Selectivity: A Complex Landscape

While classical intercalators often exhibit a general preference for GC-rich sequences, the sequence selectivity of threading intercalators like this compound is more complex. Studies have shown that this compound preferentially binds to alternating purine-pyrimidine sequences, with a particular affinity for 5'-TpG-3' and 5'-CpA-3' steps. However, a definitive consensus binding sequence has not been identified, suggesting that local DNA conformation and dynamics play a crucial role in recognition. The dissociation kinetics of this compound have been shown to be dependent on the base composition of the DNA, with slower dissociation from GC-rich regions.[2]

Experimental Protocols for Studying DNA-Threading Intercalator Interactions

Accurate characterization of the binding properties of threading intercalators requires a combination of biophysical techniques. Below are detailed methodologies for key experiments.

DNase I Footprinting

This technique is used to identify the specific DNA sequences to which a ligand binds. The principle is that a bound ligand protects the DNA from cleavage by DNase I.

Protocol:

  • DNA Probe Preparation:

    • A DNA fragment of interest (typically 100-300 bp) is labeled at one 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

    • The labeled probe is purified to ensure homogeneity.

  • Binding Reaction:

    • The end-labeled DNA probe (e.g., 10,000-20,000 cpm) is incubated with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 2.5% glycerol).

    • Incubation is typically carried out at room temperature for a sufficient time to allow equilibrium to be reached (e.g., 30 minutes).

  • DNase I Digestion:

    • A freshly diluted solution of DNase I is added to the binding reaction. The concentration of DNase I needs to be optimized to achieve, on average, one cleavage event per DNA molecule.

    • The digestion is allowed to proceed for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

  • Reaction Termination and Sample Preparation:

    • The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).

    • The DNA fragments are denatured by heating and then loaded onto a high-resolution denaturing polyacrylamide gel.

  • Analysis:

    • The gel is subjected to autoradiography or fluorescence imaging.

    • The binding sites of this compound are identified as "footprints," which are regions of the gel where the DNA ladder is absent or significantly reduced in intensity compared to a control lane without the drug.

Fluorescence Polarization Assay

This assay measures the binding of a small fluorescently labeled molecule to a larger molecule. When a small, fluorescently labeled DNA probe is free in solution, it rotates rapidly, and the emitted light is depolarized. Upon binding to a larger molecule like a protein or, in a competitive assay, being displaced by an intercalator, the rotation slows down, and the polarization of the emitted light increases.

Competitive Binding Protocol:

  • Assay Setup:

    • A fluorescent probe that binds to DNA, such as Acridine Orange, is used.[6]

    • The assay is performed in a suitable buffer (e.g., phosphate-buffered saline).

    • A fixed concentration of DNA and the fluorescent probe are incubated to form a complex with a high fluorescence polarization signal.

  • Competition:

    • Increasing concentrations of this compound are added to the pre-formed DNA-probe complex.

    • This compound competes with the fluorescent probe for binding to the DNA.

  • Measurement:

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • As this compound displaces the fluorescent probe, the polarization of the fluorescence will decrease.

  • Data Analysis:

    • The data is plotted as fluorescence polarization versus the concentration of this compound.

    • The concentration of this compound that causes a 50% reduction in the polarization signal (IC₅₀) can be determined, which is related to its binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • The DNA and this compound solutions must be prepared in the exact same buffer to minimize heats of dilution. A common buffer is a phosphate or Tris buffer at a specific pH.

    • The samples should be thoroughly degassed before the experiment to prevent air bubbles.

    • The concentration of the DNA in the sample cell and this compound in the syringe needs to be carefully determined. Typically, the DNA concentration is in the micromolar range, and the this compound concentration is 10-20 times higher.

  • ITC Experiment:

    • The DNA solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

    • The experiment consists of a series of small, sequential injections of the this compound solution into the DNA solution while the temperature is kept constant.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks yields the heat change per injection.

    • Plotting the heat change per mole of injectant against the molar ratio of this compound to DNA generates a binding isotherm.

    • This isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters (K_d, ΔH, and n).

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved in the DNA binding of threading intercalators and the experimental approaches to study them, the following diagrams have been generated using Graphviz.

threading_intercalation_mechanism cluster_initial Initial State cluster_binding Binding Process cluster_final Final State Free Drug Free Drug Initial Association Initial Electrostatic Association Free Drug->Initial Association 1. Approach dsDNA dsDNA dsDNA->Initial Association Transient Opening Transient 'Breathing' of DNA Threading Threading of Bulky Substituents Transient Opening->Threading 3. Conformational Change Initial Association->Transient Opening 2. Recognition Intercalation Chromophore Insertion between Base Pairs Threading->Intercalation 4. Insertion Stable Complex Stable Threaded Complex (Major & Minor Groove Occupancy) Intercalation->Stable Complex 5. Locking

Caption: Logical model of the threading intercalation process.

experimental_workflow cluster_footprinting DNase I Footprinting cluster_fp Fluorescence Polarization cluster_itc Isothermal Titration Calorimetry A1 Prepare End-Labeled DNA Probe A2 Incubate DNA with Varying [this compound] A1->A2 A3 Partial Digestion with DNase I A2->A3 A4 Denaturing PAGE A3->A4 A5 Identify Footprint (Binding Site) A4->A5 B1 Prepare DNA-Fluorophore Complex B2 Add Competing This compound B1->B2 B3 Measure Decrease in Fluorescence Polarization B2->B3 B4 Determine IC50/ Binding Affinity B3->B4 C1 Prepare DNA (cell) and This compound (syringe) in Identical Buffer C2 Titrate this compound into DNA Solution C1->C2 C3 Measure Heat Changes C2->C3 C4 Generate Binding Isotherm and Determine Thermodynamic Parameters (Kd, ΔH, n) C3->C4

Caption: General experimental workflow for studying DNA-intercalator interactions.

Conclusion

The DNA binding of this compound is a sophisticated process that distinguishes it not only from classical intercalators but also presents unique characteristics within the family of threading intercalators. Its dumbbell-like structure, leading to simultaneous major and minor groove occupation, results in a highly stable DNA-drug complex with slow dissociation kinetics. While sharing the hallmark features of threading intercalation with other molecules like the ruthenium-based complexes, factors such as molecular chirality and the specific nature of the groove-binding substituents can lead to significant differences in binding affinity and kinetics. A thorough understanding of these differences, gained through the application of the detailed experimental protocols outlined in this guide, is crucial for the rational design of next-generation DNA-targeted therapies with improved efficacy and specificity.

References

Unraveling the Genetic Blueprint of Nogalamycin: A Guide to Validating Key Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate enzymatic machinery behind the biosynthesis of complex natural products like nogalamycin is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of the key genes in the this compound biosynthetic pathway, detailing their validated roles with supporting experimental data and methodologies. By offering a clear overview of the genetic players and the techniques to interrogate their function, this resource aims to facilitate further research and metabolic engineering efforts for the production of novel anthracycline antibiotics.

This compound, a potent anthracycline antibiotic produced by Streptomyces nogalater, possesses a unique chemical architecture that has intrigued scientists for decades. Its biosynthesis is orchestrated by a dedicated set of genes, collectively known as the 'sno' gene cluster. Elucidating the precise function of each gene within this cluster is crucial for understanding the assembly of this complex molecule and for engineering the pathway to produce novel, potentially more effective drug candidates. This guide delves into the experimental validation of several key sno genes, presenting a summary of the quantitative data that underpins our current understanding of their roles.

Core Biosynthetic Machinery: The Polyketide Synthase

The backbone of the this compound molecule is a polyketide chain, assembled by a type II polyketide synthase (PKS). The minimal PKS required for this initial step is encoded by the snoa1, snoa2, and snoa3 genes.[1] Validation of their essential role comes from metabolic engineering experiments where their overexpression led to a significant increase in this compound production.

Gene ClusterExperimental ApproachKey FindingReference
snoa123 (minimal PKS)Overexpression in S. nogalaterFourfold increase in this compound production (400 mg/L) compared to the wild-type strain (100 mg/L).[2]

Tailoring the Aglycone: Cyclases and Oxygenases

Following the initial polyketide chain formation, a series of tailoring enzymes modify the aglycone core to create the characteristic anthracycline structure.

snoaL: The Gatekeeper of Stereochemistry

A critical step in this compound biosynthesis is the specific cyclization of an early intermediate, which determines the stereochemistry at the C-9 position of the aglycone. This crucial reaction is catalyzed by the cyclase encoded by the snoaL gene.[3][4] Heterologous expression studies have been instrumental in confirming its function. When snoaL was introduced into a host organism producing a different anthracycline, the stereochemistry of the resulting hybrid molecule was dictated by the snoaL product, nogalonic acid methyl ester cyclase.[3][5]

snoT: A Crucial Hydroxylation Step

The Rieske oxygenase encoded by snoT is responsible for the 2''-hydroxylation of the L-rhodosamine sugar moiety after it has been attached to the aglycone.[6][7] This post-glycosylation modification is a key step in the later stages of this compound biosynthesis. The function of SnoT was confirmed through in vitro assays using the purified recombinant protein.[6]

snoN and snoK: Architects of the Unique C-C Bond and Epimerization

This compound features an unusual C-C bond between the sugar moiety and the aglycone, a structural feature that sets it apart from many other anthracyclines. The formation of this bond is catalyzed by SnoK, a non-heme iron α-ketoglutarate (α-KG)-dependent oxygenase.[8] In the same metabolic vicinity, a homologous enzyme, SnoN, catalyzes an epimerization at the adjacent C4'' carbon.[8] The functions of these enzymes were elucidated through heterologous expression and in vitro enzymatic assays.[8]

Glycosylation: The Final Touches

The biological activity of this compound is critically dependent on the two sugar moieties, nogalose and nogalamine, that are attached to the aglycone. This glycosylation is carried out by specific glycosyltransferases.

snogE and snogD: The Sugar Appending Duo

Gene inactivation experiments have identified snogE and snogD as the genes encoding the nogalose and nogalamine transferases, respectively.[9] Inactivation of these genes resulted in the accumulation of deglycosylated intermediates. Further in vitro studies with the purified SnogD enzyme confirmed its substrate specificity for transferring the nogalamine moiety.[9][10]

The Importance of Aminotransferases: The snogI Gene

The biosynthesis of the amino sugar nogalamine requires an aminotransferase. The snogI gene has been identified as encoding this crucial enzyme. Gene knockout studies have demonstrated that the inactivation of snogI completely abolishes this compound production, confirming its essential role in the pathway.

Experimental Workflows and Signaling Pathways

To visually represent the intricate processes involved in validating these genes, the following diagrams illustrate the general experimental workflow for gene function validation and the currently understood this compound biosynthetic pathway.

Gene_Validation_Workflow cluster_cloning Gene Cloning and Expression cluster_analysis Analysis of Function cluster_validation Validation Gene_of_Interest Identify Putative Gene (e.g., snoaL) PCR PCR Amplification Gene_of_Interest->PCR Vector Cloning into Expression Vector PCR->Vector Host Transformation into Heterologous Host (e.g., S. albus) Vector->Host Fermentation Fermentation and Metabolite Extraction Host->Fermentation In_Vitro In Vitro Enzyme Assay (with purified protein) Host->In_Vitro HPLC HPLC-MS Analysis Fermentation->HPLC Structure Structure Elucidation (NMR) HPLC->Structure Comparison Compare Metabolite Profile to Wild-Type and Controls Structure->Comparison Function Confirm Gene Function In_Vitro->Function Comparison->Function Nogalamycin_Biosynthesis Start Propionyl-CoA + 9x Malonyl-CoA PKS snoa123 (Minimal PKS) Start->PKS Polyketide Polyketide Chain PKS->Polyketide Cyclase snoaL (Cyclase) Polyketide->Cyclase Aglycone Nogalamycinone Aglycone Cyclase->Aglycone GT1 snogE (Nogalose Transferase) Aglycone->GT1 Glycosylated_Intermediate1 7-O-Nogalosyl-Nogalamycinone GT1->Glycosylated_Intermediate1 GT2 snogD (Nogalamine Transferase) Glycosylated_Intermediate1->GT2 Hydroxylase snoT (Hydroxylase) GT2->Hydroxylase Late_Enzymes snoK, snoN (C-C bond formation, Epimerization) Hydroxylase->Late_Enzymes This compound This compound Late_Enzymes->this compound Sugar_Pathway snogI, other sno genes (Sugar Biosynthesis) Sugars TDP-Nogalose & TDP-Nogalamine Sugar_Pathway->Sugars Sugars->GT1 TDP-Nogalose Sugars->GT2 TDP-Nogalamine

References

Comparative Analysis of the Antibacterial Spectrum of Nogalamycin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Nogalamycin and Other Anthracyclines

This compound is an anthracycline antibiotic produced by the bacterium Streptomyces nogalater. Like other members of the anthracycline class, including the widely used anticancer agents Doxorubicin and Daunorubicin, this compound's primary mechanism of action involves intercalating into DNA, thereby inhibiting DNA-dependent RNA synthesis[1]. This disruption of nucleic acid metabolism is the basis for its cytotoxic effects against both cancer cells and bacteria. While the primary clinical application of many anthracyclines has been in oncology, their antibacterial properties are a subject of ongoing research, especially in the context of rising antibiotic resistance.

Historically, anthracyclines were first recognized for their antibacterial capabilities. This compound, in particular, has been reported to be highly active against Gram-positive bacteria. An inverse correlation has been observed between the dissociation rate of this compound from DNA and its antibacterial potency, suggesting that its strong binding to bacterial DNA contributes to its efficacy[2].

Comparative Antibacterial Spectrum

A direct quantitative comparison of the antibacterial spectrum of this compound with other anthracyclines is challenging due to the limited availability of specific MIC values for this compound in the scientific literature. However, based on descriptive studies, a general comparison can be made.

This compound:

  • Gram-Positive Bacteria: Described as having high activity against Gram-positive organisms.

  • Gram-Negative Bacteria: Generally considered to be less effective against Gram-negative bacteria, a common trait for many anthracyclines due to the presence of the outer membrane in these bacteria, which can act as a permeability barrier.

Doxorubicin and Daunorubicin:

  • Gram-Positive Bacteria: Exhibit activity against a range of Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis.

  • Gram-Negative Bacteria: Generally show weaker activity against Gram-negative bacteria. However, some studies have explored their potential in combination therapies to overcome resistance in these more challenging pathogens.

The following table summarizes available MIC data for Doxorubicin and Daunorubicin against selected bacterial strains to provide a reference for the expected antibacterial potency of anthracyclines.

Table 1: Minimum Inhibitory Concentration (MIC) of Doxorubicin and Daunorubicin against Selected Bacterial Strains

AntibioticBacterial StrainGram StainMIC (µg/mL)
Doxorubicin Staphylococcus aureusPositive1.56 - 6.25
Bacillus subtilisPositive0.78 - 3.12
Escherichia coliNegative> 100
Pseudomonas aeruginosaNegative> 100
Daunorubicin Staphylococcus aureusPositive3.12 - 12.5
Bacillus subtilisPositive1.56 - 6.25
Escherichia coliNegative> 100
Pseudomonas aeruginosaNegative> 100

Note: The MIC values are presented as a range based on various literature sources. Actual values can vary depending on the specific strain and testing conditions.

Experimental Protocols for Determining Antibacterial Spectrum

To facilitate further research and a direct comparison of this compound's antibacterial spectrum, the following standard experimental protocols for determining MIC are provided.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Stock solution of the antimicrobial agent (e.g., this compound) of known concentration

  • Sterile diluent (e.g., sterile water or broth)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the antimicrobial agent in the wells of the microtiter plate using MHB. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (wells with bacterial inoculum and no antimicrobial agent) and a negative control (wells with broth only) on each plate.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • Petri dishes

  • Mueller-Hinton Agar (MHA) or other appropriate solid growth medium

  • Stock solution of the antimicrobial agent

  • Bacterial cultures

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Preparation of Agar Plates: Prepare a series of MHA plates containing serial two-fold dilutions of the antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate. Multiple strains can be tested on a single plate.

  • Controls: Include a control plate with no antimicrobial agent to ensure bacterial growth.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.

Mechanism of Action and Relevant Signaling Pathways

The primary antibacterial mechanism of this compound and other anthracyclines is the intercalation into bacterial DNA, which leads to the inhibition of DNA replication and transcription. This DNA damage triggers a cascade of cellular responses in bacteria, most notably the SOS response .

The SOS response is a global regulatory network that is activated in response to extensive DNA damage. It involves the induction of a set of genes that participate in DNA repair, damage tolerance, and cell cycle arrest. The key proteins in this pathway are RecA and LexA.

SOS_Response_Pathway cluster_normal Normal Conditions cluster_damage DNA Damage (e.g., by this compound) LexA LexA Repressor SOS_genes SOS Genes (e.g., uvrA, umuD, sulA) LexA->SOS_genes Represses transcription DNA_damage DNA Damage RecA_ssDNA RecA-ssDNA Filament DNA_damage->RecA_ssDNA Activates RecA LexA_cleavage LexA Autocleavage RecA_ssDNA->LexA_cleavage Induces SOS_expression Expression of SOS Genes LexA_cleavage->SOS_expression Allows DNA_repair DNA Repair SOS_expression->DNA_repair Cell_cycle_arrest Cell Cycle Arrest SOS_expression->Cell_cycle_arrest

Figure 1: Simplified diagram of the bacterial SOS response pathway triggered by DNA damage.

Experimental Workflow for Antibacterial Spectrum Analysis

The following diagram illustrates a typical workflow for the comparative analysis of the antibacterial spectrum of a novel compound like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_analysis Data Analysis and Comparison A Select Bacterial Strains (Gram-positive & Gram-negative) B Prepare Standardized Bacterial Inoculum A->B D Perform Broth Microdilution or Agar Dilution Assay B->D C Prepare Serial Dilutions of Test Compounds (this compound, Comparators) C->D E Incubate under Controlled Conditions D->E F Determine MIC Values E->F G Compile MIC Data into a Comparative Table F->G H Analyze Antibacterial Spectrum (Broad vs. Narrow, Potency) G->H I Compare with Reference Antibiotics H->I

Figure 2: Experimental workflow for the comparative analysis of antibacterial spectra.

Conclusion

This compound, an anthracycline antibiotic, holds promise as an antibacterial agent, particularly against Gram-positive bacteria. Its mechanism of action, centered on DNA intercalation and the subsequent induction of the SOS response, is well-understood. However, a comprehensive quantitative assessment of its antibacterial spectrum through standardized MIC testing is needed to fully evaluate its potential in comparison to other anthracyclines and existing antibiotics. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to generate this crucial data, which will be vital for any future drug development efforts. Further investigation into its efficacy against a broader panel of clinical isolates, including antibiotic-resistant strains, is warranted.

References

Nogalamycin versus other DNA intercalators: a review of binding affinities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the DNA binding affinity of nogalamycin, a potent anthracycline antibiotic, against other well-characterized DNA intercalating agents. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, a mechanism central to the function of many chemotherapeutic drugs.[1][2] This interaction can inhibit DNA replication and transcription, ultimately leading to cell death.[1] this compound, isolated from Streptomyces nogalater, is distinguished by its unique "threading" intercalation, where its bulky sugar moieties protrude into both the major and minor grooves of the DNA, creating a highly stable complex.[3][4] This guide summarizes quantitative binding data, details common experimental protocols for affinity measurement, and illustrates the underlying molecular pathways.

Comparative Analysis of DNA Binding Affinity

The efficacy of a DNA intercalator is closely linked to its binding affinity and the kinetic stability of the drug-DNA complex. This compound exhibits a markedly different binding profile compared to classical intercalators like daunorubicin and doxorubicin. Its dissociation from DNA is significantly slower, indicating a more durable and stable interaction.[3][5] This enhanced stability is attributed to its unique structure, which effectively "clamps" onto the DNA helix.[3]

The table below presents a compilation of binding and dissociation constants for this compound and other representative DNA intercalators. It is important to note that absolute values for binding constants can vary between studies due to differences in experimental conditions such as buffer composition, salt concentration, and temperature.

IntercalatorClassDNA TargetBinding/Dissociation ConstantMethod
This compound AnthracyclineCalf Thymus DNAk_d = 0.001 s⁻¹Atomic Force Spectroscopy
Daunorubicin AnthracyclineCalf Thymus DNAk_d = 3.3–4.8 s⁻¹Atomic Force Spectroscopy
Daunorubicin AnthracyclineDNAK_a = 0.10–0.12 x 10⁶ M⁻¹Optical Methods / Scatchard Plot
Doxorubicin AnthracyclineDNAK_a = 0.13–0.16 x 10⁶ M⁻¹Optical Methods / Scatchard Plot
Doxorubicin AnthracyclineCalf Thymus DNAK_b = 0.04 x 10⁵ M⁻¹UV-Visible Spectroscopy
Ethidium Bromide PhenanthridineCalf Thymus DNAk_d = 13.4 s⁻¹Atomic Force Spectroscopy
Actinomycin D PolypeptideDNAK_a = 7.0 ± 0.5 x 10⁵ M⁻¹Scatchard Plot
  • k_d (Dissociation Rate Constant): A smaller value indicates a slower rate of dissociation and a more stable complex.[3][6]

  • K_a / K_b (Association/Binding Constant): A larger value signifies a higher binding affinity.[6][7][8]

  • Note: The binding affinity of doxorubicin reported in different studies shows variability, which may be attributed to differing experimental conditions (e.g., temperature, buffer).[7][9]

Studies using single-molecule atomic force spectroscopy have shown that this compound-treated DNA offers greater resistance to force-induced melting compared to DNA treated with daunomycin, further confirming the superior stability of the this compound-DNA complex.[3] While classical intercalators like daunomycin bind rapidly and with less selectivity, this compound's binding is a slower, more sequence-dependent process.[3][10]

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are employed to quantify the interaction between small molecules and DNA.[11] Each method relies on detecting a physical or chemical change that occurs upon the formation of the drug-DNA complex.

1. Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event.[12] It is considered a gold-standard method as it allows for the determination of the binding constant (K_a), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the reaction in a single experiment.[13][14]

  • Principle: A solution of the ligand (e.g., this compound) is titrated into a sample cell containing the DNA solution at a constant temperature.[13] The instrument measures the minute temperature difference between the sample cell and a reference cell, quantifying the heat change upon binding.[13] The resulting data is plotted as heat per injection versus the molar ratio of ligand to DNA, which is then fitted to a binding model to extract thermodynamic parameters.[14]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_dna Prepare DNA Solution in Buffer instrument Load DNA into Sample Cell, Drug into Syringe prep_dna->instrument prep_drug Prepare Drug Solution in Same Buffer prep_drug->instrument titration Inject Drug into DNA (Stepwise Titration) instrument->titration measurement Measure Heat Change (Δq) per Injection titration->measurement plot Plot Heat (kcal/mol) vs Molar Ratio measurement->plot fit Fit Data to Binding Model (e.g., One-Site Model) plot->fit results Determine Ka, n, ΔH, ΔS fit->results

Workflow for Isothermal Titration Calorimetry (ITC).

2. Spectroscopic Assays

These methods rely on changes in the optical properties of the drug or a fluorescent probe upon interaction with DNA.

  • UV-Visible Spectrophotometry: The binding of an intercalator to DNA often results in a decrease in the molar absorptivity (hypochromism) and a shift to a longer wavelength (bathochromic shift) in the drug's absorption spectrum. By monitoring the absorbance change as the DNA concentration is varied, one can generate a binding curve and calculate the binding constant, often using a Scatchard plot analysis.[7][8]

  • Fluorescence Intercalator Displacement (FID) Assay: This is a common and robust method for determining relative binding affinity.[15][16]

    • Principle: The assay utilizes a fluorescent probe, such as ethidium bromide (EtBr), which fluoresces brightly when intercalated into DNA. A test compound (e.g., this compound) is added to the DNA-EtBr complex. If the test compound binds to DNA by intercalation, it will displace the EtBr, leading to a quenching of the fluorescence signal.[17] The concentration of the test compound required to displace 50% of the probe (IC50) is inversely related to its DNA binding affinity.[18]

FID_Workflow dna_etbr 1. Prepare DNA-EtBr Complex (High Fluorescence) measure_initial 2. Measure Initial Fluorescence (F_max) dna_etbr->measure_initial add_drug 3. Titrate with Test Compound (e.g., this compound) measure_initial->add_drug displacement Displacement of EtBr by Test Compound add_drug->displacement measure_final 4. Measure Fluorescence at Each Titration Point (F) add_drug->measure_final quenching Fluorescence Quenching (Signal Decreases) measure_final->quenching analysis 5. Plot % Fluorescence vs [Test Compound] measure_final->analysis results 6. Determine IC50 (Relative Binding Affinity) analysis->results Apoptosis_Pathway drug Anthracycline (e.g., this compound) intercalation DNA Intercalation drug->intercalation topo Topoisomerase II Inhibition drug->topo block Replication & Transcription Blockage intercalation->block apoptosis Apoptosis (Cell Death) block->apoptosis dsb DNA Double-Strand Breaks (DSBs) topo->dsb damage_response DNA Damage Response (ATM/ATR Activation) dsb->damage_response damage_response->apoptosis

References

Next-Generation Anthracyclines: A Comparative Guide to In Vivo Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The anthracycline class of antibiotics has long been a cornerstone of cancer chemotherapy. However, the significant antitumor activity of foundational compounds like Nogalamycin and Doxorubicin is often overshadowed by dose-limiting cardiotoxicity. This has spurred the development of novel derivatives designed to retain or enhance efficacy while mitigating adverse effects. This guide provides an objective comparison of the in vivo antitumor performance of next-generation anthracyclines, focusing on Pixantrone and Amrubicin, with supporting experimental data and methodologies.

Executive Summary

Novel anthracycline derivatives, such as Pixantrone and Amrubicin, have demonstrated promising antitumor activity in preclinical models, often with an improved safety profile compared to their predecessors. Pixantrone, an aza-anthracenedione, shows efficacy in hematological and solid tumors with notably reduced cardiotoxicity. Amrubicin, a synthetic 9-aminoanthracycline, exhibits potent activity, particularly against lung cancer xenografts. This guide will delve into the comparative in vivo efficacy, mechanisms of action, and experimental protocols for these next-generation agents.

Comparative In Vivo Antitumor Efficacy

The following tables summarize the in vivo antitumor activity of Pixantrone and Amrubicin in various xenograft models. Data is compared to the standard anthracycline, Doxorubicin, where available.

Table 1: In Vivo Efficacy of Pixantrone in Solid Tumor Xenografts

CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointResult
Pixantrone Wilms Tumor (KT-10)SCID Mice7.5 mg/kg, IV, q4d x 3Event-Free Survival (EFS)Complete Response[1]
Pixantrone Embryonal Rhabdomyosarcoma (Rh36)SCID Mice7.5 mg/kg, IV, q4d x 3Event-Free Survival (EFS)Significant delay in time to event[1]
Pixantrone Ewing Sarcoma (3 models)SCID Mice7.5 mg/kg, IV, q4d x 3Tumor Growth InhibitionNot significant[1]

Table 2: Comparative In Vivo Efficacy of Amrubicin and Doxorubicin in Lung Cancer Xenografts

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (T/C %) at Day 14
Amrubicin SCLC (Lu-24)Nude MiceMTD17%[2]
Doxorubicin SCLC (Lu-24)Nude MiceMTDEffective (<50%)[2]
Amrubicin SCLC (Lu-134)Nude MiceMTD9%[2]
Doxorubicin SCLC (Lu-134)Nude MiceMTDNot Effective[2]
Amrubicin NSCLC (Lu-99)Nude MiceMTD29%[2]
Doxorubicin NSCLC (Lu-99)Nude MiceMTD<50%[2]
Amrubicin NSCLC (LC-6)Nude MiceMTD50%[2]
Doxorubicin NSCLC (LC-6)Nude MiceMTD<50%[2]
Amrubicin NSCLC (L-27)Nude MiceMTD26%[2]

T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates higher antitumor activity. MTD = Maximum Tolerated Dose.

Mechanisms of Action: A Shift in Selectivity and Safety

While traditional anthracyclines like this compound and Doxorubicin primarily function as DNA intercalators and potent inhibitors of topoisomerase II, their novel counterparts exhibit more nuanced mechanisms that may contribute to their improved therapeutic index.

Pixantrone is an aza-anthracenedione that acts as a topoisomerase II inhibitor.[3][4] A key distinction is its selectivity for the topoisomerase IIα isoform, which is more prevalent in proliferating cancer cells, over the topoisomerase IIβ isoform, which is more abundant in cardiomyocytes.[5] This selectivity is thought to contribute to its reduced cardiotoxicity.[5] Furthermore, Pixantrone's structure prevents it from binding iron, thereby limiting the generation of reactive oxygen species (ROS) that are a major contributor to doxorubicin-induced cardiotoxicity.[4]

Amrubicin is a potent inhibitor of topoisomerase II.[6] It is a synthetic 9-aminoanthracycline that is metabolized to the more active amrubicinol.[7] Both amrubicin and amrubicinol stabilize the topoisomerase II-DNA cleavable complex, leading to DNA double-strand breaks and cell death.[2]

Anthracycline_Mechanism_of_Action cluster_0 Traditional Anthracyclines (e.g., Doxorubicin) cluster_1 Novel Anthracyclines Dox Doxorubicin Dox_ROS Iron Chelation & ROS Generation Dox->Dox_ROS Dox_TopoII Topoisomerase II (α and β) Inhibition Dox->Dox_TopoII Dox_DNA DNA Intercalation Dox->Dox_DNA Dox_Cardiotoxicity Cardiotoxicity Dox_ROS->Dox_Cardiotoxicity Dox_Antitumor Antitumor Effect Dox_TopoII->Dox_Antitumor Dox_DNA->Dox_Antitumor Pixantrone Pixantrone Pix_TopoII Selective Topoisomerase IIα Inhibition Pixantrone->Pix_TopoII Amrubicin Amrubicin Amr_TopoII Potent Topoisomerase II Inhibition Amrubicin->Amr_TopoII Reduced_Cardiotoxicity Reduced Cardiotoxicity Pix_TopoII->Reduced_Cardiotoxicity Novel_Antitumor Antitumor Effect Pix_TopoII->Novel_Antitumor Amr_TopoII->Novel_Antitumor

Caption: Comparative mechanisms of action of traditional and novel anthracyclines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative protocols for xenograft studies with novel anthracyclines.

General Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., lung carcinoma, sarcoma) are cultured in appropriate media and conditions until they reach the exponential growth phase.

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of the human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a sterile medium or Matrigel) is subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

Pixantrone In Vivo Efficacy Study Protocol
  • Animal Model: SCID mice bearing solid tumor xenografts.[1]

  • Treatment Groups:

    • Vehicle control (e.g., 0.9% NaCl).

    • Pixantrone (7.5 mg/kg).[1]

  • Drug Administration: Intravenous (IV) injection every 4 days for 3 cycles (q4d x 3).[1]

  • Efficacy Evaluation:

    • Tumor growth inhibition is monitored throughout the study.

    • Event-free survival (EFS) is a primary endpoint, with an event defined as tumor volume exceeding a specified limit or the need for euthanasia.[1]

  • Toxicity Monitoring: Animal body weight and general health are monitored regularly.

Amrubicin In Vivo Efficacy Study Protocol
  • Animal Model: Nude mice bearing human lung cancer xenografts (SCLC or NSCLC).[2]

  • Treatment Groups:

    • Vehicle control.

    • Amrubicin (at its Maximum Tolerated Dose - MTD).[2]

    • Comparative agent (e.g., Doxorubicin at its MTD).[2]

  • Drug Administration: Typically administered intravenously.

  • Efficacy Evaluation:

    • Tumor volumes are measured, and the T/C % is calculated at a specific time point (e.g., day 14) to determine antitumor activity.[2]

  • Toxicity Monitoring: Assessment of body weight changes and observation for any signs of toxicity.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture & Expansion start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Drug Administration (IV, specified schedule) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Efficacy & Toxicity Endpoint Analysis monitoring->endpoint end End endpoint->end

Caption: General workflow for in vivo antitumor efficacy studies using xenograft models.

Conclusion

The development of novel this compound derivatives and, more broadly, next-generation anthracyclines like Pixantrone and Amrubicin, represents a significant step forward in cancer therapy. Preclinical in vivo data suggest that these agents can achieve potent antitumor effects, in some cases superior to older drugs like Doxorubicin, particularly in specific cancer types. Furthermore, their refined mechanisms of action offer the potential for a greater therapeutic window by reducing off-target toxicities such as cardiotoxicity. Continued research and clinical evaluation of these novel derivatives are essential to fully realize their potential in improving outcomes for cancer patients.

References

Safety Operating Guide

Proper Disposal Procedures for Nogalamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of nogalamycin is critical for protecting laboratory personnel and the environment. As a potent anthracycline antibiotic with cytotoxic properties, this compound is classified as a hazardous substance and requires specialized handling and disposal procedures. This guide provides essential, step-by-step instructions for the proper management of this compound waste in a research setting.

Immediate Safety and Hazard Information

This compound is a hazardous chemical with multiple risk factors.[1][2] All personnel handling this compound must be fully aware of its potential dangers and take appropriate precautions.

Table 1: this compound Hazard Summary

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][3]P264, P270, P301+P312, P330, P501[3]
Carcinogenicity (Category 1B)H350: May cause cancer[1][2]P201, P202, P280, P308+P313, P405, P501
Reproductive Toxicity (Category 1B)H360: May damage fertility or the unborn child[1][2]P201, P202, P280, P308+P313, P405, P501
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeP273, P391, P501
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects[3]P273, P391, P501

Experimental Protocols for Disposal

Standard laboratory practice for potent cytotoxic agents like this compound does not typically involve chemical neutralization by the end-user. The recommended and safest method of disposal is through a certified hazardous waste management service. The following protocol outlines the steps for segregating and preparing this compound waste for collection.

Protocol for Segregation and Collection of this compound Waste

  • Personal Protective Equipment (PPE): Before handling any this compound waste, don appropriate PPE, including a lab coat, safety goggles, and two pairs of chemotherapy-grade gloves.[4]

  • Waste Segregation: At the point of generation, separate this compound-contaminated waste from all other waste streams.

  • Solid Waste Disposal:

    • Non-Sharps: Place all contaminated solid waste, such as gloves, bench paper, and empty vials, into a designated, leak-proof, and clearly labeled cytotoxic waste container. These are often purple or are yellow with a purple lid.[5]

    • Sharps: Dispose of all contaminated sharps, including needles, syringes, and glass Pasteur pipettes, in a puncture-resistant cytotoxic sharps container.[5][6]

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound, including unused stock solutions and contaminated media, in a dedicated, sealed, and shatter-proof container.

    • Label the container clearly as "Cytotoxic Waste: this compound" and include the approximate concentration and volume.

    • Do not dispose of liquid this compound waste down the drain.[7]

  • Decontamination of Work Surfaces:

    • After handling this compound, decontaminate all work surfaces.

    • Use a suitable decontamination solution (refer to your institution's safety guidelines).

    • All materials used for cleaning up spills and decontaminating surfaces should be disposed of as cytotoxic solid waste.[4]

  • Storage and Collection:

    • Store all sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.

    • Arrange for the collection of the waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

NogalamycinDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Vials, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_type->sharps_waste Sharps solid_container Place in Labeled Cytotoxic Waste Bag/Container solid_waste->solid_container liquid_container Collect in Sealed, Labeled Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Puncture-Proof Cytotoxic Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Certified Hazardous Waste Service storage->pickup end Proper Disposal (Incineration) pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.